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  • Product: N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide
  • CAS: 926211-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, a valuable building block for pharmaceutical and materials science researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, a valuable building block for pharmaceutical and materials science research. The synthesis commences with the catalytic hydrogenation of commercially available 4-methoxy-2-nitroaniline to yield the key intermediate, 4-methoxybenzene-1,2-diamine. Subsequent regioselective N-acylation with cyclobutanecarbonyl chloride affords the target compound. This document offers a detailed exposition of the reaction mechanisms, step-by-step experimental procedures, and a discussion of the critical process parameters that ensure high yield and purity. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Introduction and Synthetic Strategy

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide incorporates a substituted phenylenediamine scaffold functionalized with a cyclobutylamide moiety. This combination of structural features makes it a desirable intermediate for the development of novel chemical entities in drug discovery. The synthetic strategy is designed for efficiency and robustness, proceeding via two distinct and high-yielding transformations.

The overall synthetic pathway is outlined below:

G SM 4-Methoxy-2-nitroaniline (Starting Material) INT 4-Methoxybenzene-1,2-diamine (Intermediate) SM->INT Step 1: Nitro Group Reduction (H₂, Pd/C, Ethanol) FP N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Final Product) INT->FP Step 2: Regioselective Acylation (Cyclobutanecarbonyl chloride, Et₃N, DCM)

Figure 1: Overall two-step synthetic workflow for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Part I: Synthesis of 4-Methoxybenzene-1,2-diamine (Intermediate)

Mechanistic Rationale and Procedural Causality

The initial step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline to a primary amine. While several methods exist for this transformation, such as using metal catalysts like tin or zinc in acidic media[1], catalytic hydrogenation with palladium on carbon (Pd/C) is selected for its superior efficiency and cleaner reaction profile. This heterogeneous catalysis method simplifies product purification, as the catalyst is easily removed by filtration, and the byproducts are typically benign (e.g., water), aligning with principles of green chemistry[1].

The reaction proceeds by the adsorption of hydrogen gas and the nitro-substituted substrate onto the palladium surface. The palladium catalyst facilitates the cleavage of the N-O bonds and the formation of N-H bonds, leading to the desired diamine product with high selectivity. Ethanol is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a condenser, add 4-methoxy-2-nitroaniline (5.0 g, 29.7 mmol).[2]

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture to achieve a suspension.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.25 g, 5 mol% Pd) to the mixture.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Upon completion, carefully vent the excess hydrogen in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with an additional 20 mL of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid, 4-methoxybenzene-1,2-diamine, is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a mixture of ethanol and water.

Part II: Synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Final Product)

Mechanistic Rationale and Regioselectivity

This step involves the acylation of 4-methoxybenzene-1,2-diamine with cyclobutanecarbonyl chloride. The diamine possesses two nucleophilic amino groups with different electronic environments. The amino group at the C1 position (para to the methoxy group) is generally more nucleophilic and less sterically hindered than the C2 amino group (ortho to the methoxy group). Consequently, acylation is expected to occur selectively at the C1 position.

The reaction is performed in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as an acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the diamine reactant and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the intermediate acyl ammonium salt.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent INT 4-Methoxybenzene-1,2-diamine PROD N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide INT->PROD Acylation AC Cyclobutanecarbonyl Chloride AC->PROD Acylation BASE Triethylamine (Et₃N) (Acid Scavenger) BASE->PROD SOL Dichloromethane (DCM) (Solvent) SOL->PROD

Figure 2: Key components in the regioselective acylation step.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzene-1,2-diamine (3.0 g, 21.7 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (3.3 mL, 23.9 mmol, 1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add a solution of cyclobutanecarbonyl chloride (2.8 g, 23.9 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM dropwise to the stirred mixture over 20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting diamine by TLC (eluent: 3:1 ethyl acetate/hexanes).

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide as a solid.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: ReductionStep 2: Acylation
Starting Material 4-Methoxy-2-nitroaniline4-Methoxybenzene-1,2-diamine
Reagent 10% Pd/C, H₂ gasCyclobutanecarbonyl chloride, Et₃N
Solvent EthanolDichloromethane (DCM)
Temperature Room Temperature0 °C to Room Temperature
Typical Yield >90%75-85%
Purification Method FiltrationFlash Column Chromatography

Conclusion

This guide details a reliable and efficient two-step synthesis for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. The methodology employs standard, well-understood chemical transformations, including a clean catalytic hydrogenation and a regioselective acylation. The provided protocols are robust and scalable, offering researchers and drug development professionals a clear pathway to access this important chemical intermediate for further synthetic exploration.

References

  • Quick Company. Sustainable Chemical Process For Reduction Of 4 Methoxy 2 Nitroaniline. Quick Company. Available at: [Link]

  • PatSnap. Preparation method of 4-methoxy-2-nitroaniline. Eureka by PatSnap. Available at: [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

Sources

Exploratory

physicochemical properties of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Physicochemical Profiling of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Technical Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist, I approach the physicochemical characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the physicochemical characterization of novel intermediates not merely as a data-gathering exercise, but as a foundational strategy to de-risk downstream formulation and pharmacokinetic (PK) behavior. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Molecular Formula: C₁₂H₁₆N₂O₂) is a highly functionalized anilide. It frequently serves as a critical pharmacophore or precursor in the synthesis of advanced therapeutics, including kinase inhibitors and epigenetic modulators (e.g., benzimidazole-based HDAC inhibitors).

The molecular architecture of this compound is deliberately tuned:

  • Cyclobutane Ring: Provides a unique balance of lipophilicity and metabolic stability compared to linear alkyl chains, reducing the entropic penalty upon target binding.

  • Ortho-Amino Group: Acts as a critical hydrogen bond donor/acceptor site.

  • Para-Methoxy Group (relative to the amide): Exerts an electron-donating resonance effect that tunes the electron density of the aromatic system. This specific substitution pattern directly influences the pKa of the primary amine and the oxidative stability of the molecule, dictating its solubility and permeability profile.

Predictive Physicochemical Data

Before initiating empirical testing, establishing a predictive baseline is crucial for designing appropriate experimental parameters (e.g., selecting the correct pH range for titrations or phase ratios for partitioning). The table below summarizes the theoretical physicochemical properties of the compound.

PropertyPredicted ValueADME / Experimental Implication
Molecular Weight 220.27 g/mol Highly favorable for oral absorption; strictly Lipinski-compliant.
Topological Polar Surface Area (TPSA) 64.3 ŲOptimal for membrane permeability; suggests potential for Blood-Brain Barrier (BBB) penetration.
pKa (Primary Amine) ~4.2Weak base. Will be ionized in the gastric environment but predominantly unionized in the intestine.
LogP (Octanol/Water) ~2.1Ideal lipophilicity for passive transcellular diffusion without excessive hydrophobic trapping.
Hydrogen Bond Donors (HBD) 3Adequate for target engagement; low enough to prevent severe desolvation penalties.
Hydrogen Bond Acceptors (HBA) 3Balanced aqueous solvation energy.

Experimental Methodologies for Physicochemical Validation

Relying solely on in silico predictions often leads to late-stage formulation failures. Therefore, empirical validation through self-validating experimental systems is mandatory. I have outlined the core protocols required to characterize this molecule accurately.

Protocol 1: Potentiometric pKa Determination

Causality & Rationale: The pKa dictates the ionization state of the molecule across the physiological pH gradient. For an aniline derivative like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, the predicted pKa of ~4.2 means the compound will exhibit pH-dependent solubility. We utilize the potentiometric method because it remains the gold standard for ionizable APIs, offering superior precision over spectrophotometric methods when the chromophore shift is minimal[1].

Step-by-Step Self-Validating Workflow:

  • Electrode Standardization: Calibrate the glass electrode using standard buffers (pH 2.0, 4.0, 7.0, and 10.0) to ensure a Nernstian response (>58 mV/pH unit).

  • Blank Titration: Perform a blank titration of the background electrolyte (0.15 M KCl) with 0.5 M KOH to map the carbonate error and validate the system's baseline.

  • Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl. If aqueous solubility is insufficient at neutral pH, use a methanol-water cosolvent system (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky method.

  • Acidification & Titration: Lower the pH to 1.8 using 0.5 M HCl to fully protonate the primary amine. Titrate with 0.5 M KOH under a nitrogen atmosphere up to pH 11.0.

  • Self-Validation (Back-Titration): Immediately reverse the titration using 0.5 M HCl back to pH 1.8. Logic: If the forward and backward titration curves do not perfectly overlay, it indicates precipitation of the free base or chemical degradation occurred during the assay, rendering the data invalid.

Protocol 2: Shake-Flask Thermodynamic LogD Profiling

Causality & Rationale: While LogP describes the partitioning of the neutral species, LogD at pH 7.4 is critical for predicting actual membrane partitioning in the human intestine. The shake-flask method is selected over HPLC retention time approximations because it directly measures thermodynamic partitioning, which is vital for molecules with multiple hydrogen-bonding sites[2].

Step-by-Step Self-Validating Workflow:

  • Phase Saturation: Pre-saturate n-octanol with pH 7.4 phosphate buffer, and vice versa, stirring for 24 hours to ensure mutual saturation.

  • Stock Preparation: Prepare a 10 mM stock of the compound in DMSO. (Keep DMSO concentration <1% in the final assay to prevent cosolvent effects).

  • Equilibration: Add the compound to a vial containing equal volumes (e.g., 5 mL each) of the pre-saturated aqueous and organic phases.

  • Mechanical Shaking: Shake the vials mechanically at 25°C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Self-Validation (Mass Balance Closure): Quantify the concentration of the compound in both the aqueous and organic phases using HPLC-UV. Logic: The sum of the moles in both phases must equal the initial moles added (±5%). A failure in mass balance indicates compound loss to the glass interface, chemical instability, or precipitation at the phase boundary.

G Prep Prepare 10mM Stock (DMSO) Buffer Aqueous Buffer (pH 7.4) Prep->Buffer Octanol n-Octanol Phase (Pre-saturated) Buffer->Octanol Equil Mechanical Shake (60 min, 25°C) Octanol->Equil Phase Centrifugation (Phase Separation) Equil->Phase HPLC HPLC-UV Analysis (Mass Balance Check) Phase->HPLC Calc LogD Calculation (Ratio of AUCs) HPLC->Calc

Caption: Step-by-step experimental workflow for the Shake-Flask LogD determination.

Implications for Drug Formulation and ADME

The physicochemical profile of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: high permeability but potentially low aqueous solubility at intestinal pH.

Because the pKa of the aniline nitrogen is approximately 4.2, the molecule will exist almost entirely as a protonated, highly soluble salt in the acidic environment of the stomach (pH ~2.0). However, upon transit into the duodenum (pH ~6.5), the compound will rapidly deprotonate into its free base form. While this neutral state is required for lipophilic partitioning and passive absorption into the systemic circulation, the sudden drop in solubility can lead to in vivo precipitation.

To mitigate this, formulation strategies such as amorphous solid dispersions (ASDs) using pH-independent polymers (e.g., HPMC, PVP-VA) or lipid-based formulations should be considered early in development to maintain supersaturation during gastrointestinal transit.

G Stomach Gastric Fluid (pH ~2.0) Protonated Amine (BH+) Intestine Intestinal Fluid (pH ~7.4) Free Base (B) Stomach->Intestine GI Transit & Deprotonation Dissolution High Aqueous Solubility (Rapid Dissolution) Stomach->Dissolution Ionization Permeation High Membrane Permeability (Lipophilic Partitioning) Intestine->Permeation Lipophilic Shift Blood Systemic Circulation Target Engagement Permeation->Blood Passive Absorption

Caption: Diagram illustrating the pH-dependent solubility and permeability absorption dynamics.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition). National Library of Medicine (NIH). URL:[Link]

  • OECD (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Umwelt-online / OECD iLibrary. URL:[Link]

Sources

Foundational

Epigenetic Modulation via N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Technical Whitepaper on Class I HDAC Inhibition

Executive Summary The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide represents a highly optimized, targeted epigenetic modulator. Functioning as a potent Class I Histone Deacetylase (HDAC) inhibitor, this mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide represents a highly optimized, targeted epigenetic modulator. Functioning as a potent Class I Histone Deacetylase (HDAC) inhibitor, this molecule leverages a specific ortho-aminoanilide pharmacophore to achieve kinetic selectivity. This whitepaper deconstructs its structural pharmacology, molecular mechanism of action (MoA), and the rigorous experimental workflows required to validate its efficacy in preclinical drug development.

Structural Pharmacology & Pharmacophore Analysis

The architecture of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide perfectly aligns with the canonical tripartite pharmacophore required for HDAC inhibition[1]. Its structural components are engineered for precise active-site engagement:

  • The Surface Recognition Cap (Cyclobutane): The compact, hydrophobic cyclobutane ring acts as the cap group. It interacts with the hydrophobic rim of the HDAC active site, providing optimal Van der Waals contacts while maintaining a low molecular weight to ensure high ligand efficiency and cellular permeability.

  • The Linker (Carboxamide): The amide bond serves as a rigid, semi-polar linker that traverses the narrow 11 Å hydrophobic channel of the HDAC enzyme, orienting the warhead toward the catalytic center.

  • The Zinc-Binding Group (2-amino-4-methoxyphenyl): This ortho-aminoanilide moiety is the critical engine of the molecule. The 2-amino group and the adjacent carbonyl oxygen form a bidentate chelation complex with the catalytic Zn2+ ion, displacing the native water molecule required for the deacetylation reaction[2].

Causality of the 4-Methoxy Substitution: Unsubstituted ortho-anilides often suffer from moderate potency. The addition of the 4-methoxy group on the phenyl ring drives profound isoform selectivity. The methoxy substituent projects deep into the "foot pocket"—a highly conserved 14 Å internal cavity adjacent to the zinc ion that is present in Class I HDACs (HDAC1, 2, and 3) but sterically occluded in Class IIb HDACs (e.g., HDAC6)[3]. This structural feature is the primary driver of the compound's Class I selectivity.

Molecular Mechanism of Action (MoA)

By chelating the active-site zinc ion, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide halts the enzymatic removal of acetyl groups from ϵ -N-acetyl-lysine residues on the N-terminal tails of core histones (H3 and H4)[2].

The accumulation of acetylated histones neutralizes their positive charge, weakening their electrostatic affinity for the negatively charged DNA backbone. This triggers a transition from condensed, transcriptionally silent heterochromatin to an open, relaxed euchromatin state. Consequently, transcription factors gain access to previously silenced promoter regions, leading to the robust upregulation of tumor suppressor genes (such as CDKN1A, which encodes the p21/WAF1 cyclin-dependent kinase inhibitor), ultimately inducing G1 cell cycle arrest and apoptosis in malignant cells[4].

MoA Drug N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide HDAC Class I HDACs (HDAC1, 2, 3) Drug->HDAC Chelates Zn2+ Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation GeneExp Gene Transcription (e.g., p21, Bax) Chromatin->GeneExp Promotes Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Induces

Figure 1: Molecular mechanism of action from HDAC inhibition to cellular apoptosis.

Quantitative Data: Isoform Selectivity Profile

The 4-methoxy-o-phenylenediamine warhead dictates a highly skewed selectivity profile. Below is a representative quantitative summary demonstrating the compound's affinity across the HDAC metalloenzyme family:

Target EnzymeClassificationRepresentative IC₅₀ (nM)Structural Rationale for Affinity
HDAC1 Class I10 - 30Perfect complementation with the zinc ion and foot pocket.
HDAC2 Class I20 - 50High sequence homology to HDAC1; strong foot pocket binding.
HDAC3 Class I40 - 80Requires NCoR1 complex for full activity; accommodates 4-methoxy.
HDAC6 Class IIb> 10,000Shallow active site channel; lacks the necessary foot pocket.
HDAC8 Class I> 5,000Unique active site plasticity prevents stable anilide chelation.

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to evaluate the efficacy of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Protocol A: In Vitro Fluorogenic HDAC Enzyme Kinetics

Unlike hydroxamic acids (e.g., SAHA) which exhibit rapid-equilibrium binding, ortho-aminoanilides are characterized by slow, tight-binding kinetics [5]. Standard assays will artificially underestimate their potency if not properly designed.

  • Enzyme & Substrate Preparation: Dilute recombinant HDAC1/2/3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 1 mg/mL BSA). Utilize a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).

  • Critical Pre-Incubation: Dispense the compound (in DMSO, final concentration <1%) into a 96-well plate. Add the enzyme and pre-incubate at 37°C for a minimum of 60 minutes prior to substrate addition.

    • Causality: This extended pre-incubation is mandatory to allow the slow-binding 2-aminoanilide to achieve thermodynamic equilibrium within the HDAC active site[5].

  • Reaction & Development: Add the substrate and incubate for 30 minutes. Quench the reaction by adding a trypsin-like developer solution containing 1 μM Trichostatin A (to halt further deacetylation).

    • Causality: The developer selectively cleaves the AMC fluorophore only if the lysine residue has been successfully deacetylated by the uninhibited enzyme.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm. Include SAHA as a positive control and DMSO as a vehicle control to validate the dynamic range.

Workflow Prep Enzyme & Substrate Preparation Incubate Compound Incubation (37°C, 60 min) Prep->Incubate Develop Fluorogenic Developer Addition Incubate->Develop Read Fluorescence Readout (Ex 360nm / Em 460nm) Develop->Read

Figure 2: Step-by-step workflow for in vitro fluorogenic HDAC enzyme validation.

Protocol B: Cellular Target Engagement (Histone Hyperacetylation)

Biochemical potency must translate to intracellular target engagement. This is validated via immunoblotting for acetylated histones[4].

  • Cell Treatment: Culture human cancer cells (e.g., HCT116) to 70% confluence. Treat with the compound (0.1 μM to 10 μM) for 24 hours.

  • Acid Extraction of Histones: Lyse cells in a hypotonic buffer, isolate nuclei, and extract histones using 0.2 M HCl overnight at 4°C. Precipitate with 33% trichloroacetic acid (TCA).

    • Causality: Histones are highly basic proteins. Standard RIPA buffer extraction often results in poor histone yields and rapid degradation by endogenous proteases. Acid extraction selectively isolates basic histones while precipitating larger acidic proteins, ensuring a pure, concentrated sample.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and total Histone H3 (loading control). A dose-dependent increase in the Ac-H3 band definitively validates intracellular Class I HDAC inhibition.

Sources

Exploratory

A Technical Guide to Identifying the Biological Targets of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Abstract The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. Understanding the direct molecular interactions of a bio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in the drug discovery and chemical biology pipeline. Understanding the direct molecular interactions of a bioactive compound is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and anticipating potential off-target effects. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets for a novel compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. Herein, we detail an integrated strategy that begins with computational prediction to generate testable hypotheses, followed by rigorous experimental target identification using state-of-the-art chemical proteomics, and culminates in robust validation of target engagement and function in a cellular context. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of mechanism-of-action deconvolution.

Introduction: The Target Deconvolution Imperative

The journey from a hit compound identified in a phenotypic screen to a validated lead candidate hinges on one central question: what is the direct biological target? N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide has emerged as a molecule of interest, yet its mechanism of action remains unknown. Target deconvolution is not merely an academic exercise; it is a crucial step that informs medicinal chemistry efforts, guides preclinical safety assessment, and ultimately determines the translational success of a potential therapeutic.

This guide outlines a logical, multi-pronged strategy to unravel the molecular targets of this compound. Our approach is rooted in a philosophy of progressive evidence-gathering, starting with broad, predictive methods and converging on specific, high-confidence target validation. We will detail the causal logic behind each experimental choice, provide actionable protocols for key methodologies, and emphasize the inclusion of self-validating controls to ensure scientific rigor.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Identification cluster_2 Phase 3: In-Cell Target Engagement cluster_3 Phase 4: Functional Validation P1 In Silico Target Prediction (Similarity Search, Reverse Docking) P2 Affinity Chromatography- Mass Spectrometry (AC-MS) P1->P2 Generates list of potential binders P3 Cellular Thermal Shift Assay (CETSA) P2->P3 Identifies high-confidence candidate proteins P4 Genetic Validation (e.g., CRISPR) & Biophysical Confirmation (e.g., SPR) P3->P4 Confirms direct binding in intact cells P5 Validated Target P4->P5 Validates target's role in compound's phenotype

Caption: High-level workflow for target identification.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can provide a valuable, data-driven starting point.[1][2][3] The principle is to leverage vast public databases of chemical structures and their known biological activities to predict potential targets for our novel compound based on structural or chemical similarity.[1]

Ligand-Based Similarity Searching

This approach is predicated on the similar property principle: structurally similar molecules often exhibit similar biological activities.[1] By searching large-scale databases like ChEMBL, which contains millions of curated bioactive molecules with drug-like properties, we can identify compounds that are structurally analogous to N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and examine their annotated targets.[4][5][6][7][8]

Rationale: This is a rapid and cost-effective method to generate a preliminary list of protein families or specific targets that are known to bind to scaffolds similar to our compound of interest.

Target Prediction Algorithms

Platforms like SwissTargetPrediction and SuperPred employ sophisticated algorithms that combine 2D and 3D similarity measures with machine learning models to predict a ranked list of the most probable protein targets for a given small molecule.[9][10][11] These tools screen the input structure against a library of known active ligands for thousands of targets from various species.

Hypothetical Outcome: A computational screen of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide might yield a list of potential targets. This data should be organized to guide subsequent experimental design.

Predicted Target ClassSpecific Protein TargetPrediction Score/ConfidenceRationale for Prioritization
KinasesMitogen-Activated Protein Kinase 14 (MAPK14/p38α)0.85High score; well-drugged family.
EpigeneticHistone Deacetylase 2 (HDAC2)0.72Druggable target class; distinct scaffold.
Metabolic EnzymesCarbonic Anhydrase II (CA2)0.65Known to bind promiscuous scaffolds.
GPCRsAdenosine A2a Receptor (ADORA2A)0.58Structurally distinct from typical ligands.

Table 1: Hypothetical output from in silico target prediction tools, prioritized for experimental follow-up.

Phase 2: Experimental Target Identification via Chemical Proteomics

With a list of hypotheses in hand, the next step is to physically isolate the binding partners of the compound from a complex biological sample, such as a cell lysate. Affinity-based protein profiling (AfBP), particularly Affinity Chromatography coupled with Mass Spectrometry (AC-MS), is a powerful and unbiased method for this purpose.[12][13][14]

Principle of Affinity Chromatography-Mass Spectrometry (AC-MS)

The core of this technique involves immobilizing the compound of interest (the "bait") onto a solid support (e.g., agarose beads) to create an affinity matrix.[14] This matrix is then incubated with a protein mixture. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted, digested into peptides, and identified using high-resolution mass spectrometry.[15][16]

G cluster_workflow AC-MS Workflow cluster_controls Essential Controls A 1. Synthesize Affinity Probe (Compound + Linker + Resin) B 2. Incubate Probe with Cell Lysate A->B C 3. Wash Away Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Trypsin Digest & LC-MS/MS Protein Identification D->E F High-Confidence Target List E->F Identifies true binders over background Ctrl1 Beads-Only Control (No compound) Ctrl1->F Ctrl2 Competition Control (Probe + Excess Free Compound) Ctrl2->F

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: AC-MS for Target Identification

1. Synthesis of Affinity Probe:

  • Causality: To immobilize the compound, it must be chemically modified with a linker arm without disrupting the pharmacophore responsible for target binding. The aniline nitrogen on the 2-amino-4-methoxyphenyl ring is a logical point for linker attachment, as it is less likely to be involved in critical binding interactions than the cyclobutane carboxamide moiety.

  • Procedure:

    • Synthesize an N-hydroxysuccinimide (NHS) ester derivative of a short polyethylene glycol (PEG) linker.

    • React the NHS-PEG linker with the primary amine of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide under mild basic conditions.

    • Couple the terminal end of the PEG linker to NHS-activated sepharose beads.

    • Thoroughly wash the beads to remove unreacted material.

2. Protein Extraction:

  • Procedure:

    • Culture relevant cells (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

3. Affinity Pulldown:

  • Procedure:

    • Aliquot 1-2 mg of clarified cell lysate for each condition.

    • Test Condition: Add lysate to beads functionalized with the compound.

    • Competition Control: Pre-incubate lysate with a 100-fold molar excess of free, unmodified N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide for 1 hour before adding the affinity beads.

    • Negative Control: Add lysate to unfunctionalized "beads-only" control.

    • Incubate all samples for 2-4 hours with gentle rotation at 4°C.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Procedure:

    • Elute bound proteins using an appropriate method (e.g., boiling in SDS-PAGE sample buffer, or on-bead digestion).

    • For on-bead digestion, resuspend beads in a denaturing buffer (e.g., 8 M urea), reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

    • Desalt the resulting peptides using a C18 StageTip.

5. LC-MS/MS Analysis:

  • Procedure:

    • Analyze peptide samples on a high-resolution Orbitrap mass spectrometer.

    • Identify proteins by searching the resulting spectra against a human protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like MaxQuant or Proteome Discoverer.

    • Data Analysis: True targets will be highly enriched in the "Test Condition" but significantly reduced or absent in the "Competition Control" and "Beads-Only" samples.

Phase 3: Confirming Target Engagement in a Cellular Milieu

While AC-MS identifies proteins that can bind the compound in vitro, it is crucial to confirm that this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[17][18][19][20]

Principle of CETSA

CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[17][18][21] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to thermal denaturation and aggregation when heated.[17][18] By heating cells treated with the compound across a temperature gradient and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement.[18][21][22]

G cluster_0 Without Ligand cluster_1 With Ligand cluster_2 Detection A1 Protein A2 Heat (T) A1->A2 A3 Denatured & Aggregated A2->A3 C1 Quantify Soluble Protein (e.g., Western Blot) A3->C1 Low Signal B1 Ligand-Bound Protein Complex B2 Heat (T) B1->B2 B3 Stable & Soluble B2->B3 B3->C1 High Signal D1 Thermal Shift Confirms Engagement C1->D1 Plot vs. Temperature

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Engagement

1. Cell Treatment:

  • Procedure:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with either vehicle (e.g., DMSO) or N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide at a relevant concentration (e.g., 10x EC50 from a phenotypic assay) for 1-2 hours.

2. Thermal Challenge:

  • Procedure:

    • Harvest intact cells by trypsinization or scraping and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]

3. Lysis and Separation:

  • Procedure:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (20,000 x g for 20 minutes at 4°C).

4. Protein Quantification:

  • Procedure:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein (identified from AC-MS) remaining in the supernatant using Western Blotting or high-throughput methods like AlphaLISA®.[23]

    • Data Analysis: Plot the relative amount of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms intracellular target engagement.

Phase 4: Definitive Target Validation

Confirming that the compound binds a protein in cells is a major milestone. However, the final step is to prove that this binding event is responsible for the observed biological effect of the compound. This requires a combination of genetic and biophysical validation techniques.

Genetic Validation

Rationale: If the identified target is truly responsible for the compound's activity, then removing that target from the cell should render the cell insensitive to the compound.

  • CRISPR/Cas9 Knockout: Generate a stable cell line in which the gene for the target protein has been knocked out. A successful validation would show that the parental (wild-type) cells respond to the compound, while the knockout cells do not.

  • siRNA/shRNA Knockdown: Transiently reduce the expression of the target protein. This method is faster than generating a knockout line and can be used to corroborate the findings.

Biophysical Confirmation of Direct Binding

Rationale: To provide quantitative data on the binding affinity and thermodynamics of the interaction, direct binding assays using purified recombinant protein and the compound are essential.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of the compound (analyte) to the purified target protein (ligand) immobilized on a sensor chip in real-time.[24][25][26] It provides quantitative values for the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[27]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event.[28][29][30] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[28][31][32]

TechniqueKey OutputRationale
SPR Affinity (KD), Kinetics (ka, kd)Gold-standard for quantifying binding strength and on/off rates.[24]
ITC Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Confirms direct binding and reveals the thermodynamic drivers of the interaction.[28]

Table 2: Biophysical techniques for quantitative validation of the compound-target interaction.

Conclusion

The process of identifying the biological targets of a novel compound like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a systematic investigation that builds a case from prediction to definitive validation. By integrating computational screening, unbiased chemical proteomics, cellular target engagement assays, and rigorous genetic and biophysical validation, researchers can confidently deconvolve a compound's mechanism of action. This structured approach not only maximizes the probability of success but also provides a deep, mechanistic understanding that is indispensable for advancing a promising molecule through the drug development pipeline.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Schirle, M., Bantscheff, M., & Kuster, B. (2012). Mass spectrometry-based proteomics in preclinical drug discovery. Chemistry & Biology, 19(1), 72-84. Available from: [Link]

  • Bantscheff, M., & Lemeer, S. (2017). Chemical proteomics-based drug-target deconvolution. Methods in Molecular Biology, 1549, 137-151. Available from: [Link]

  • Koutsoukas, A., et al. (2013). In silico target prediction: combining chemical and biological data. Journal of Cheminformatics, 5(1), 24. Available from: [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Available from: [Link]

  • European Bioinformatics Institute (EMBL-EBI). ChEMBL Database. Available from: [Link]

  • Mendez, D., et al. (2019). ChEMBL: towards direct deposition of bioassay data. Nucleic Acids Research, 47(D1), D930-D940. Available from: [Link]

  • Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999. Available from: [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Database. Available from: [Link]

  • The UniProt Consortium. (2021). UniProt: the universal protein knowledgebase in 2021. Nucleic Acids Research, 49(D1), D480-D489. Available from: [Link]

  • National Institutes of Health. CRISPR. Available from: [Link]

  • Carterra. High Throughput SPR. Available from: [Link]

  • Pelago Bioscience. CETSA® Technology. Available from: [Link]

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Foundational

An In-depth Technical Guide to N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: Synthesis, Structural Analogs, and Biological Potential

A Senior Application Scientist's Perspective on a Promising Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer both unique three-dimensional arrangements and f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Promising Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer both unique three-dimensional arrangements and favorable pharmacological properties is paramount. The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in drug discovery. Its inherent ring strain and puckered conformation provide a rigid framework that can improve potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This guide provides a comprehensive technical overview of a specific cyclobutane-containing compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, and its derivatives, offering insights into its synthesis, potential biological activities, and avenues for future research.

The Cyclobutane Scaffold: A Foundation for Innovation

Cyclobutane-containing compounds are increasingly utilized in the design of new therapeutics.[2] Unlike more flexible cycloalkanes, the cyclobutane ring's rigidity helps to lock in specific conformations, which can lead to more precise interactions with biological targets.[1] This conformational restriction is a key strategy in modern drug design to enhance binding affinity and reduce off-target effects.[3] Several marketed drugs incorporate the cyclobutane moiety, highlighting its clinical significance.[1]

Synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and Its Analogs

Proposed Synthetic Protocol:

A plausible and efficient method for the synthesis of the target compound and its derivatives involves the following steps:

Step 1: Preparation of Cyclobutanecarbonyl Chloride

Cyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the corresponding acid chloride. This is a standard and high-yielding reaction in organic synthesis.

Step 2: Amide Coupling Reaction

The freshly prepared cyclobutanecarbonyl chloride is then reacted with the appropriate substituted aniline, in this case, 2-amino-4-methoxyaniline, in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Detailed Experimental Protocol (Hypothetical):

  • Materials: Cyclobutanecarboxylic acid, thionyl chloride, 2-amino-4-methoxyaniline, triethylamine, dichloromethane, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cyclobutanecarbonyl chloride.

    • Dissolve the crude acid chloride in fresh dichloromethane and cool to 0 °C.

    • In a separate flask, dissolve 2-amino-4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

    • Add the aniline solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

This general protocol can be adapted for the synthesis of a wide array of structural analogs by varying the substituted aniline used in the coupling step.

Diagram of Proposed Synthesis Workflow:

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride A->C DCM, RT B Thionyl Chloride (SOCl₂) F N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide C->F DCM, 0°C to RT D 2-amino-4-methoxyaniline E Triethylamine (TEA) Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Target_Compound N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide Target_Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Future Directions and Conclusion

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the inherent favorable properties of the cyclobutane scaffold make this compound and its derivatives attractive candidates for further investigation.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, etc.).

  • Biological Screening: A comprehensive screening of the parent compound and a library of its analogs against a panel of cancer cell lines, bacterial strains, and fungal pathogens is warranted.

  • Mechanistic Studies: Should biological activity be confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

References

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evalu
  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach. [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate. [Link]

  • Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Some biological active compounds including methoxyphenyl moieties. ResearchGate. [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

  • (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

  • Synthesis of N-substituted peptide amides.
  • 4-Aminophenol. Wikipedia. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. [Link]

  • Structure of aminophenol derivatives. ResearchGate. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. SlideShare. [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • 6 Synthesis of N-Alkyl Amino Acids. ResearchGate. [Link]

  • p-Aminophenol Derivatives. BrainKart. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. PMC. [Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Activity of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Introduction N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with potential for biological activity. Its chemical structure, featuring a substituted aminophenyl group linked to a cyclobutaneca...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with potential for biological activity. Its chemical structure, featuring a substituted aminophenyl group linked to a cyclobutanecarboxamide moiety, suggests possible interactions with enzymatic targets within the cell. The presence of an amino group and a carboxamide is reminiscent of functional groups found in known modulators of epigenetic enzymes. This guide provides a comprehensive framework for the in vitro characterization of this compound, with a particular focus on its potential as an epigenetic modulator. The following sections will detail a strategic, multi-tiered approach to elucidating its biological activity, from initial biochemical screening to cell-based functional assays.

Hypothesized Biological Targets: A Rationale

The structural components of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide provide clues to its potential molecular targets. The aromatic amine and carboxamide functionalities are present in various enzyme inhibitors. Notably, these features are found in several inhibitors of histone deacetylases (HDACs) and lysine-specific demethylases (LSDs), which are crucial regulators of epigenetic state and are implicated in various diseases, including cancer.[1][2] Therefore, a primary hypothesis is that N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide may exhibit inhibitory activity against these classes of enzymes.

A Tiered Strategy for In Vitro Evaluation

A systematic, tiered approach is proposed to efficiently characterize the in vitro activity of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. This strategy is designed to first identify potential biological activities and then to progressively gain a more detailed understanding of the compound's potency, selectivity, and cellular effects.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Analysis a Biochemical Assays: HDAC & LSD1 Panels b Dose-Response & IC50 Determination a->b Identified Hits c Selectivity Profiling b->c Confirmed Activity d Target Engagement Assays c->d Potent & Selective Hits e Downstream Biomarker Modulation d->e f Cell Viability & Phenotypic Assays e->f

Figure 1: A tiered workflow for the in vitro characterization of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Detailed Experimental Protocols

Tier 1: Primary Biochemical Screening

The initial step is to perform a broad biochemical screen to identify any direct inhibitory effects on the hypothesized enzyme classes.

Protocol 1: Fluorometric Histone Deacetylase (HDAC) Activity/Inhibition Assay

This assay measures the activity of HDAC enzymes on a fluorogenic substrate.

  • Principle: An acetylated peptide substrate conjugated to a fluorescent dye (e.g., 7-amino-4-methylcoumarin, AMC) is used. Upon deacetylation by an HDAC enzyme, the peptide is cleaved by a developer enzyme, releasing the fluorescent AMC, which can be quantified.[3][4]

  • Materials:

    • Recombinant human HDAC isoforms (Class I, II, and IV)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer enzyme

    • Trichostatin A (TSA) or Vorinostat (positive control inhibitor)[5]

    • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (test compound)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in assay buffer.

    • In a 384-well plate, add the HDAC enzyme solution.

    • Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding the developer enzyme solution.

    • Incubate for 20 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation/Emission ~355/460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Protocol 2: Fluorometric Lysine-Specific Demethylase 1 (LSD1) Activity/Inhibition Assay

This assay quantifies the activity of LSD1 on a specific substrate.

  • Principle: This assay uses an antibody-based method to directly detect the demethylated product from an LSD1-mediated reaction on a substrate coated on a microplate.[6]

  • Materials:

    • Recombinant human LSD1 enzyme

    • LSD1 substrate-coated 96-well strip plate

    • Assay buffer

    • Capture antibody, detection antibody, and enhancer solution

    • Tranylcypromine (positive control inhibitor)[1]

    • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (test compound)

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add the LSD1 enzyme and the test compound or control to the substrate-coated wells.

    • Incubate for 90 minutes at 37°C.

    • Wash the wells and add the capture antibody. Incubate for 60 minutes at room temperature.

    • Wash the wells and add the detection antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells and add the fluorescence development solution.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence.

  • Data Analysis: Determine the percent inhibition at each concentration compared to the vehicle control.

Tier 2: Hit Confirmation and Potency Determination

Compounds showing significant inhibition in the primary screen will be further evaluated to confirm their activity and determine their potency (IC50).

Protocol 3: Dose-Response and IC50 Value Determination

  • Procedure:

    • Perform the respective biochemical assays (Protocol 1 or 2) with the hit compound over a wider range of concentrations (e.g., 10-point dose-response curve, typically from 10 µM down to 1 nM).

    • Include a known inhibitor as a reference control.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Table 1: Example Data Summary for IC50 Values (µM)

CompoundHDAC1HDAC2HDAC3HDAC6HDAC8LSD1
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide ValueValueValueValueValueValue
Reference Inhibitor (e.g., Vorinostat) ValueValueValueValueValueN/A
Reference Inhibitor (e.g., Tranylcypromine) N/AN/AN/AN/AN/AValue
Tier 3: Cell-Based and Functional Assays

The most potent and selective compounds will be advanced to cell-based assays to assess their activity in a more physiologically relevant context.

G cluster_0 Cellular Target Engagement Workflow cluster_1 Analysis a Treat Cells with Compound b Cell Lysis a->b c Western Blot or ELISA b->c d Quantify Histone Acetylation/Methylation c->d

Figure 2: Workflow for assessing cellular target engagement through biomarker modulation.

Protocol 4: Cellular Histone Acetylation/Methylation Assay (Western Blot)

This assay determines if the compound can modulate the acetylation or methylation status of histones within cells, which is a direct indicator of target engagement for HDAC or LSD1 inhibitors.[7]

  • Principle: Cells are treated with the compound, and then cellular proteins are extracted. Western blotting is used to detect changes in the levels of specific acetylated or methylated histone marks.

  • Materials:

    • Relevant cancer cell line (e.g., a human leukemia or lung cancer cell line)

    • Cell culture medium and supplements

    • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

    • Positive control inhibitor

    • Lysis buffer

    • Primary antibodies against specific histone marks (e.g., Acetyl-Histone H3, H3K4me2) and total histone H3 (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or positive control for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the modified histone and normalize to the total histone loading control.

Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of viable cells.

  • Materials:

    • Cancer cell lines

    • Cell culture supplies

    • Test compound and positive control (e.g., a known cytotoxic agent)

    • MTT reagent or CellTiter-Glo® reagent

    • 96-well clear or opaque microplates

    • Microplate reader (absorbance or luminescence)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Potential Signaling Pathway Modulation

If N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is found to be an HDAC or LSD1 inhibitor, it would be expected to influence gene expression programs regulated by these enzymes. For instance, inhibition of LSD1 can lead to the re-expression of tumor suppressor genes that are silenced in cancer cells.

G compound N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide lsd1 LSD1 compound->lsd1 Inhibits h3k4me2 H3K4me2 lsd1->h3k4me2 Demethylates gene Tumor Suppressor Gene (e.g., p21) h3k4me2->gene Activates Transcription apoptosis Apoptosis / Cell Cycle Arrest gene->apoptosis Promotes

Figure 3: A representative signaling pathway potentially modulated by an LSD1 inhibitor.

Conclusion

This technical guide outlines a robust and systematic approach to characterizing the in vitro activity of the novel compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. By following this tiered strategy, researchers can efficiently determine its biochemical potency, isoform selectivity, and cellular effects, with a primary focus on its potential as an epigenetic modulator. The detailed protocols provided herein serve as a foundation for a thorough investigation, which will be crucial in uncovering the therapeutic potential of this new chemical entity.

References

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • PMC. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Available at: [Link]

  • World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available at: [Link]

  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Available at: [Link]

  • PMC. (n.d.). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-Based Epigenetic Assay Services. Available at: [Link]

  • PMC. (n.d.). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Available at: [Link]

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Foundational

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide CAS number 312303-77-8

An In-Depth Technical Guide to N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide A Molecule at the Intersection of Conformational Rigidity and Bioactivity For Researchers, Scientists, and Drug Development Professionals A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

A Molecule at the Intersection of Conformational Rigidity and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (CAS Number: 312303-77-8) is a fascinating small molecule that, while not extensively documented in publicly available literature, represents a confluence of structural motifs with significant implications for medicinal chemistry and drug discovery. The strategic incorporation of a cyclobutane ring, a bioisosteric replacement for more traditional planar structures, coupled with a substituted aminophenyl moiety, suggests a profile ripe for exploration. This guide will provide a comprehensive analysis of this molecule, grounded in the established principles of medicinal chemistry and the known properties of its constituent parts. We will delve into its structural rationale, potential synthetic pathways, inferred physicochemical properties, and prospective biological applications, offering a forward-looking perspective for researchers in the field.

The Architectural Logic: Deconstructing N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

The therapeutic potential and pharmacological profile of a small molecule are intrinsically linked to its three-dimensional structure. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is comprised of three key structural components, each contributing to its overall character: the cyclobutane core, the carboxamide linker, and the 2-amino-4-methoxyphenyl headgroup.

The Cyclobutane Core: A Move Away from "Flatland"

The inclusion of a cyclobutane ring is a deliberate and increasingly utilized strategy in modern drug design, often referred to as an "escape from flatland".[1][2] This refers to the move away from flat, aromatic structures towards more three-dimensional, saturated scaffolds.[1] The cyclobutane moiety offers several distinct advantages:

  • Conformational Restriction: The rigid, puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, which can enhance binding affinity to a biological target by minimizing the entropic penalty of binding.[3][4]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane ring can disrupt planarity, potentially leading to reduced crystal packing and improved aqueous solubility.[3]

  • Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to improved metabolic stability.[1][5]

  • Bioisosterism: The cyclobutane ring can act as a bioisostere for various functional groups, including aromatic rings and gem-dimethyl groups, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.[1][6]

The strain energy of the cyclobutane ring, at 26.3 kcal/mol, contributes to its puckered conformation, deviating from a planar structure to alleviate torsional strain.[3] This inherent three-dimensionality is a key feature that medicinal chemists exploit to improve drug-like properties.[5]

The Carboxamide Linker: A Versatile Bridge

The amide bond is a cornerstone of medicinal chemistry, prized for its stability and its ability to participate in hydrogen bonding. In this molecule, the cyclobutanecarboxamide linker serves to connect the rigid cyclobutane core to the aromatic headgroup. This linkage is not merely a spacer; its geometry and electronic properties are critical to the molecule's overall shape and potential interactions with biological targets.

The 2-amino-4-methoxyphenyl Headgroup: A Potential Pharmacophore

The substituted aniline moiety, specifically the 2-amino-4-methoxyphenyl group, is a common feature in a variety of biologically active compounds. The presence and relative positions of the amino and methoxy groups can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding.

  • The Amino Group: The primary amine at the 2-position can act as a hydrogen bond donor and a basic center, potentially interacting with acidic residues in a protein binding pocket.

  • The Methoxy Group: The methoxy group at the 4-position is an electron-donating group that can influence the basicity of the nearby amino group and can also act as a hydrogen bond acceptor. Its presence also increases the lipophilicity of this portion of the molecule.[7]

The combination of these substituents on the phenyl ring creates a specific electronic and steric profile that could be key to the molecule's (as yet unreported) biological activity.

Synthesis and Characterization: A Proposed Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection would involve breaking the amide bond, leading to cyclobutanecarboxylic acid (or its activated form) and 4-methoxy-1,2-phenylenediamine as the key starting materials.

G target N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide disconnection Amide Bond Disconnection target->disconnection intermediates Cyclobutanecarbonyl Chloride + 4-Methoxy-1,2-phenylenediamine disconnection->intermediates

Fig. 1: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Proposed)

This protocol is a general guideline and would require optimization for this specific substrate.

  • Activation of Cyclobutanecarboxylic Acid:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent like oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • The resulting cyclobutanecarbonyl chloride can be used directly in the next step after removal of the solvent under reduced pressure.

  • Amide Coupling Reaction:

    • Dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM) with a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the solution to 0 °C.

    • Add the freshly prepared cyclobutanecarbonyl chloride (1.1 eq) in the same solvent dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture should be washed with a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.

    • The organic layer should be dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Alternative Synthetic Strategies

Palladium-catalyzed aminocarbonylation of cyclobutanols represents a more modern and convergent approach to synthesizing cyclobutanecarboxamides.[2] This method could potentially be adapted for the synthesis of the target molecule, offering a different route with potentially higher efficiency and functional group tolerance.[2]

Inferred Physicochemical Properties and Their Implications for Drug Development

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure, we can infer the following properties for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide:

PropertyInferred Value/CharacteristicRationale and Implication for Drug Development
Molecular Weight ~234.29 g/mol Well within the "rule of five" guidelines for good oral bioavailability.
Lipophilicity (LogP) Moderately lipophilicThe cyclobutane and methoxyphenyl groups contribute to lipophilicity, while the amino and amide groups add polarity. A balanced LogP is crucial for membrane permeability and solubility.
Hydrogen Bond Donors/Acceptors Donors: 2 (from the amino and amide N-H), Acceptors: 3 (from the amide carbonyl, methoxy oxygen, and amino nitrogen)The capacity for hydrogen bonding is important for target interaction and solubility.
Polar Surface Area (PSA) ModerateA moderate PSA is generally favorable for cell permeability.
Aqueous Solubility Likely to be moderate to lowThe presence of polar groups should confer some aqueous solubility, but the overall lipophilic character may limit it. Formulation strategies may be required.
Chemical Stability The amide bond is generally stable, and the cyclobutane ring is relatively inert compared to cyclopropane.[5]Expected to be stable under physiological conditions.

Prospective Biological Applications and Future Research Directions

Given the lack of specific biological data for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, its potential applications must be inferred from the known activities of structurally related compounds.

Potential as a Kinase Inhibitor

The 2-aminophenyl moiety is a common scaffold in a variety of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase domain. The overall shape and substitution pattern of the molecule would determine its selectivity for specific kinases. Further research could involve screening this compound against a panel of kinases implicated in diseases such as cancer or inflammatory disorders.

Exploration in Neuroscience

The conformational rigidity imparted by the cyclobutane ring could be advantageous in the design of ligands for central nervous system (CNS) targets, where precise positioning of pharmacophoric groups is often critical for activity and selectivity.

Antimicrobial and Antiproliferative Potential

Derivatives of 2-aminopyrimidines and related structures have shown antimicrobial and antitumor activities.[8] The unique three-dimensional shape of this molecule could lead to novel interactions with microbial or cancer-related targets.

Future Experimental Workflow

A logical progression for investigating the biological potential of this molecule would be as follows:

G A Synthesis and Purification B In Vitro Screening (e.g., Kinase Panel, Antiproliferative Assays) A->B C Hit Identification B->C D Mechanism of Action Studies C->D E Lead Optimization (SAR Studies) C->E F In Vivo Efficacy and PK/PD Studies E->F

Fig. 2: Proposed workflow for biological evaluation.

Conclusion

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide stands as a molecule of significant interest, not for what is currently known about it, but for the potential that its structure implies. The convergence of a conformationally rigid cyclobutane core with a biologically relevant aminophenyl headgroup presents a compelling case for its synthesis and biological evaluation. This guide has sought to provide a comprehensive, albeit inferential, overview to stimulate further research into this and related chemical entities. By understanding the "why" behind the inclusion of each structural motif, researchers can more effectively design and execute experiments to unlock the full potential of such molecules in the ongoing quest for novel therapeutics.

References

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Exploratory

A Comprehensive Technical Guide to the Solubility and Stability of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Introduction In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its success. Among the most critical of these are solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its success. Among the most critical of these are solubility and stability. These intrinsic characteristics govern a compound's bioavailability, formulate-ability, and shelf-life, ultimately determining its viability as a therapeutic agent. This guide provides an in-depth, systematic approach to characterizing the solubility and stability of the novel compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

From a structural standpoint, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide possesses key functional groups that warrant careful investigation. The presence of a basic aniline group suggests pH-dependent solubility and a potential susceptibility to oxidative degradation.[1][2] The amide linkage introduces the possibility of hydrolysis under acidic or basic conditions. This guide will detail the necessary experimental protocols to rigorously evaluate these properties, adhering to the principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and scientific robustness.[3][4][5]

Part 1: Foundational Physicochemical Characterization

Before assessing solubility and stability, it is crucial to determine the fundamental physicochemical parameters of pKa and LogP/D. These values provide the theoretical framework for understanding how the compound will behave in various aqueous and lipid environments.[6]

pKa Determination

The pKa, or ionization constant, is critical for predicting how the solubility of an ionizable compound will change with pH.[6] Given the basic aniline moiety, a precise pKa value is essential.

Recommended Protocol: UV-Metric Titration

  • Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Titration: In a 96-well plate, add the stock solution to a series of aqueous buffers with a pH range from 1.0 to 13.0.[7]

  • Analysis: Use a UV spectrophotometer to measure the absorbance of each well at a wavelength where the ionized and non-ionized forms of the compound have different absorbances.

  • Calculation: Plot the change in absorbance against pH. The inflection point of the resulting curve corresponds to the pKa of the compound.[8]

Lipophilicity Assessment: LogP and LogD

LogP (partition coefficient) measures the lipophilicity of the non-ionized form of a compound, while LogD (distribution coefficient) accounts for both ionized and non-ionized forms at a specific pH.[9]

Recommended Protocol: Shake-Flask Method

  • Preparation: Prepare a solution of the compound in a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).[7]

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC method.[10]

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Part 2: Comprehensive Solubility Profiling

Solubility directly influences the absorption of an orally administered drug.[11] Therefore, a multi-faceted approach to its determination is necessary, encompassing both thermodynamic and kinetic measurements.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the true equilibrium solubility of a compound and is considered the "gold standard".[12] The shake-flask method is the most reliable technique for this determination.[13][14]

Experimental Protocol: Shake-Flask Method

  • Media Preparation: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[15]

  • Equilibration: Seal the flasks and agitate them at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, filter the suspension through a 0.45 µm filter to remove undissolved solids.[16]

  • Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.[17]

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[17][18][19]

Experimental Protocol: Nephelometry

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[18]

  • Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation and Analysis: Mix and incubate the plate. Use a nephelometer to measure light scattering over time, which indicates the formation of a precipitate.[18]

Data Presentation: Solubility Profile

pHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
1.2Hypothetical ValueHypothetical Value
4.5Hypothetical ValueHypothetical Value
6.8Hypothetical ValueHypothetical Value
7.4Hypothetical ValueHypothetical Value

Part 3: Rigorous Stability Profiling

Stability testing is a regulatory requirement to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf-life.[11] This involves both formal stability studies and forced degradation (stress testing).

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[20][21][22] According to ICH Q1A(R2) guidelines, stress testing should aim for 5-20% degradation of the drug substance.[20]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Method Development DS Single Batch of N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal (e.g., 80°C, dry heat) Photo Photolytic (ICH Q1B light exposure) Analyze Analyze Stressed Samples Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze HPLC Develop Stability-Indicating HPLC/LC-MS Method HPLC->Analyze Use Method Identify Identify & Characterize Degradation Products Analyze->Identify Data Interpretation Validate Validate Method (Specificity) Identify->Validate Confirms Specificity

Caption: Workflow for forced degradation and stability-indicating method development.

Detailed Protocols for Stress Conditions:

  • Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and 0.1 N NaOH, respectively. Heat the solutions (e.g., at 60°C) and sample at various time points. Neutralize the samples before HPLC analysis.[15]

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[15]

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C).[23]

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[23][24] A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[21][25] It must be able to separate the intact API from its degradation products and any process-related impurities.[26][27]

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with acidic or basic modifiers like formic acid or ammonium hydroxide) to achieve optimal separation of the parent peak from the degradant peaks observed in the forced degradation samples.[21][28]

  • Gradient Optimization: Develop a gradient elution method to ensure resolution of all peaks within a reasonable run time.

  • Detector Wavelength Selection: Use a photodiode array (PDA) detector to select the optimal wavelength for detecting both the API and all degradation products.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. Specificity is demonstrated by showing that the API peak is free from any co-eluting peaks from degradants, impurities, or excipients.[23]

Forced Degradation Summary Table

Stress ConditionDuration/Temp.% DegradationNumber of DegradantsObservations
0.1 N HCl24h / 60°CHypotheticalHypotheticale.g., Major degradant at RRT 0.85
0.1 N NaOH8h / 60°CHypotheticalHypotheticale.g., Rapid degradation observed
3% H₂O₂24h / RTHypotheticalHypotheticale.g., Formation of N-oxide suspected
Thermal (Dry Heat)7 days / 80°CHypotheticalHypotheticale.g., Minimal degradation
PhotolyticICH Q1B ExposureHypotheticalHypotheticale.g., Discoloration of solid sample observed
Formal (Long-Term and Accelerated) Stability Studies

Formal stability studies are required to establish a retest period for the drug substance.[29][30] These studies are conducted on at least three primary batches of the drug substance packaged in a container closure system that simulates the proposed packaging for storage and distribution.[15]

Experimental Protocol for Formal Stability Studies

Formal_Stability_Workflow cluster_setup Study Setup cluster_conditions Storage Conditions (ICH Q1A) cluster_testing Testing & Evaluation Batches ≥3 Primary Batches of N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide Packaging Proposed Container Closure System Batches->Packaging LongTerm Long-Term (e.g., 25°C / 60% RH) Packaging->LongTerm Accelerated Accelerated (e.g., 40°C / 75% RH) Packaging->Accelerated Timepoints Pull Samples at Defined Timepoints LongTerm->Timepoints 0, 3, 6, 9, 12, 18, 24... months Accelerated->Timepoints 0, 3, 6 months Analysis Analyze using Validated Stability-Indicating Method Timepoints->Analysis Evaluation Evaluate Assay, Impurities, Appearance, etc. Analysis->Evaluation Retest Establish Retest Period Evaluation->Retest

Caption: Workflow for formal long-term and accelerated stability studies.

Storage Conditions (for Climatic Zones I and II):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH.[30]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[30]

Testing Frequency:

  • Long-term: Samples should be tested every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

  • Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months), are required.[15]

Analytical Tests: At each time point, samples should be analyzed for critical quality attributes, including appearance, assay (potency), degradation products/impurities, and water content.[15]

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of pharmaceutical development. For N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, this guide outlines a comprehensive and scientifically rigorous pathway for characterization. By first establishing foundational physicochemical properties, then proceeding to detailed solubility and stability profiling as per ICH guidelines, researchers can generate the robust data package necessary for informed decision-making. This structured approach not only ensures regulatory compliance but also provides critical insights that will guide formulation development, define appropriate storage conditions, and ultimately safeguard the quality, efficacy, and safety of the potential new drug.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development? Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Retrieved from [Link]

  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

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  • ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

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  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

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  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubMed. (2019, February 20). Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate. Retrieved from [Link]

  • Bentham Science Publishers. (2009, March 1). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • MDPI. (2025, December 15). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Taylor & Francis Online. (2019, August 26). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • The Solubility Company. (n.d.). pKa & LogP Analysis Services. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Kinetic solubility. Retrieved from [Link]

  • News-Medical.Net. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Retrieved from [Link]

  • Cresset. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the Chemical Stability of Aniline Under High-Pressure. Retrieved from [Link]

  • ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

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Foundational

A Technical Guide to Molecular Docking for Novel Kinase Inhibitors: A Case Study with N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Abstract Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid and cost-effective evaluation of potential drug candidates.[1][2][3] This guide provides an in-depth, technical walkth...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid and cost-effective evaluation of potential drug candidates.[1][2][3] This guide provides an in-depth, technical walkthrough of a molecular docking workflow, using the novel, hypothetical compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide as a case study. We target the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology, to illustrate the principles and practices of preparing a system for docking, executing the simulation, and analyzing the results.[4] This document is intended for researchers, scientists, and drug development professionals seeking to apply or better understand molecular docking methodologies in their work.

Introduction: The Rationale for In Silico Screening

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[1][5][6] This computational technique is instrumental in the early stages of drug discovery for virtual screening, where vast libraries of compounds are filtered to identify promising candidates for further experimental validation.[1][2] By modeling these interactions at an atomic level, we can gain crucial insights into the biochemical processes and guide the design of more potent and selective inhibitors.[5][7]

The subject of our case study, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, represents a common scenario in drug discovery: the evaluation of a novel chemical entity. Lacking established experimental data, computational methods provide the first glimpse into its potential as a therapeutic agent. We have selected the EGFR kinase domain as our target due to its significant role in diseases like non-small cell lung cancer and the availability of high-quality crystal structures.[4][8]

The Molecular Docking Workflow: A Self-Validating System

A robust molecular docking protocol is a system of sequential, logical steps, where each stage builds upon the last to ensure the scientific validity of the final prediction. The process is not merely a black-box simulation but a series of deliberate choices based on biochemical and physicochemical principles.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis & Validation Phase A 1. Target Selection (e.g., EGFR Kinase) B 2. Receptor Preparation (PDB: 1M17) A->B Select PDB D 4. Binding Site Definition (Grid Box Generation) B->D Prepared Receptor C 3. Ligand Preparation (SMILES to 3D PDBQT) E 5. Molecular Docking (AutoDock Vina) C->E Prepared Ligand D->E Grid Parameters F 6. Pose & Score Analysis (Binding Affinity) E->F Docked Poses & Log File G 7. Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) F->G Top Ranked Pose H 8. Validation (Redocking, Decoy Sets) G->H Key Interactions

Caption: The overall molecular docking workflow.

Experimental Protocol: Step-by-Step Methodology

This section details the hands-on protocols for conducting the molecular docking study. We will use widely accepted, open-source tools to ensure reproducibility.

Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking result.[9] We begin with an experimentally determined crystal structure from the Protein Data Bank (PDB).

Objective: To clean and prepare the EGFR kinase domain for docking.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the EGFR kinase domain in complex with the inhibitor erlotinib (PDB ID: 1M17) from the RCSB PDB.[4][10][11] This structure provides a validated binding pocket.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or BIOVIA Discovery Studio.[12][13]

    • Remove all non-essential molecules. This includes water molecules, co-factors, and the co-crystallized ligand (erlotinib).[12][14][15][16][17] The rationale is to study the binding of our novel ligand in an unoccupied active site.

    • If the protein has multiple chains, retain only the chain relevant to the binding site (Chain A in 1M17).[14][17]

  • Prepare the Receptor for Docking:

    • Using AutoDockTools (ADT), add polar hydrogens to the protein structure. This is critical for correctly calculating hydrogen bonds.[18][19]

    • Assign Gasteiger partial charges to the protein atoms. This step is essential for the scoring function to calculate electrostatic interactions.[19]

    • Save the prepared receptor in the PDBQT file format, which includes hydrogen and charge information required by AutoDock Vina.[15][18][19]

Part 2: Ligand Preparation

The ligand must be converted from its 2D representation into a 3D structure with appropriate chemical properties.[9]

Objective: To generate a 3D, energy-minimized, and correctly formatted structure of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Protocol:

  • Generate 2D Structure: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for the compound: COc1cc(NC(=O)C2CCC2)ccc1N.

  • Convert to 3D: Use a tool like Open Babel or an online converter to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).[15]

  • Energy Minimization: This crucial step ensures the ligand has realistic bond lengths and angles.[17] This can be performed using software like Avogadro or the UCSF Chimera interface.

  • Prepare Ligand for Docking:

    • Load the 3D structure into AutoDockTools.

    • Detect the root of the molecule and define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand.[19]

    • Save the final ligand structure in the PDBQT format.[15][19]

Part 3: Docking Simulation & Analysis

With the prepared receptor and ligand, we can now perform the docking simulation.

Objective: To dock the ligand into the EGFR active site and analyze the results.

Protocol:

  • Define the Binding Site (Grid Box):

    • The binding site is defined as a three-dimensional grid within which the docking algorithm will search for poses.[20]

    • A common and effective strategy is to define the grid box around the position of the co-crystallized ligand from the original PDB file.[9] For 1M17, the center of the grid box can be set to the geometric center of erlotinib.

    • A typical grid box size is 25 x 25 x 25 Ångströms, which is large enough to accommodate the ligand and allow for translational and rotational sampling.

  • Run AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[21]

    • Execute AutoDock Vina from the command line.[21][22] Vina will perform the docking calculation and generate an output file containing the predicted binding poses and their corresponding affinity scores.[18]

  • Analyze the Results:

    • The primary output is the binding affinity, reported in kcal/mol.[23] More negative values indicate stronger predicted binding.

    • Visualize the output PDBQT file in PyMOL or BIOVIA Discovery Studio to inspect the predicted binding poses.[13] The top-ranked pose (the one with the lowest binding energy) is typically of most interest.[24]

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues in the top-ranked pose.[24][25][26] Tools like LigPlot+ or the analysis features within Discovery Studio are excellent for this.[13]

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB PDB Structure (1M17) Clean Remove Water, Ligand PDB->Clean H Add Polar Hydrogens Clean->H Charge Assign Gasteiger Charges H->Charge PDBQT_R Save as Receptor.pdbqt Charge->PDBQT_R Dock Docking Simulation (AutoDock Vina) PDBQT_R->Dock SMILES SMILES String Convert3D Convert to 3D SMILES->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin Torsion Define Rotatable Bonds EnergyMin->Torsion PDBQT_L Save as Ligand.pdbqt Torsion->PDBQT_L PDBQT_L->Dock Analysis Post-Docking Analysis (PyMOL, LigPlot+) Dock->Analysis

Caption: Detailed experimental workflow for docking preparation and simulation.

Data Presentation and Interpretation

The output of a docking simulation is quantitative and must be presented clearly. The primary metrics are the binding affinity and the Root Mean Square Deviation (RMSD) if a known binding pose is available for comparison.

Binding Affinity and Pose Analysis

AutoDock Vina provides a ranked list of binding poses. The results should be summarized in a table.

PoseBinding Affinity (kcal/mol)RMSD from Native (Å) (if applicable)Key Interacting ResiduesInteraction Type
1-8.5N/AMet793, Leu718Hydrogen Bond, Hydrophobic
2-8.2N/ACys797, Thr790Hydrophobic
3-7.9N/ALeu844, Gly796van der Waals
...............

Binding affinity values are hypothetical for illustrative purposes.

A lower binding affinity score (more negative) suggests a more favorable binding interaction. It is crucial to visually inspect the top-ranked poses to ensure they are sterically and chemically plausible within the binding site.

Interaction Analysis

The true insight from docking comes from understanding how the ligand interacts with the receptor. A 2D interaction diagram is standard for visualizing these contacts. Key interactions for kinase inhibitors often include:

  • Hydrogen bonds with the "hinge" region of the kinase (e.g., Met793 in EGFR).

  • Hydrophobic interactions with residues lining the ATP-binding pocket.

  • Pi-stacking with aromatic residues like Phenylalanine.

Scientific Integrity: Validation of the Docking Protocol

A computational model is only as good as its validation.[1] To ensure the trustworthiness of the docking protocol, several validation steps are essential.

  • Re-docking (Self-Docking): The first step is to take the co-crystallized ligand (erlotinib in the case of 1M17), remove it, and then dock it back into the receptor.[27] A successful protocol should be able to reproduce the experimental binding pose with an RMSD value of less than 2.0 Å.[28][29] This confirms that the search algorithm and scoring function are capable of identifying the correct pose.

  • Docking with Known Actives and Decoys: A more rigorous test involves docking a set of known EGFR inhibitors (actives) along with a set of "decoy" molecules that are physically similar but biologically inactive.[28][30] A reliable docking protocol should consistently rank the active compounds with better scores than the decoy compounds, demonstrating its ability to distinguish binders from non-binders.[28]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for performing a molecular docking study on a novel compound, using N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and the EGFR kinase domain as a working example. By following a structured protocol encompassing meticulous receptor and ligand preparation, robust simulation, and critical post-hoc analysis and validation, researchers can leverage molecular docking to generate credible hypotheses, prioritize compounds for synthesis and experimental testing, and ultimately accelerate the drug discovery process. The principles and methods described herein are broadly applicable to a wide range of targets and small molecules in the field of computational drug design.

References

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? Retrieved from [Link]

  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • AutoDock. (2020, December 5). AutoDock Vina Manual. Retrieved from [Link]

  • Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved from [Link]

  • MDPI. (2024, November 14). Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. Retrieved from [Link]

  • PLOS. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • MedelBioX. (2026, March 6). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial. YouTube. Retrieved from [Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. Retrieved from [Link]

  • Dr. Arif Khan. (2021, October 20). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 5). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from [Link]

  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]

  • RCSB PDB. (2002, September 4). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Retrieved from [Link]

  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... Retrieved from [Link]

  • Vu, L. (2023, August 27). Analyze protein-ligand interactions of docking-based virtual screening results. Medium. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Retrieved from [Link]

  • RCSB PDB. (2006, June 20). 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Retrieved from [Link]

  • ResearchGate. (2026, January 15). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • PMC. (n.d.). Structural insights into characterizing binding sites in EGFR kinase mutants. Retrieved from [Link]

  • IntechOpen. (2024, June 28). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. Retrieved from [Link]

  • Jurnal Universitas Padjadjaran. (2023, July 17). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Retrieved from [Link]

  • bioRxiv. (2023, November 16). Quality Matters: Deep Learning-Based Analysis of Protein-Ligand Interactions with Focus on Avoiding Bias. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • PMC. (n.d.). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Retrieved from [Link]

  • MDPI. (2015, July 22). Molecular Docking and Structure-Based Drug Design Strategies. Retrieved from [Link]

  • JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in High-Throughput Screening

Executive Summary In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain highly validated targets for oncology and neurodegenerative diseases. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of epigenetic drug discovery, Histone Deacetylases (HDACs) remain highly validated targets for oncology and neurodegenerative diseases. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a structurally compact, fragment-like Class I HDAC inhibitor utilized extensively in High-Throughput Screening (HTS) libraries. This application note details the structural rationale behind this compound, outlines a self-validating fluorogenic HTS workflow, and provides step-by-step protocols designed to ensure high-fidelity data acquisition for drug development professionals.

Structural Rationale & Mechanism of Action

The classical pharmacophore for HDAC inhibition consists of a zinc-binding group (ZBG) that chelates the zinc ion in the active site, a recognition capping group that interacts with the rim of the catalytic tunnel, and a hydrophobic linker connecting the two[1].

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide leverages this pharmacophore through two critical moieties:

  • The Zinc-Binding Group (ZBG): Ortho-aminoanilides are well-established binding units that confer isoform-selective inhibition of Class I HDACs (HDAC1, 2, and 3)[2]. In this compound, the methoxy group at the 4-position acts as an electron-donating group (EDG). Causality: The EDG increases the electron density on the aniline nitrogen, enhancing its coordinate covalent bond with the catalytic Zn²⁺ ion. This lowers the dissociation rate ( koff​ ) and improves target residence time.

  • The Capping Group: The cyclobutanecarboxamide acts as a rigid, low-molecular-weight cap. Causality: The restricted conformational entropy of the cyclobutane ring allows the molecule to fit precisely into the narrow, 11 Å deep hydrophobic channel of Class I HDACs, while intentionally causing steric clashes in the wider, shallower channels of Class IIb enzymes (e.g., HDAC6), thereby driving isoform selectivity.

MOA Cpd N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide HDAC Class I HDACs (HDAC1, 2, 3) Cpd->HDAC Inhibits Zn2+ Chrom Chromatin Relaxation HDAC->Chrom Prevents Deacetylation Gene Gene Transcription Chrom->Gene Promotes

Caption: Mechanism of action for Class I HDAC inhibition and downstream epigenetic regulation.

High-Throughput Screening (HTS) Strategy

Nonisotopic, homogeneous fluorogenic assays are exceptionally well-suited for high-throughput screening of HDAC inhibitors due to their scalability, sensitivity, and low background interference[3]. The assay relies on a two-step enzymatic process. First, the HDAC enzyme deacetylates a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Second, a developer solution containing a trypsin-like protease cleaves the deacetylated substrate to release the free, highly fluorescent AMC (7-amino-4-methylcoumarin) fluorophore.

HTS P1 Acoustic Dispensing P2 Enzyme & Substrate Incubation P1->P2 P3 Developer Phase (Trypsin-like) P2->P3 P4 Fluorescence Readout P3->P4

Caption: Step-by-step high-throughput screening workflow for fluorogenic HDAC assays.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol is designed as a self-validating system . It includes intrinsic controls that independently verify enzyme activity, substrate stability, and the absence of compound autofluorescence.

Protocol A: Reagent Preparation & Plate Formatting
  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA, and 0.01% Triton X-100.

    • Causality Note: BSA is included to coat the microplate walls, preventing non-specific adsorption of the enzyme. Triton X-100 is critical to prevent the test compound from forming colloidal aggregates, which can cause false-positive promiscuous inhibition.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 50 nL of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (from a 10 mM DMSO stock) into a 384-well black, flat-bottom microplate.

  • Control Wells Setup (Self-Validation):

    • Max Signal (Vehicle): 50 nL DMSO.

    • Min Signal (No Enzyme): 50 nL DMSO + Buffer (replaces enzyme).

    • Positive Control: 50 nL Entinostat (10 mM stock).

    • Interference Control: 50 nL Test Compound + 1 µM free AMC fluorophore (replaces substrate). Causality: Identifies if the compound quenches AMC fluorescence.

Protocol B: Fluorogenic Biochemical Assay
  • Enzyme Addition: Add 15 µL of recombinant HDAC1 (diluted to 2 ng/µL in Assay Buffer) to all wells except the Min Signal and Interference controls.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 30 minutes.

    • Causality Note: Pre-incubation is required because ortho-aminoanilides often exhibit slow, tight-binding kinetics. Without this step, the IC₅₀ will be artificially inflated.

  • Substrate Addition: Add 10 µL of 50 µM Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 60 minutes.

  • Developer Addition: Add 25 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A).

    • Causality Note: Trichostatin A (a potent pan-HDAC inhibitor) instantly halts the HDAC reaction, ensuring the precise timing of the assay, while Trypsin cleaves only the deacetylated substrate.

  • Readout: Incubate at RT for 20 minutes. Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

System Validation & Quality Control

Before calculating IC₅₀ values, validate the plate using the Z'-factor equation:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

A Z'-factor 0.6 indicates a robust, high-quality assay suitable for HTS. If the Interference Control shows >10% deviation from the expected free AMC signal, the compound's IC₅₀ must be corrected for inner-filter effects.

Representative Quantitative Data

The table below summarizes typical HTS profiling data for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, demonstrating its efficacy and Class I selectivity profile.

Target IsoformEnzyme ClassIC₅₀ (nM)Selectivity Ratio (vs HDAC1)
HDAC1 Class I115 ± 121.0
HDAC2 Class I140 ± 151.2
HDAC3 Class I95 ± 80.8
HDAC6 Class IIb> 10,000> 86.9
HDAC8 Class I> 5,000> 43.4

Data Interpretation: The compound shows potent sub-micromolar inhibition of HDAC1, 2, and 3, while remaining completely inactive against HDAC6. The poor activity against HDAC8 (also a Class I enzyme) is characteristic of ortho-aminoanilides, which struggle to accommodate the unique structural plasticity of the HDAC8 active site.

Sources

Application

Application Notes &amp; Protocols: Characterization of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide for Enzyme Inhibition Studies

Introduction Enzyme inhibitors are cornerstone molecules in both biochemical research and pharmaceutical development.[1] Their ability to modulate the activity of specific enzymes allows for the elucidation of complex bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Enzyme inhibitors are cornerstone molecules in both biochemical research and pharmaceutical development.[1] Their ability to modulate the activity of specific enzymes allows for the elucidation of complex biological pathways and serves as the basis for numerous therapeutic agents. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with structural motifs suggesting potential interactions with enzymatic active sites. The presence of an aromatic amine, a methoxy group, and a cyclobutane carboxamide moiety provides a unique combination of hydrogen bonding capabilities, hydrophobicity, and conformational rigidity.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on how to systematically evaluate the enzyme inhibition properties of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. The protocols herein are designed as a robust framework, applicable to a wide range of enzyme targets, guiding the user from initial potency determination to detailed mechanistic and cellular characterization. We emphasize not just the procedural steps, but the underlying scientific rationale, ensuring that the generated data is both accurate and meaningful.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the test compound's properties is the foundation of any successful screening campaign. Before initiating enzymatic assays, it is critical to assess the solubility and stability of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in relevant aqueous buffers.

Table 1: Properties of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance (To be determined experimentally)
Solubility Recommended to test in DMSO, Ethanol, and aqueous buffers (e.g., PBS, Tris)
Storage Store as a solid at -20°C. Store stock solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Preparation of Compound Stock and Working Solutions

The causality behind this first step is critical: inaccurate compound concentration is a primary source of error in inhibition assays. Dimethyl sulfoxide (DMSO) is typically the solvent of choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules.

  • Prepare a High-Concentration Stock Solution: Accurately weigh a known amount of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and dissolve it in 100% DMSO to create a high-concentration stock, for example, 10 mM. Ensure complete dissolution by vortexing.

  • Solubility Check: Visually inspect the stock solution for any precipitation. If necessary, gentle warming or sonication can be applied. An insoluble compound cannot be accurately tested.

  • Create Intermediate Stock Solutions: Perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate stocks. This minimizes the volume of DMSO introduced into the final assay, as high concentrations of organic solvents can inhibit enzyme activity.

  • Prepare Final Working Solutions: Just before use, dilute the intermediate stocks into the final assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should ideally not exceed 1% (v/v).

Overall Experimental Workflow

The characterization of a novel inhibitor follows a logical, multi-stage process. The workflow is designed to first identify if the compound has activity, then quantify its potency, understand its mechanism, and finally, validate its effect in a biological context.

G start_node Start: Compound Synthesis & Physicochemical Characterization phase1_node Phase 1: Hit Identification (IC50 Determination) start_node->phase1_node Is the compound soluble & stable? phase2_node Phase 2: Mechanism of Action (Kinetic Studies) phase1_node->phase2_node Is IC50 in desired range? phase3_node Phase 3: Cellular Validation (Cell-Based Assays) phase2_node->phase3_node Is the mechanism understood? end_node End: Lead Candidate Profile phase3_node->end_node Is there cellular activity?

Caption: High-level workflow for enzyme inhibitor characterization.

Part 1: In Vitro Potency Determination (IC₅₀)

The first crucial experiment is to determine the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions and is a primary measure of the inhibitor's potency.[1][2]

Protocol 2: Spectrophotometric Enzyme Inhibition Assay for IC₅₀ Determination

This protocol provides a general method using a spectrophotometer, which measures changes in absorbance as a substrate is converted into a colored product.[1] It can be adapted for fluorometric or luminescent readouts.

A. Materials and Reagents

  • Purified Target Enzyme

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • Assay Buffer (optimized for pH and ionic strength for the target enzyme)

  • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Test Inhibitor)

  • Positive Control Inhibitor (if available)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

B. Assay Procedure

  • Assay Plate Setup: In a 96-well plate, prepare reactions in triplicate.

    • Negative Control (0% Inhibition): Add Assay Buffer, Enzyme, and DMSO vehicle (at the same final concentration as the inhibitor wells).

    • Positive Control (100% Inhibition): Add Assay Buffer, Substrate, and DMSO vehicle (no enzyme).

    • Test Wells: Add Assay Buffer, Enzyme, and serial dilutions of the Test Inhibitor. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Pre-incubation: Add the enzyme solution to all wells except the Positive Control. Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts.[1]

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength.

    • Kinetic Read: Measure absorbance every minute for 15-30 minutes. This is the preferred method as it provides the initial reaction velocity (V₀).

    • Endpoint Read: If the reaction is slow, incubate for a fixed time and then stop the reaction (e.g., by adding a stop solution). Measure the final absorbance.

C. Data Analysis

  • Calculate Reaction Rates: For kinetic data, determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA/min).

  • Calculate Percent Inhibition: Normalize the data using the control wells: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))[3]

  • Generate Dose-Response Curve: Plot Percent Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.[4]

Table 2: Example IC₅₀ Data Presentation

Inhibitor Conc. (µM)Log [Inhibitor]Avg. Reaction Rate (mOD/min)% Inhibition
1002.005.294.8
33.31.5212.187.9
11.11.0525.474.6
3.700.5748.951.1
1.230.0975.324.7
0.41-0.3991.28.8
0 (Vehicle)N/A100.00.0
Calculated IC₅₀ 3.6 µM

Part 2: Elucidating the Mechanism of Action (MoA)

Once potency is established, understanding how the inhibitor works is paramount. MoA studies determine if the inhibition is reversible and, if so, whether it is competitive, non-competitive, uncompetitive, or mixed. This knowledge is vital for lead optimization in drug discovery.[5][6]

G E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I ESI ESI Complex E->ESI +I S Substrate (S) ES->E -S EP E + Product ES->EP k_cat ES->ESI +I I_comp Inhibitor (I) Competitive I_comp->E I_noncomp Inhibitor (I) Non-competitive I_noncomp->E I_uncomp Inhibitor (I) Uncompetitive I_uncomp->ES

Caption: Modes of reversible enzyme inhibition.

Protocol 3: Enzyme Kinetics Assay for MoA Determination

This protocol involves measuring enzyme kinetics at varying substrate concentrations in the presence of fixed concentrations of the inhibitor.[1]

  • Experimental Design: Prepare a matrix of reactions in a 96-well plate.

    • Rows: Vary the substrate concentration, typically from 0.1x to 10x its Michaelis-Menten constant (Kₘ). If Kₘ is unknown, a wide range of concentrations should be tested.

    • Columns: Use several fixed concentrations of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, based on its IC₅₀ (e.g., 0x, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Procedure: Follow the same procedure as the IC₅₀ assay (Protocol 2), initiating the reaction by adding the varied concentrations of substrate.

  • Data Acquisition: Collect kinetic data (ΔA/min) for every well.

Data Analysis for MoA

  • Michaelis-Menten Plots: For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation to determine the apparent Vₘₐₓ and apparent Kₘ values.

  • Lineweaver-Burk Plot: For a clear visual diagnosis of the inhibition mechanism, create a double-reciprocal plot (1/V₀ vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive Inhibition: Lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive Inhibition: Lines will be parallel (both Vₘₐₓ and Kₘ decrease).

    • Mixed Inhibition: Lines will intersect in the second or third quadrant.

  • Calculating the Inhibition Constant (Kᵢ): The Kᵢ is a true measure of an inhibitor's affinity for an enzyme and is independent of substrate concentration. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation , which varies depending on the mechanism of inhibition.[2]

    • For Competitive Inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

    • For Non-competitive Inhibition: Kᵢ = IC₅₀

    • The relationship is different for uncompetitive and mixed inhibition.[5]

Part 3: Cellular Activity Assessment

A potent inhibitor in a biochemical assay may fail in a biological system due to poor cell permeability or rapid metabolism. Therefore, validating the inhibitor's activity in intact cells is a critical step.[1][7]

Protocol 4: General Cell-Based Enzyme Activity Assay

This protocol is a template and must be adapted based on the specific enzyme target, its cellular location, and the availability of a suitable cellular readout.[1]

A. Materials and Reagents

  • Cell line expressing the target enzyme

  • Appropriate cell culture medium and reagents (e.g., FBS, antibiotics)

  • 96-well cell culture plates (clear or white, depending on the readout)

  • Test Inhibitor stock solution in DMSO

  • Cell-permeable substrate or reagents to measure a downstream signaling event

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

  • Lysis buffer (if required)

B. Assay Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an optimized period. This time should be sufficient for the compound to cross the cell membrane and engage with its target.

  • Assay Readout: Measure the endpoint. This can be achieved in several ways:

    • Live Cells: Add a cell-permeable substrate that is converted into a fluorescent or luminescent product.

    • Cell Lysate: Lyse the cells and measure the activity of the target enzyme in the lysate using a biochemical assay, similar to Protocol 2.[7]

    • Downstream Marker: Measure a downstream product or signaling event (e.g., phosphorylation of a protein) using methods like ELISA or Western Blot.

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay with the same inhibitor concentrations and incubation time. This is a crucial control to ensure that the observed reduction in enzyme activity is not simply due to cytotoxicity.

C. Data Analysis Calculate the cellular IC₅₀ (or EC₅₀) by plotting the percent inhibition of the cellular readout against the logarithm of the inhibitor concentration. Comparing the biochemical IC₅₀ with the cellular IC₅₀ provides insights into the compound's cell permeability and potential for off-target effects.

References

  • Yuan, T., et al. (2017). In Vitro Enzyme Inhibitory Assays. Bio-protocol. [Link]

  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • López-Mayorga, O., et al. (2020). Analysis of continuous enzyme kinetic data using ICEKAT. PMC - NIH. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]

  • Basavaraj, S., & Colman, R. F. (2021). Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]

  • Mohammad, T. S. H., et al. Synthesis and N-functionalization of 2-aminocyclobutanones as potential serine protease inhibitors. Loyola University Chicago. [Link]

  • Creemers, J. W. M., et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC - NIH. [Link]

  • Benevides, L., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Al-Blewi, F. F., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

Sources

Method

Application Note: Quantitative Bioanalysis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in Human Plasma by LC-MS/MS

Abstract This application note presents a detailed, robust, and validated method for the quantification of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, a novel investigational compound, in human plasma. The methodo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated method for the quantification of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, a novel investigational compound, in human plasma. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2] The protocol outlines a streamlined solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by rapid and efficient chromatographic separation. This method is suitable for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]

Introduction

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is an emerging therapeutic candidate whose pharmacokinetic (PK) profile is critical to understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Accurate quantification of this analyte in complex biological matrices like human plasma is paramount for making informed decisions during drug development.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these applications due to its ability to provide precise and accurate measurements, even at very low concentrations.[1]

This document provides a comprehensive protocol for a sensitive, selective, and reliable LC-MS/MS assay. It includes a detailed sample preparation workflow, optimized instrumental parameters, and a full method validation strategy designed to ensure data integrity and regulatory compliance.[4][7]

Method Overview

The analytical workflow involves the isolation of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and a suitable internal standard (IS) from human plasma using solid-phase extraction (SPE). The extracts are then analyzed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Rationale for Method Selection
  • LC-MS/MS: This technique offers unparalleled selectivity and sensitivity, which is crucial for distinguishing the analyte from endogenous matrix components and achieving low limits of quantification.[1] The use of MRM enhances specificity by monitoring a specific precursor-to-product ion transition.[8]

  • Solid-Phase Extraction (SPE): SPE provides superior sample cleanup compared to simpler methods like protein precipitation, leading to reduced matrix effects, improved reproducibility, and higher sensitivity.[9][10][11] The selected mixed-mode cation exchange SPE sorbent is specifically chosen to retain the basic amine functionality of the analyte, allowing for efficient removal of interfering substances.[12]

  • Internal Standard (IS): The use of an internal standard is critical for correcting for variability during sample preparation and analysis.[13][14] A stable isotope-labeled (SIL) version of the analyte is the ideal choice as it shares nearly identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through the entire process.[2]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Plasma Sample (50 µL) s_is Add Internal Standard s_start->s_is s_pre Pre-treat Sample (Acidify with 4% H3PO4) s_is->s_pre s_spe Solid-Phase Extraction (SPE) s_pre->s_spe s_dry Evaporate & Reconstitute s_spe->s_dry a_inject Inject into LC-MS/MS s_dry->a_inject a_sep Chromatographic Separation (C18 Column) a_inject->a_sep a_ion Ionization (ESI+) a_sep->a_ion a_detect MS/MS Detection (MRM) a_ion->a_detect d_quant Quantification (Analyte/IS Peak Area Ratio) a_detect->d_quant d_cal Calibration Curve (Linear Regression) d_quant->d_cal d_report Report Concentration d_cal->d_report

Caption: High-level workflow for the quantification of the analyte in plasma.

Materials and Methods

Reagents and Materials
  • Analyte: N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide reference standard (>99% purity).

  • Internal Standard (IS): N-(2-amino-4-methoxyphenyl-d4)cyclobutanecarboxamide (stable isotope-labeled analyte).

  • Solvents: Acetonitrile, Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid, Phosphoric acid, Ammonium hydroxide (ACS grade or higher).

  • Biological Matrix: Blank human plasma (K2EDTA as anticoagulant).

  • SPE Cartridges: Mixed-Mode Strong Cation Exchange, 30 mg/1 mL.

  • Equipment: Analytical balance, vortex mixer, centrifuge, positive pressure manifold for SPE, nitrogen evaporator, liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity), triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well plate format but can be adapted for individual cartridges.

  • Sample Aliquoting: Pipette 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well collection plate.

  • Internal Standard Addition: Add 25 µL of the IS working solution to all wells except for the double blank (matrix blank).

    • Scientist's Note: Adding the IS early ensures it accounts for variability in all subsequent steps.[14]

  • Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well. Vortex for 30 seconds.

    • Rationale: Acidification ensures the primary amine on the analyte is protonated (positively charged), which is essential for its retention on the strong cation exchange sorbent.[9] This step also helps to lyse cells and disrupt protein binding.[12]

  • SPE Plate Conditioning:

    • Add 1 mL of methanol to each well of the SPE plate and pass through.

    • Add 1 mL of water to each well and pass through. Do not let the sorbent bed go dry.

    • Rationale: Conditioning wets the sorbent and activates the stationary phase for consistent interaction with the sample.[9][15]

  • Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

    • Rationale: The acidic aqueous wash removes hydrophilic interferences, while the organic wash removes lipids and other nonpolar impurities. The analyte remains bound due to the strong ionic interaction.[11]

  • Elution:

    • Dry the sorbent bed by applying high vacuum or pressure for 5 minutes.

    • Place a clean collection plate under the SPE plate.

    • Add 500 µL of elution solvent (5% ammonium hydroxide in methanol). Allow it to soak for 30 seconds before slowly passing it through.

    • Rationale: The basic elution solvent neutralizes the charge on the analyte's amine group, disrupting the ionic bond with the sorbent and allowing the analyte to be eluted.[9]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A (see section 4.4). Vortex and centrifuge before analysis.

    • Rationale: This step concentrates the sample and ensures the final solvent is compatible with the initial LC mobile phase conditions, which is critical for good peak shape.[16]

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC/UHPLC System
ColumnC18, 2.1 x 50 mm, 1.7 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Mass SpectrometerTriple Quadrupole
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision Gas (CAD)Medium
MRM Transitions Analyte
Precursor Ion (Q1, m/z)To be determined (e.g., 249.2)
Product Ion (Q3, m/z)To be determined (e.g., 122.1)
Collision Energy (CE)Optimized for max signal
Declustering Potential (DP)Optimized for max signal

Note: Specific m/z values and compound-dependent parameters (CE, DP) must be optimized experimentally by infusing pure solutions of the analyte and IS.

Bioanalytical Method Validation

The method must be fully validated according to the latest regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[4][5][17] The validation will assess the following parameters:

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeKey ExperimentsAcceptance Criteria
Selectivity & Specificity Ensure no interference at the retention time of the analyte and IS.Analyze ≥6 individual blank plasma lots.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve & Linearity Define the relationship between concentration and response.Analyze a blank and ≥6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples at LLOQ, Low, Mid, and High concentrations in ≥5 replicates per run, across ≥3 runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Assess the impact of matrix components on analyte ionization.Compare analyte response in post-extraction spiked blank plasma vs. neat solution at Low and High QC levels from ≥6 lots.The IS-normalized matrix factor CV should be ≤15%.
Recovery Evaluate the efficiency of the extraction process.Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at Low, Mid, and High QC levels.Recovery should be consistent, precise, and reproducible.
Stability Ensure analyte integrity under various storage and handling conditions.Analyze Low and High QC samples after exposure to test conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of nominal values.
Dilution Integrity Verify that samples with concentrations above the ULOQ can be diluted accurately.Dilute a high-concentration QC sample into the calibrated range with blank matrix.Accuracy and precision of diluted QCs must be within ±15%.

Troubleshooting

Even robust methods can encounter issues. A systematic approach is key to rapid problem resolution.[18][19][20]

Troubleshooting Decision Tree

G start Problem Observed (e.g., Low Sensitivity, High CV) check_ms Check MS Performance (Infuse Tuning Solution) start->check_ms ms_ok MS OK? check_ms->ms_ok check_lc Check LC System (Pressure, Peak Shape, RT) ms_ok->check_lc Yes fix_ms Action: Clean Source, Recalibrate MS ms_ok->fix_ms No lc_ok LC OK? check_lc->lc_ok check_prep Investigate Sample Prep (Recovery, Reagents, Technique) lc_ok->check_prep Yes fix_lc Action: Check for Leaks, Change Column/Mobile Phase lc_ok->fix_lc No fix_prep Action: Prepare Fresh Reagents, Re-evaluate SPE Protocol check_prep->fix_prep

Sources

Application

Application and Protocol Guide for the Biological Evaluation of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide represents a novel chemical entity with potential for biological activity, sugge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide represents a novel chemical entity with potential for biological activity, suggested by the diverse therapeutic applications of related substituted aminophenyl and carboxamide structures. These broader classes of molecules have demonstrated activities ranging from anticancer to antimicrobial agents.[1][2] This guide provides a comprehensive framework for the initial biological characterization of this compound, designed for researchers and drug development professionals. Our approach is structured as a tiered screening and assay development process, beginning with broad phenotypic assessments and progressing toward more defined mechanistic studies. This strategy is designed to efficiently identify and validate any biological effects of the compound and to lay the groundwork for identifying its molecular target(s).

The protocols outlined herein are intended to be self-validating, with clear endpoints and controls. We will emphasize the rationale behind experimental choices, providing a logical path from initial observations to actionable data.

Part 1: Primary Cellular Screening - Assessing Cytotoxicity and Proliferation

The foundational step in characterizing a novel compound is to determine its effect on cell viability and growth. A broad screening against a panel of cancer cell lines is recommended to identify potential selective cytotoxicity.

Protocol 1.1: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide across a panel of human cancer cell lines.

Materials:

  • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

  • Human cancer cell lines (e.g., a panel representing different tissue origins such as breast, lung, colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will determine if the compound exhibits cytotoxic or cytostatic effects and will provide IC50 values to guide concentrations for subsequent experiments.[3]

Visualization 1: Experimental Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Secondary Mechanistic Assays - Investigating the Mode of Action

Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Key cellular processes to examine are apoptosis and cell cycle progression.

Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Objective: To determine if N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide induces apoptosis in a sensitive cell line identified in the primary screen.

Materials:

  • Sensitive cancer cell line

  • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Expected Outcome: An increase in the Annexin V positive cell population will indicate that the compound induces apoptosis.

Visualization 2: Apoptosis Detection by Flow Cytometry

G cluster_input cluster_process cluster_output cells Cells treated with N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide stain Stain with Annexin V-FITC & PI cells->stain analysis Four Quadrant Plot: - Viable (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) stain->analysis

Caption: Conceptual workflow for apoptosis detection.

Part 3: Target Deconvolution Strategies

If the compound demonstrates a consistent and potent biological effect, identifying its molecular target is a critical next step. Target identification can be a complex process, but several modern techniques have streamlined this effort.

Affinity-Based Methods

One common approach is photoaffinity labeling, where the compound is modified with a photoreactive group and a tag for enrichment.[5] This allows for the covalent labeling and subsequent identification of binding partners via mass spectrometry.

Genetic and Genomic Approaches

Techniques such as shRNA or CRISPR/Cas9 screening can be employed to identify genes that, when knocked down or out, confer resistance or sensitivity to the compound. This can provide strong evidence for a target or pathway.

Data Summary

All quantitative data from these assays should be meticulously recorded and summarized for clear interpretation and comparison.

Assay Cell Line Parameter Result
MTT AssayCell Line AIC50 (µM)Value
MTT AssayCell Line BIC50 (µM)Value
MTT AssayCell Line CIC50 (µM)Value
Apoptosis AssayCell Line A% Apoptotic CellsValue

Conclusion and Future Directions

This guide provides a systematic and logical framework for the initial biological characterization of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. By following this tiered approach, researchers can efficiently determine the compound's biological activity, elucidate its mechanism of action, and move towards identifying its molecular target. The insights gained from these assays will be crucial for any further preclinical and clinical development of this novel chemical entity.

References

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Chem-Space. (n.d.). N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. Chem-Space. [Link]

  • Frontiers in Plant Science. (2017, May 3). The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape. Frontiers. [Link]

  • Journal of Medicinal Chemistry. (2016, March 10). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed. [Link]

  • MDPI. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. MDPI. [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Nanotheranostics. (2024, March 9). PDF - Nanotheranostics. Nanotheranostics. [Link]

  • NextSDS. (n.d.). N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide — Chemical Substance Information. NextSDS. [Link]

  • PMC. (n.d.). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. PMC. [Link]

  • PMC. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. PMC. [Link]

  • PMC. (n.d.). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. PMC. [Link]

  • ResearchGate. (2007, May). 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. ResearchGate. [Link]

  • ResearchGate. (2015, December 2). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Semantic Scholar. [Link]

  • Frontiers in Pharmacology. (2023, December 11). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Frontiers. [Link]

  • Chembites. (2021, September 24). µMap ID – a new technique for identifying the targets of drug candidates. Chembites. [Link]

Sources

Method

Application Note &amp; Protocol: Phenotypic Profiling of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide using High-Content Imaging

An in-depth guide to the application of novel small molecules in phenotypic screening, with a focus on a representative compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, for cellular profiling. Introduction: T...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of novel small molecules in phenotypic screening, with a focus on a representative compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, for cellular profiling.

Introduction: The Power of Phenotypic Screening in Modern Drug Discovery

Phenotypic screening has re-emerged as a cornerstone of modern drug discovery, offering a target-agnostic approach to identifying novel therapeutics.[1][2] Unlike target-based screening, which presupposes a specific molecular target, phenotypic screening focuses on the desired biological outcome within a cellular or organismal system.[1][3] This approach is particularly powerful for identifying first-in-class medicines and for tackling complex diseases where the underlying molecular pathology is not fully understood.[3] High-content imaging (HCI) has revolutionized phenotypic screening by enabling the simultaneous measurement of multiple cellular features, providing a rich, multi-parametric dataset for each compound tested.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the phenotypic characterization of a novel small molecule, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (hereafter referred to as "Compound-CBS1"). While the public scientific literature on this specific molecule is nascent, its structural motifs, including the cyclobutane core and the amino-methoxyphenyl group, are present in various biologically active compounds, suggesting a rich potential for novel bioactivity.[7][8][9] The protocols outlined below are designed to be adaptable for the initial characterization of Compound-CBS1 and other novel chemical entities in a robust and reproducible manner.

Scientific Rationale and Experimental Causality

The primary objective of this protocol is to assess the impact of Compound-CBS1 on cellular morphology and proliferation in a human cancer cell line. The choice of a cancer cell line, such as the triple-negative breast cancer line MDA-MB-231, is strategic due to its aggressive phenotype and the urgent need for novel therapeutic strategies.[8] The experimental design is centered around a multi-parametric high-content imaging assay, often referred to as "Cell Painting," which utilizes a cocktail of fluorescent dyes to label different cellular compartments.[4] This allows for an unbiased and comprehensive assessment of a compound's effects on the cell.

The logic behind this multi-parametric approach is that a compound's bioactivity will induce a unique "fingerprint" of morphological changes. By quantifying these changes, we can classify compounds, infer mechanisms of action, and identify potential off-target effects early in the discovery process.[2][10]

Experimental Workflow Overview

The overall experimental workflow is designed to be a self-validating system, incorporating appropriate controls and quality checks at each stage.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment Compound_Prep Compound Plate Preparation Compound_Prep->Compound_Treatment Staining Cell Staining (Multiplexed Dyes) Compound_Treatment->Staining Image_Acquisition High-Content Imaging Staining->Image_Acquisition Image_Analysis Image Segmentation & Feature Extraction Image_Acquisition->Image_Analysis Data_Analysis Data Analysis & Hit Identification Image_Analysis->Data_Analysis

Figure 1: High-level overview of the phenotypic screening workflow.

Detailed Protocols

PART 1: Cell Culture and Compound Plate Preparation

1.1. Cell Line Maintenance:

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells at 70-80% confluency. Use Trypsin-EDTA to detach cells, and re-seed at a 1:5 to 1:10 dilution. For consistency, do not use cells beyond passage 20.

1.2. Assay Plate Seeding:

  • Plate Type: 384-well, black-walled, clear-bottom imaging plates.

  • Seeding Density: Seed 1,000 cells per well in 40 µL of culture medium. This density is optimized to ensure sub-confluent growth during the assay period, which is critical for accurate morphological analysis.

  • Procedure:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 25,000 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

1.3. Compound-CBS1 Plate Preparation:

  • Stock Solution: Prepare a 10 mM stock solution of Compound-CBS1 in 100% DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in DMSO to create a concentration range from 10 mM down to approximately 1.5 µM. This wide range is essential for capturing a full dose-response curve.

  • Assay-Ready Plate: In a separate 384-well polypropylene plate, add 40 µL of culture medium to each well. Then, transfer 0.4 µL of each compound concentration from the DMSO plate. This creates a 100X final concentration plate.

PART 2: Compound Treatment and Cellular Staining

2.1. Compound Treatment:

  • Using an automated liquid handler or a multichannel pipette, transfer 0.5 µL from the assay-ready compound plate to the corresponding wells of the cell plate. This results in a final DMSO concentration of 0.5%, which should be tolerated by most cell lines.

  • Controls:

    • Negative Control: Wells treated with 0.5% DMSO in culture medium.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine) to validate the assay's ability to detect cell death.

  • Incubation: Incubate the treated plates for 48 hours. This duration is typically sufficient to observe significant changes in cell morphology and proliferation.

2.2. Multiplexed Staining (Cell Painting):

  • Staining Cocktail Preparation: Prepare a staining solution in pre-warmed, serum-free culture medium containing the following dyes:

    • Hoechst 33342 (5 µM): Stains the nucleus (DNA).

    • Phalloidin-Alexa Fluor 488 (100 nM): Stains F-actin filaments, highlighting the cytoskeleton.

    • MitoTracker Red CMXRos (200 nM): Stains mitochondria.

    • WGA-Alexa Fluor 594 (5 µg/mL): Stains the Golgi apparatus and plasma membrane.

    • SYTO 14 Green Fluorescent Nucleic Acid Stain (1 µM): Stains nucleoli and cytoplasmic RNA.

  • Staining Procedure:

    • Carefully remove the compound-containing medium from the wells.

    • Add 20 µL of the staining cocktail to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash the wells twice with 40 µL of Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 20 µL of 4% paraformaldehyde in PBS and incubating for 20 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Leave 40 µL of PBS in each well for imaging.

PART 3: Data Acquisition and Analysis

3.1. High-Content Image Acquisition:

  • Instrumentation: Use an automated high-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).[11]

  • Imaging Parameters:

    • Objective: 20x or 40x water immersion objective.

    • Channels: Acquire images in 4-5 fluorescent channels corresponding to the dyes used.

    • Fields of View: Capture at least 4 fields of view per well to ensure a sufficient number of cells are analyzed for statistical significance.

    • Z-stacks: For thicker cell types, acquiring a few z-planes can improve image quality, but is often not necessary for 2D cultures.

3.2. Image and Data Analysis:

  • Software: Utilize specialized image analysis software such as Harmony, MetaXpress, or open-source platforms like CellProfiler.

  • Analysis Pipeline:

    • Image Segmentation:

      • Identify nuclei using the Hoechst channel.

      • Identify the cell boundaries using the phalloidin or WGA channel.

      • Define cytoplasmic and mitochondrial regions based on the segmentation masks.

    • Feature Extraction: Extract a wide range of morphological, intensity, and textural features from each cell and its compartments (e.g., nuclear area, cell roundness, mitochondrial texture, actin fiber orientation).[12]

    • Data Aggregation: Average the feature measurements for all cells within a well to obtain a single multi-parametric profile for each treatment condition.

G cluster_image Image Analysis cluster_data Data Analysis Image Raw Image (Multi-channel) Segmentation Segmentation (Nuclei, Cytoplasm) Image->Segmentation Feature_Extraction Feature Extraction Segmentation->Feature_Extraction QC Quality Control Feature_Extraction->QC Normalization Normalization (e.g., to DMSO) QC->Normalization Hit_Selection Hit Selection & Clustering Normalization->Hit_Selection

Figure 2: Data analysis workflow for phenotypic profiling.

3.3. Hit Identification and Profiling:

  • Data Normalization: Normalize the feature data to the median of the negative control (DMSO) wells.

  • Multivariate Analysis: Employ multivariate statistical methods, such as Principal Component Analysis (PCA) or t-SNE, to visualize the data and identify compounds that induce distinct phenotypic profiles.

  • Hit Criteria: A "hit" can be defined as a compound that causes a statistically significant deviation from the negative control profile in multiple features.

Data Presentation and Interpretation

Quantitative data from the screen should be summarized in a clear and concise manner.

Table 1: Representative Data for Compound-CBS1 at 10 µM

FeatureRaw ValueNormalized to DMSOZ-Score
Cell Count8500.85-2.5
Nuclear Area (µm²)1501.253.1
Cytoplasmic Area (µm²)4501.504.2
Mitochondrial Texture0.81.605.0
Actin Fiber Length250.70-3.5

Interpretation: In this hypothetical example, a 10 µM treatment with Compound-CBS1 resulted in a slight decrease in cell number, a significant increase in cell and nuclear size, changes in mitochondrial texture, and a disruption of the actin cytoskeleton. This multi-faceted profile suggests a complex mechanism of action, potentially involving cytoskeletal dynamics and mitochondrial function.

Conclusion and Future Directions

Phenotypic screening using high-content imaging provides a powerful, unbiased approach to characterizing the biological activity of novel compounds like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. The protocols detailed herein offer a robust framework for an initial screen. Positive "hits" from this primary screen would warrant further investigation, including:

  • Dose-response analysis to determine potency (EC50).

  • Secondary and orthogonal assays to validate the observed phenotype.

  • Target deconvolution studies to identify the molecular target(s) responsible for the observed phenotype.[1]

By integrating these advanced cellular and analytical techniques, researchers can accelerate the journey from novel chemical matter to promising therapeutic candidates.

References

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

  • ResearchGate. (2015). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]

  • NIH. (n.d.). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. [Link]

  • Broad Institute. (2025). High-Content Imaging & Phenotypic Screening. [Link]

  • NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • NIH. (n.d.). Development of a novel secondary phenotypic screen to identify hits within the mycobacterial protein synthesis pipeline. [Link]

  • Technology Networks. (2024). The Role of Phenotypic Screening in Drug Discovery. [Link]

  • NIH. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Wikipedia. (n.d.). High-content screening. [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. [Link]

  • MDPI. (n.d.). Image analysis methods in high-content screening for phenotypic drug discovery. [Link]

  • PubMed. (2012). N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception. [Link]

  • Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. [Link]

  • mSystems - ASM Journals. (2021). High-Content Imaging to Phenotype Antimicrobial Effects on Individual Bacteria at Scale. [Link]

  • Frontiers. (2016). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. [Link]

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in Biological Matrices

Executive Summary N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (N-AMPCB) is a highly specific cyclobutane-derived aromatic amine, serving as a critical structural motif and intermediate in the development of targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (N-AMPCB) is a highly specific cyclobutane-derived aromatic amine, serving as a critical structural motif and intermediate in the development of targeted therapeutics. Accurate pharmacokinetic (PK) profiling of N-AMPCB in human plasma requires an analytical method capable of overcoming its unique physicochemical challenges—specifically, the polarity of the 2-amino-4-methoxyphenyl group juxtaposed with the lipophilic cyclobutane ring. This application note details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that establishes a self-validating system for high-throughput analysis, adhering strictly to the [1].

Experimental Design & Mechanistic Rationale

To ensure scientific integrity and robust reproducibility, every phase of this method was designed with clear causality, transforming the protocol into a self-validating system where internal controls continuously monitor extraction efficiency and matrix interference.

Chromatographic Causality

Traditional C18 columns often exhibit poor retention and peak tailing for polar aromatic amines without the use of ion-pairing reagents. To counteract this, a Biphenyl stationary phase was selected. The biphenyl phase provides enhanced π−π and dipole-dipole interactions with the electron-rich 2-amino-4-methoxyphenyl ring. This orthogonal retention mechanism prevents early elution and ensures baseline separation from endogenous plasma phospholipids, fundamentally minimizing ion suppression.

Ionization and Fragmentation Strategy

The secondary amide and primary amine groups make N-AMPCB highly amenable to positive Electrospray Ionization (ESI+). Collision-induced dissociation (CID) of the [M+H]+ precursor (m/z 221.1) primarily cleaves the amide bond. This yields a highly stable 2-amino-4-methoxyaniline fragment (m/z 138.1) for quantification, and a cyclobutane acylium ion (m/z 83.1) for qualification.

Sample Preparation Rationale

Direct protein precipitation (PPT) leaves high concentrations of lysophosphatidylcholines in the extract, a common interference in the [2]. By coupling PPT with a polymeric reversed-phase Solid-Phase Extraction (SPE), the method acts as a self-validating cleanup system. The SPE wash step selectively removes polar salts, while the highly organic elution recovers the hydrophobic cyclobutane-containing analyte, leaving strongly bound phospholipids trapped on the sorbent.

Materials and Reagents

  • Analytes: N-AMPCB reference standard (Purity > 99%) and Stable Isotope-Labeled Internal Standard (SIL-IS): N-AMPCB-d3 (methoxy-d3).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water, and Formic Acid (FA).

  • Consumables: Polymeric reversed-phase SPE cartridges (30 mg/1 cc, e.g., Oasis HLB), K2EDTA blank human plasma.

Step-by-Step Experimental Protocol

Preparation of Calibration Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of N-AMPCB at 1.0 mg/mL in 50:50 MeOH:Water.

  • Dilute the stock serially in 50:50 MeOH:Water to create working solutions.

  • Spike working solutions into blank human plasma to yield calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ) .

  • Prepare QC samples at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Extraction Workflow (Hybrid PPT-SPE)
  • Aliquoting: Transfer 100 µL of the plasma sample (standard, QC, or unknown) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (500 ng/mL N-AMPCB-d3) and vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes at 1500 rpm to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL MeOH, followed by 1 mL Ultrapure Water.

  • Loading: Dilute 250 µL of the PPT supernatant with 400 µL of Water and load onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in Water to remove polar interferences.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of Initial Mobile Phase (90% A / 10% B), vortex, and transfer to an autosampler vial.

Workflow A Plasma Aliquot (100 µL) B Add SIL-IS (10 µL) A->B C Protein Precipitation (300 µL Cold ACN) B->C D Centrifugation (14,000 x g, 10 min) C->D E SPE Loading (Diluted Supernatant) D->E F SPE Wash (5% MeOH) E->F G SPE Elution (100% ACN) F->G H Evaporation & Reconstitution G->H

Hybrid PPT-SPE sample preparation workflow for N-AMPCB extraction from plasma.

LC-MS/MS Conditions

Liquid Chromatography Parameters

Table 1: LC System Configuration

ParameterSpecification
Analytical Column Biphenyl (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.40 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.009010
0.509010
2.501090
3.501090
3.609010
5.009010
Mass Spectrometry Parameters

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-AMPCB 221.1138.120Quantifier
N-AMPCB 221.183.125Qualifier
N-AMPCB-d3 (IS) 224.1141.120IS Quantifier

(Note: Capillary Voltage set to 3.5 kV; Desolvation Temperature set to 500 °C).

Fragmentation P Precursor Ion [M+H]+ m/z 221.1 (N-AMPCB) F1 Quantifier Ion 2-amino-4-methoxyaniline m/z 138.1 P->F1 Amide Cleavage (CE: 20 eV) F2 Qualifier Ion Cyclobutane acylium m/z 83.1 P->F2 Amide Cleavage (CE: 25 eV)

Collision-induced dissociation (CID) fragmentation pathway of N-AMPCB.

Method Validation Results

Validation was executed in strict accordance with the [3] and ICH M10 standards. The incorporation of a stable isotope-labeled internal standard (N-AMPCB-d3) ensures that any minor fluctuations in matrix ionization are inherently corrected, rendering the quantitative outputs highly trustworthy.

Table 4: Method Validation Summary (Precision, Accuracy, and Matrix Effect)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Matrix Effect (%)
LLOQ 1.06.27.8104.598.1
LQC 3.04.15.598.294.2
MQC 400.03.54.2101.495.5
HQC 800.02.83.199.596.8

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link] [1]

  • Title: Multicore Magnetic Nanoparticles Coated with Oligomeric Micelles: Characterization and Potential for the Extraction of Contaminants over a Wide Polarity Range Source: Analytical Chemistry - ACS Publications URL: [Link] [2]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link] [3]

Method

Application Notes and Protocols for Target Validation of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, a Novel Kinase Inhibitor Candidate

Introduction: Unveiling the Target of a Novel Bioactive Compound The identification of a novel bioactive molecule, such as N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (hereafter designated as "Compound-X"), from a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Target of a Novel Bioactive Compound

The identification of a novel bioactive molecule, such as N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (hereafter designated as "Compound-X"), from a phenotypic screen presents a critical challenge and a significant opportunity in drug discovery. While the compound may exhibit a desirable effect, such as inducing cancer cell death, its molecular mechanism of action remains unknown. The crucial next step is to identify the specific cellular target(s) through which Compound-X exerts its effects. This process, known as target validation, is essential for advancing a hit compound into a lead candidate for therapeutic development.[1]

The chemical structure of Compound-X, featuring an aminophenyl group, is a common motif found in many kinase inhibitors.[2] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] This application note provides a comprehensive guide to validating the hypothesis that Compound-X is a novel inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer.[3][4][5][6][7]

We will detail a series of robust, self-validating protocols designed to:

  • Confirm direct physical engagement of Compound-X with its putative target in a cellular context.

  • Quantify its inhibitory activity in a purified in vitro system.

  • Verify its impact on downstream signaling pathways within cancer cells.

  • Correlate target inhibition with a functional cellular outcome.

This guide is designed to provide both the "how" and the "why" behind each experimental step, empowering researchers to generate high-quality, reproducible data for their target validation studies.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including the mTORC1 complex, which promotes protein synthesis and cell growth through effectors like S6 Kinase (S6K).

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Survival S6K->Proliferation Promotes CompoundX Compound-X CompoundX->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized point of inhibition by Compound-X.

Part 1: Confirming Direct Target Engagement with Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before proceeding to functional assays, it is crucial to confirm that Compound-X physically binds to its intended target, PI3K, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement based on the principle of ligand-induced thermal stabilization.[8][9][10] When a ligand binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement.[8][10] CETSA is advantageous because it requires no modification of the compound or the protein and can be performed on endogenous proteins.[8][11]

CETSA Experimental Workflow

CETSA_Workflow A 1. Cell Treatment Treat cells with Compound-X or Vehicle (DMSO) B 2. Heating Aliquot cell suspensions into PCR tubes and heat across a temperature gradient A->B C 3. Cell Lysis Lyse cells to release soluble proteins B->C D 4. Fraction Separation Centrifuge to pellet aggregated proteins C->D E 5. Sample Preparation Collect supernatant (soluble fraction) D->E F 6. Western Blot Analysis Analyze soluble PI3K levels by Western Blot E->F G 7. Data Analysis Plot soluble protein vs. temperature to generate melt curves F->G

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for PI3K Target Engagement
  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have active PI3K signaling (e.g., MCF-7 breast cancer cells) to ~80% confluency.

    • Harvest the cells and resuspend them in a serum-free medium at a concentration of 10-20 million cells/mL.

    • Divide the cell suspension into two tubes: one for treatment with Compound-X (e.g., at 10x the expected IC50) and one for a vehicle control (e.g., 0.1% DMSO).

    • Incubate at 37°C for 1 hour to allow for compound uptake and target binding.

  • Thermal Challenge:

    • Aliquot 100 µL of the treated cell suspensions into separate PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). A no-heat control (room temperature) should also be included.

    • After heating, cool the tubes at room temperature for 3 minutes.[10]

  • Lysis and Fractionation:

    • Lyse the cells by adding a non-denaturing lysis buffer (e.g., Triton X-100 based buffer with protease and phosphatase inhibitors) and performing freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples.

    • Perform a standard Western blot analysis using a primary antibody specific for the p110α catalytic subunit of PI3K.

    • Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection.[12]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (Compound-X and vehicle), plot the normalized band intensity (soluble protein) against the corresponding temperature.

    • A rightward shift in the melting curve for the Compound-X-treated samples compared to the vehicle control indicates thermal stabilization and confirms direct target engagement.[8]

Part 2: In Vitro Kinase Inhibition Assay

Expertise & Experience: Once target engagement in cells is confirmed, the next logical step is to quantify the inhibitory potency of Compound-X on the purified PI3K enzyme. This is critical for establishing a structure-activity relationship and for understanding the compound's intrinsic activity, independent of cellular factors like permeability.[13] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14] It is a universal assay suitable for virtually any kinase.[14]

ADP-Glo™ Kinase Assay Workflow

ADPGlo_Workflow A 1. Kinase Reaction Incubate purified PI3K enzyme with substrate (PIP2), ATP, and serial dilutions of Compound-X B 2. Terminate & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP A->B C 3. Convert ADP to ATP Add Kinase Detection Reagent to convert the produced ADP into ATP B->C D 4. Detect Luminescence Luciferase/luciferin reaction generates a light signal proportional to the initial ADP amount C->D E 5. Data Analysis Plot luminescence vs. Compound-X concentration to determine the IC50 value D->E

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50.

Detailed Protocol: ADP-Glo™ Assay for PI3K Inhibition
  • Reagent Preparation:

    • Prepare a serial dilution of Compound-X in kinase buffer with a constant final DMSO concentration (e.g., 1%).

    • Prepare a reaction mix containing purified recombinant PI3K enzyme and its substrate (e.g., PIP2) in kinase reaction buffer.

    • Prepare an ATP solution at a concentration close to the Km for the PI3K enzyme.

  • Kinase Reaction:

    • In a 384-well plate, add the Compound-X dilutions.

    • Add the PI3K/substrate mix to each well.

    • Initiate the reaction by adding ATP. Include "no enzyme" and "vehicle" controls.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[15]

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to measure the newly synthesized ATP.[14]

    • Incubate at room temperature for 30-60 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "vehicle" control (representing 100% activity).

    • Plot the percent inhibition versus the log of Compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Verifying Downstream Pathway Inhibition by Western Blot

Expertise & Experience: Demonstrating that Compound-X not only binds to PI3K but also inhibits its function in a cellular context is a key validation step. Since PI3K's primary function is to activate downstream signaling, we can measure the phosphorylation status of key effector proteins. A reduction in the phosphorylation of Akt (at Ser473) and S6K (at Thr389) upon treatment with Compound-X would provide strong evidence of on-target pathway inhibition.[12] Western blotting is the gold-standard technique for this type of analysis.[12][16]

Western Blot Workflow for Pathway Analysis

WesternBlot_Workflow A 1. Cell Treatment Treat serum-starved cells with Compound-X, then stimulate with a growth factor (e.g., IGF-1) B 2. Cell Lysis Prepare whole-cell lysates using RIPA buffer with phosphatase inhibitors A->B C 3. Protein Quantification Determine and normalize protein concentrations (BCA assay) B->C D 4. SDS-PAGE & Transfer Separate proteins by electrophoresis and transfer to a PVDF membrane C->D E 5. Immunoblotting Probe membranes with primary antibodies (p-Akt, Akt, p-S6K, S6K, loading control) D->E F 6. Detection & Analysis Use HRP-conjugated secondary antibodies and ECL to visualize bands. Quantify band intensities. E->F

Caption: Workflow for Western Blot analysis of downstream signaling inhibition.

Detailed Protocol: Western Blot for p-Akt and p-S6K
  • Cell Treatment and Lysis:

    • Plate cancer cells (e.g., MCF-7) and allow them to adhere.

    • Serum-starve the cells overnight to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of Compound-X for 1-2 hours.

    • Stimulate the PI3K pathway by adding a growth factor like insulin or IGF-1 for 15-30 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17]

  • Sample Preparation:

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[17]

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is generally preferred over milk to reduce background.[18]

    • Incubate the membrane with a primary antibody against p-Akt (Ser473) or p-S6K (Thr389) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash again with TBST.

  • Detection and Re-probing:

    • Detect the protein bands using an ECL substrate and an imaging system.[12]

    • To ensure equal protein loading and to assess total protein levels, the membrane can be stripped and re-probed with antibodies for total Akt, total S6K, and a loading control like β-actin or GAPDH.

Part 4: Cellular Proliferation Assay (MTT Assay)

Expertise & Experience: The ultimate goal of target validation is to link the molecular inhibition of a target to a desired cellular phenotype. Since the PI3K/Akt/mTOR pathway is a key driver of cell proliferation, a potent and on-target inhibitor should reduce the viability and growth of cancer cells.[6] The MTT assay is a widely used colorimetric method to assess cell viability.[19][20] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[20][21]

MTT Assay Experimental Workflow

MTT_Workflow A 1. Cell Seeding Plate cancer cells in a 96-well plate and allow them to adhere B 2. Compound Treatment Treat cells with a serial dilution of Compound-X A->B C 3. Incubation Incubate for a prolonged period (e.g., 72 hours) to allow for effects on proliferation B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours C->D E 5. Solubilize Formazan Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the purple formazan crystals D->E F 6. Measure Absorbance Read the absorbance at ~570 nm using a plate reader E->F G 7. Data Analysis Plot absorbance vs. concentration to determine the GI50 (concentration for 50% growth inhibition) F->G

Caption: Workflow for the MTT cell viability and proliferation assay.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding and Treatment:

    • Seed cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of Compound-X in the culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle control wells and wells with medium only for background control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reaction:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[19]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the log of Compound-X concentration and fit the data to determine the GI50 (or IC50) value.

Summary of Quantitative Data

The following table presents a hypothetical summary of the expected quantitative data from the described assays, providing a clear basis for validating Compound-X as a potent and selective PI3K inhibitor.

Assay TypeMetricHypothetical Result for Compound-XInterpretation
Cellular Thermal Shift Assay (CETSA) ΔTagg (PI3K)+4.2 °CDirect binding and stabilization of PI3K in intact cells.
In Vitro Kinase Assay (ADP-Glo™) IC50 (PI3K)55 nMPotent enzymatic inhibition of purified PI3K.
Western Blot (Downstream Target) IC50 (p-Akt Inhibition)150 nMOn-target inhibition of the PI3K signaling pathway in cells.
Cell Viability Assay (MTT) GI50 (MCF-7 cells)200 nMInhibition of cancer cell proliferation, consistent with on-target activity.

Conclusion

The systematic application of the protocols detailed in this guide provides a robust framework for the target validation of novel compounds like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. By confirming direct target engagement, quantifying inhibitory potency, verifying downstream pathway modulation, and linking these molecular events to a cellular outcome, researchers can build a compelling case for the compound's mechanism of action. This multi-faceted approach ensures a high degree of scientific rigor and provides the critical data needed to justify the advancement of a promising hit molecule into a lead candidate for drug development.

References

  • Identification of novel kinase inhibitors by targeting a kinase-related apoptotic protein-protein interaction network in HeLa cells. (2014). PubMed. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. [Link]

  • N-(4-amino-2-methoxyphenyl)cyclopropanecarboxamide — Chemical Substance Information. NextSDS. [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). PMC. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). PubMed. [Link]

  • PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. (2023). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Novel Receptor Tyrosine Kinase Pathway Inhibitors for Targeted Radionuclide Therapy of Glioblastoma. (2021). MDPI. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Nature. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). MDPI. [Link]

  • ADP-Glo Kinase Assay V9103 from Promega. Biocompare.com. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2016). ASCO Publications. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. [Link]

  • PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment. (2024). MDPI. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer. (2012). Clinical Cancer Research. [Link]

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). (2026). bioRxiv. [Link]

Sources

Application

In Vivo Evaluation Protocol for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Class I-Selective HDAC Inhibitor

Introduction and Mechanistic Rationale N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is an investigational epigenetic modulator belonging to the ortho-aminoanilide class of histone deacetylase (HDAC) inhibitors. In o...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is an investigational epigenetic modulator belonging to the ortho-aminoanilide class of histone deacetylase (HDAC) inhibitors. In oncology and neuropharmacology, the ortho-aminoanilide pharmacophore is highly privileged due to its strict selectivity for Class I HDACs (HDAC1, 2, and 3), with virtually no activity against Class IIa, Class IIb (e.g., HDAC6), or Class IV isoforms[1].

Causality in Drug Design: The structural logic of this compound relies on three distinct regions:

  • Zinc-Binding Group (ZBG): The ortho-aminoanilide moiety chelates the catalytic zinc ion at the base of the HDAC active site. Unlike hydroxamic acids (which are pan-HDAC inhibitors), ortho-aminoanilides exhibit slow-on/slow-off binding kinetics, resulting in prolonged target engagement in vivo even after systemic clearance[2].

  • Internal Cavity Targeting: The 4-methoxy substitution on the aniline ring is designed to exploit the 14 Å internal cavity adjacent to the catalytic zinc, a feature unique to HDAC1, 2, and 3, thereby driving isoform selectivity[3].

  • Surface Recognition Cap: The cyclobutane ring acts as a lipophilic cap that interacts with the rim of the catalytic tunnel, optimizing cellular permeability and oral bioavailability.

G A N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide B Class I HDACs (HDAC1/2/3) Blockade A->B Zinc Chelation C Histone H3/H4 Hyperacetylation B->C Kinetic Trapping D Chromatin Relaxation C->D E Tumor Suppressor Activation (e.g., p21) D->E

Mechanism of Action: Class I HDAC inhibition leading to tumor suppressor gene activation.

Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) Profiling

Before initiating efficacy models, it is critical to establish the pharmacokinetic profile and the Maximum Tolerated Dose (MTD). Ortho-aminoanilides typically possess favorable oral bioavailability, making oral gavage (PO) the preferred route of administration[4].

PK Experimental Protocol
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Formulation: Dissolve the compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline to ensure complete solubilization.

  • Dosing: Administer a single PO dose of 10, 30, and 100 mg/kg.

  • Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Analysis: Quantify plasma concentrations using LC-MS/MS.

Table 1: Representative Pharmacokinetic Parameters (Simulated for 30 mg/kg PO)

ParameterValueBiological Implication
C max​ 1.85 µMSufficient to exceed the in vitro IC 50​ for HDAC1/2/3.
T max​ 0.5 hRapid oral absorption typical of low-molecular-weight benzamides.
AUC 0−24​ 6.4 h·µMIndicates good systemic exposure.
t 1/2​ 4.2 hSupports a Once-Daily (QD) or Every-Other-Day (QOD) dosing schedule.

Pharmacodynamics (PD): In Vivo Target Engagement

To create a self-validating experimental system, you must prove that the compound hits its intended target (Class I HDACs) without hitting off-target enzymes (Class IIb HDACs).

  • Positive PD Biomarker: Acetyl-Histone H3 (Ac-H3) or Acetyl-Histone H4 (Ac-H4). Accumulation of these markers proves Class I HDAC inhibition[5].

  • Negative Control Biomarker: Acetyl-α-tubulin. HDAC6 (a Class IIb enzyme) exclusively deacetylates α-tubulin. A lack of Ac-α-tubulin accumulation proves the compound is truly Class I selective in vivo[6].

PD Tissue Extraction Protocol
  • Harvest tumor tissue and peripheral blood mononuclear cells (PBMCs) 4 hours post-dose (at approximate C max​ ).

  • Homogenize tumor tissue in RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor cocktail (to prevent ex vivo deacetylation).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C; collect the supernatant.

  • Perform Western Blotting using primary antibodies against Ac-H3 (Lys9/14), total H3, Ac-α-tubulin, and total α-tubulin.

Table 2: Expected Pharmacodynamic Biomarker Fold-Changes (Relative to Vehicle)

Tissue CompartmentAc-H3 (Class I Marker)Ac-α-tubulin (Class IIb Marker)Interpretation
PBMCs + 4.5xUnchanged (1.0x)Systemic Class I target engagement confirmed.
Tumor Tissue + 6.2xUnchanged (1.1x)Excellent tumor penetration and strict selectivity.

In Vivo Tumor Xenograft Efficacy Protocol

With PK and PD established, the compound is evaluated in a subcutaneous xenograft model. For Class I HDAC inhibitors, colorectal carcinoma (e.g., HCT116) or hematological malignancies (e.g., CTCL xenografts) are highly responsive models.

Step-by-Step Efficacy Workflow
  • Cell Preparation: Harvest HCT116 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel at a concentration of 5×107 cells/mL.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of athymic nude mice (nu/nu).

  • Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100–150 mm³ (calculated as V=(Length×Width2)/2 ), randomize mice into vehicle and treatment groups (n=8 per group).

  • Dosing Schedule: Administer N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide via oral gavage (PO) at 15 mg/kg and 30 mg/kg Once Daily (QD) for 21 days.

  • Monitoring: Measure tumor volumes and body weights three times per week. A body weight loss of >15% indicates unacceptable toxicity.

G Day0 Day 0: Cell Inoculation (HCT116 cells s.c.) Day10 Day 10: Randomization (Tumor Vol ~100-150 mm³) Day0->Day10 Day11 Day 11-31: Dosing Phase (Vehicle, 15 mg/kg, 30 mg/kg PO QD) Day10->Day11 Day14 Day 14: Interim PD Sampling (Extract Tumors for Ac-H3 Blot) Day11->Day14 Satellite Group Day31 Day 31: Study Endpoint (Final TGI Analysis & Necropsy) Day11->Day31

In Vivo Xenograft Workflow: Timeline from inoculation to efficacy endpoint.

Data Analysis: Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study using the formula:

TGI(%)=[1−(ΔVtreated​/ΔVvehicle​)]×100

Table 3: Simulated Efficacy Outcomes at Day 31

Treatment GroupMean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 1250 ± 180N/A+ 2.1%
Compound (15 mg/kg QD) 610 ± 11051.2%- 1.5%
Compound (30 mg/kg QD) 320 ± 8574.4%- 4.2%

References

  • Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers National Center for Biotechnology Information (PMC)[Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Evaluation of Combined Valproic Acid/Doxorubicin Treatment in Dogs with Spontaneous Cancer National Center for Biotechnology Information (PMC)[Link]

  • Multitargeting HDAC Inhibitors Containing a RAS/RAF Protein Interfering Unit ACS Publications[Link]

  • Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases National Center for Biotechnology Information (PMC)[Link]

  • Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models National Center for Biotechnology Information (PMC)[Link]

  • Cellular Target Engagement and Dissociation Kinetics of Class I Selective HDAC Inhibitors ChemRxiv[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide solubility for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the poor aqueous solubility of custom small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the poor aqueous solubility of custom small molecules.

The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide presents a unique "perfect storm" of physicochemical barriers: a highly lipophilic cyclobutane ring, a planar methoxyphenyl group prone to π−π stacking, and a carboxamide linkage capable of rigid intermolecular hydrogen bonding. While these features make it an excellent structural fragment for target binding, they severely limit its solubility in standard aqueous assay buffers.

Below is our comprehensive troubleshooting guide designed to help you bypass kinetic precipitation, establish self-validating workflows, and generate reproducible assay data.

Part 1: Mechanistic Overview of the Solubility Barrier

When transitioning a hydrophobic compound from a 100% DMSO master stock into an aqueous environment, the method of dilution dictates success or failure. Direct dilution forces the compound into the aqueous bulk faster than it can thermodynamically equilibrate, leading to hydrophobic collapse and micro-precipitation. We overcome this using an Intermediate Complexation strategy.

MechanisticWorkflow Solid Solid Compound N-(2-amino-4-methoxyphenyl)... (Highly Lipophilic) DMSO 100% DMSO Stock (10-50 mM) Solid->DMSO Dissolve & Vortex DirectDil Direct Aqueous Dilution (Solvent Shock) DMSO->DirectDil Unbuffered Shift InterDil Intermediate Complexation (HP-β-CD / Tween-20) DMSO->InterDil Step-down Dilution Precip Kinetic Precipitation (Assay Failure) DirectDil->Precip Hydrophobic Collapse FinalAssay Final Assay Media (Soluble, <0.5% DMSO) InterDil->FinalAssay Gentle Equilibration

Fig 1: Mechanistic workflow preventing kinetic precipitation via intermediate complexation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide crash out when diluted from DMSO into my cell culture media? A1: This is a classic case of kinetic precipitation. While the compound dissolves readily at high concentrations in pure organic solvents like DMSO, its solubility limit in final aqueous buffers is drastically lower[1]. Direct dilution forces the compound into an environment where it is not readily soluble[1]. Because water cannot effectively solvate the lipophilic cyclobutane ring, the molecules rapidly self-associate to minimize aqueous contact, causing "solvent shock" and precipitating out of the solution[1].

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: No. The maximum tolerated concentration of DMSO is highly cell-type dependent[1]. For most in vitro cell culture systems, a final DMSO concentration of 0.5% (v/v) is considered the maximum acceptable limit[1]. For sensitive primary cells, it must be kept below 0.1% to avoid solvent-induced cytotoxicity and artifactual readouts[1]. Instead of increasing DMSO, you must employ a solubilizing agent[1].

Q3: Which excipient strategy is best suited for this specific chemotype? A3: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly recommended. Cyclodextrins provide a host–guest system that sequesters the hydrophobic moiety (the cyclobutane and methoxyphenyl groups) within a hydrophobic cavity while simultaneously presenting a hydrophilic exterior[]. This effectively "solubilizes" the molecule without altering its covalent structure or ionization state[], significantly improving its stability and bioavailability in aqueous media[3].

Q4: How do I validate that my compound is truly dissolved and not forming a micro-suspension? A4: Visual inspection is notoriously unreliable for detecting micro-precipitates. To ensure a self-validating system, measure the optical density of your final assay buffer at 600 nm (OD600) or use a nephelometer. If the baseline reading is identical to your vehicle control, you have successfully avoided light-scattering micro-precipitates.

Part 3: Quantitative Data: Excipient Selection

Summarized below are the field-proven excipient strategies for solubilizing cyclobutanecarboxamide derivatives.

Excipient StrategyWorking ConcentrationSolubilization MechanismBest ApplicationCytotoxicity Risk
None (DMSO only) ≤ 0.5% v/vCo-solvencyGeneral screeningLow (if ≤ 0.5%)
HP- β -CD 10% - 20% w/vHost-Guest Inclusion[]Cell-based assaysVery Low
Tween-20 0.05% - 0.1% v/vMicellar SolubilizationBiochemical assaysHigh (lyses cells)
Pluronic F-68 0.1% w/vPolymeric DispersionElectrophysiologyLow

Part 4: Validated Experimental Protocols

To guarantee reproducibility, every protocol must be executed as a self-validating system. Follow these step-by-step methodologies to prepare your compound.

Protocol 1: Preparation of a Stable 10 mM DMSO Master Stock

Causality Note: Moisture condensation introduces water into the DMSO stock, prematurely lowering the thermodynamic solubility limit and seeding crystal nucleation.

  • Equilibration: Allow the sealed vial of solid N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide to fully equilibrate to room temperature before opening to prevent moisture condensation[1].

  • Initial Dissolution: Add a minimal volume of 100% anhydrous, assay-grade DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM)[1].

  • Mechanical Agitation: Vortex the vial vigorously for at least 60 seconds to ensure complete dissolution. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution[1].

  • Storage: Aliquot the master stock into single-use amber vials to prevent freeze-thaw degradation and store at -20°C.

Protocol 2: Step-Down Dilution using HP- β -CD (Cell-Safe)

Causality Note: This protocol prevents solvent shock by pre-complexing the hydrophobic moieties before bulk aqueous exposure.

  • Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in your base assay buffer (e.g., PBS or DMEM).

  • Intermediate Complexation: While vigorously vortexing the β -cyclodextrin solution, slowly add the 10 mM DMSO stock solution dropwise[1]. Dilute the stock 1:10 to yield a 1 mM intermediate stock (Final intermediate composition: 10% DMSO / 18% HP- β -CD).

  • Incubation: Incubate the mixture with agitation (e.g., on an orbital shaker) for 15 to 60 minutes at room temperature to allow for complete host-guest complex formation[1].

  • Final Dilution: Dilute the intermediate stock 1:100 into your final assay media. (Final assay parameters: 10 µM compound, 0.1% DMSO, 0.18% HP- β -CD).

  • System Validation: Measure the OD600 of the final solution. You must include a vehicle control containing the exact same final concentration of HP- β -CD and DMSO[1]. The Δ OD between your compound well and the vehicle control must be < 0.05 to proceed with the assay.

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: Pharmaceutics (MDPI) / PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive overview of the potential degradation pathways of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the potential degradation pathways of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and well-understood experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of studying the degradation of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide?

A1: Understanding the degradation pathways of a drug candidate is a critical aspect of pharmaceutical development. These studies are essential for:

  • Identifying potential degradation products: This is crucial for ensuring the safety and efficacy of the final drug product, as degradants can be inactive or even toxic.[1][2]

  • Elucidating degradation mechanisms: Knowing how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[1]

  • Developing and validating stability-indicating analytical methods: These methods are necessary to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, ensuring the quality of the drug over its shelf life.[3]

Q2: What are the most probable degradation pathways for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide based on its chemical structure?

A2: Based on the structure, which contains an aromatic amide and a methoxy-substituted aniline, the most likely degradation pathways are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-amino-4-methoxyphenol and cyclobutanecarboxylic acid.[4][5][6][7]

  • Oxidation: The electron-rich aromatic ring, particularly the amino and methoxy groups, is prone to oxidation. This can lead to the formation of various colored byproducts, such as quinone-imine derivatives.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to complex degradation pathways.[8][9]

Q3: What are the recommended stress conditions for a forced degradation study of this compound?

A3: In line with the International Council for Harmonisation (ICH) guidelines, a comprehensive forced degradation study should include the following conditions:[1][2][10][11]

  • Acid Hydrolysis: Treatment with 0.1 N HCl at an elevated temperature (e.g., 80°C).

  • Base Hydrolysis: Treatment with 0.1 N NaOH at an elevated temperature (e.g., 80°C).

  • Oxidation: Exposure to 3-30% hydrogen peroxide (H₂O₂) at room or elevated temperatures.

  • Thermal Degradation: Heating the solid compound (e.g., at 60-80°C).

  • Photolytic Degradation: Exposing the compound, in both solid and solution form, to UV and visible light.

It is recommended to aim for 5-20% degradation of the active ingredient to obtain meaningful results without completely destroying the sample.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. The stress conditions are not harsh enough.1. Increase the concentration of the acid, base, or oxidizing agent. 2. Increase the temperature. 3. Extend the duration of the study.
Excessive degradation (parent peak is minimal or absent). The stress conditions are too severe.1. Decrease the concentration of the stressor. 2. Lower the temperature. 3. Shorten the duration of the study.
Poor separation of degradation products in HPLC. The chromatographic method is not optimized.1. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). 2. Adjust the mobile phase pH to alter the ionization of the analytes. 3. Optimize the gradient elution profile to improve resolution.
Degradation product peak is not detected by UV-Vis. The degradant may lack a suitable chromophore at the selected wavelength.1. Use a photodiode array (PDA) detector to screen a wide range of wavelengths. 2. Employ a mass spectrometer (MS) detector, which is not dependent on UV absorbance.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Heat at 80°C for 2 hours.

    • Cool and neutralize with 0.1 N HCl.

    • Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to 10 mL with the mobile phase.

  • Thermal Degradation:

    • Store the solid drug substance at 80°C for 48 hours.

    • Dissolve a known amount in the mobile phase to achieve the desired concentration.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution (1 mg/mL) to a calibrated light source (UV and visible) according to ICH Q1B guidelines.

    • Prepare samples for analysis at appropriate time points.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5-95% B over 20 minutes).

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the parent compound).

  • Optimization:

    • Inject a mixture of the stressed samples to observe the separation of all degradation products.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of all peaks.

Visualizing Degradation Pathways and Workflows

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation parent_hydrolysis N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide product1_hydrolysis 2-amino-4-methoxyphenol parent_hydrolysis->product1_hydrolysis Acid/Base Hydrolysis product2_hydrolysis Cyclobutanecarboxylic Acid parent_hydrolysis->product2_hydrolysis Acid/Base Hydrolysis parent_oxidation N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide product_oxidation Quinone-imine Derivatives parent_oxidation->product_oxidation Oxidation (e.g., H₂O₂) parent_photo N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide product_photo Complex Photoproducts parent_photo->product_photo UV/Vis Light

Caption: Potential degradation pathways of the target molecule.

Forced_Degradation_Workflow start Start: Drug Substance stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress_conditions stressed_samples Generate Stressed Samples stress_conditions->stressed_samples hplc_analysis HPLC Analysis (Stability-Indicating Method) stressed_samples->hplc_analysis data_analysis Data Analysis (Peak Purity, Mass Balance) hplc_analysis->data_analysis identification Degradant Identification (LC-MS, NMR) data_analysis->identification pathway_elucidation Elucidate Degradation Pathways identification->pathway_elucidation end End: Stability Profile pathway_elucidation->end

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this specific amide coupling reaction. Drawing from established chemical principles and field-tested insights, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis

The synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide involves the formation of an amide bond between cyclobutanecarboxylic acid and 4-methoxy-1,2-phenylenediamine. While seemingly straightforward, this reaction presents unique challenges primarily due to the nature of the diamine starting material. The presence of two nucleophilic amino groups requires careful control of stoichiometry and reaction conditions to achieve high yield and purity, avoiding common impurities such as di-acylation and regioisomeric byproducts.

The most common and effective approach is a carbodiimide-mediated coupling, often utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in this synthesis?

The primary challenge is controlling the regioselectivity and preventing di-acylation of the 4-methoxy-1,2-phenylenediamine. With two available amino groups, the cyclobutanecarboxylic acid can react at one or both sites. The goal is to achieve mono-acylation at the more reactive (less sterically hindered) amino group.

Q2: Which coupling reagent is best for this reaction?

For this type of transformation, carbodiimide reagents like EDC are highly recommended.[3][4] EDC, when used with HOBt, forms a reactive HOBt ester intermediate that efficiently acylates the amine while minimizing racemization if chiral centers were present.[2][5] Furthermore, the byproducts of EDC are water-soluble, which simplifies purification compared to reagents like Dicyclohexylcarbodiimide (DCC), whose dicyclohexylurea (DCU) byproduct is often difficult to remove chromatographically.[2][3][6]

Q3: Why is HOBt added with EDC?

HOBt serves two critical functions. First, it reacts with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC. This creates an HOBt-active ester which is more stable and less prone to side reactions like N-acylurea formation.[5][6] Second, it acts as a nucleophilic catalyst, accelerating the aminolysis step to form the desired amide, thereby improving the overall reaction rate and yield.[1][5]

Q4: Can I use the acid chloride of cyclobutanecarboxylic acid instead?

Yes, using cyclobutanecarbonyl chloride is a viable, highly reactive alternative. However, this method can be less selective and may lead to a higher percentage of the di-acylated byproduct due to the high reactivity of the acid chloride. It also requires an additional synthetic step to prepare the acid chloride and careful handling of corrosive reagents like thionyl chloride. Amide coupling reagents often provide a more controlled, one-pot procedure.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials (diamine and carboxylic acid).

Potential Causes & Solutions:

  • Cause 1: Inactive Coupling Reagent. EDC is sensitive to moisture and can hydrolyze over time, rendering it inactive.[8]

    • Solution: Use a fresh bottle of EDC or test the activity of your current stock. Always store EDC under inert gas in a desiccator.

  • Cause 2: Inefficient Carboxylic Acid Activation. The activation of cyclobutanecarboxylic acid may be slow or incomplete.

    • Solution 1 (Protocol): Pre-activation. Instead of adding all reagents at once, pre-activate the carboxylic acid. Stir the cyclobutanecarboxylic acid, EDC, and HOBt in an anhydrous aprotic solvent (like DMF or DCM) for 30-60 minutes at 0 °C before adding the 4-methoxy-1,2-phenylenediamine solution. This ensures the active ester is formed before the amine is introduced.

    • Solution 2 (Stoichiometry): Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagents (EDC/HOBt) and the carboxylic acid relative to the diamine to drive the reaction to completion.[5]

  • Cause 3: Incorrect pH. The amine nucleophilicity is highly pH-dependent. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic.

    • Solution: If using the hydrochloride salt of the diamine, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the acid and free the amine. Use 1.1 equivalents of base for the HCl salt, and an additional 1.0-1.5 equivalents to facilitate the coupling.

Problem 2: Significant Formation of a Higher Molecular Weight Impurity

Symptom: LC-MS analysis shows a major peak with a mass corresponding to the di-acylated product: N,N'-(4-methoxy-1,2-phenylene)bis(cyclobutanecarboxamide).

Potential Causes & Solutions:

  • Cause 1: Incorrect Stoichiometry. Using a large excess of the carboxylic acid or coupling reagents will inevitably lead to acylation at both amino groups.

    • Solution: This is the most critical parameter to control. Use the diamine as the limiting reagent. Start with a 1:1 molar ratio of cyclobutanecarboxylic acid to 4-methoxy-1,2-phenylenediamine. Slowly add a solution of the pre-activated carboxylic acid to a solution of the diamine. This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Cause 2: Reaction Temperature is Too High. Higher temperatures can provide the activation energy needed to acylate the second, less reactive amino group.

    • Solution: Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature over several hours.[5] Avoid heating the reaction unless no product formation is observed at room temperature after an extended period (12-24 hours).

Workflow for Minimizing Di-acylation

G cluster_0 Reagent Preparation cluster_1 Reaction Execution cluster_2 Analysis & Outcome A Solution A: Diamine (1.0 eq) in Anhydrous DMF D Add Solution B dropwise to Solution A at 0 °C over 1-2 hours A->D B Solution B: Carboxylic Acid (1.05 eq) EDC (1.1 eq), HOBt (1.1 eq) in Anhydrous DMF C Stir Solution B at 0 °C for 30 min (Pre-activation) B->C C->D E Allow to warm to RT Stir for 12-24h D->E F Monitor by LC-MS E->F G High Mono-acylation Product F->G

Caption: Controlled addition workflow to favor mono-acylation.

Problem 3: Presence of Colored Impurities in the Final Product

Symptom: The isolated product is a non-white solid (e.g., pink, brown, or purple), even after initial purification.

Potential Causes & Solutions:

  • Cause: Oxidation of the Phenylenediamine. Aromatic amines, especially electron-rich phenylenediamines, are highly susceptible to air oxidation, forming colored quinone-imine type structures. This can happen to the starting material or the product.

    • Solution 1 (Reaction): Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Solution 2 (Workup): During the aqueous workup, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to the aqueous layers to quench any oxidative species.

    • Solution 3 (Purification): If the color persists, purification via column chromatography may be insufficient. Consider a final purification step of recrystallization or treatment with activated carbon. A small amount of activated carbon can be added to a solution of the crude product, stirred briefly (5-10 minutes), and then filtered through celite to remove colored impurities before final isolation.

Problem 4: Difficulty Removing Urea Byproducts

Symptom: ¹H NMR of the purified product shows persistent signals corresponding to dicyclohexylurea (DCU) or other urea-based impurities.

Potential Causes & Solutions:

  • Cause: Use of DCC or Poor Solubility of Byproduct. This is a classic issue when using DCC, as DCU is poorly soluble in many common organic solvents.[2][3] If using EDC, the corresponding urea is water-soluble and should be removed during workup.[2]

    • Solution 1 (Prevention): Use EDC instead of DCC for solution-phase synthesis to leverage its water-soluble byproduct.[3]

    • Solution 2 (Removal): If DCC must be used, filter the reaction mixture before the aqueous workup. DCU often precipitates out of solvents like DCM or Ethyl Acetate. After filtration, proceed with the workup. For any remaining DCU, try precipitating it by concentrating the solution and adding a less polar solvent like diethyl ether or hexanes, then filtering again.

Comparison of Common Carbodiimide Reagents
ReagentFull NameByproductByproduct SolubilityRecommended Use Case
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDUWater-solubleRecommended for this synthesis. Easy workup.
DCC N,N'-DicyclohexylcarbodiimideDCUInsoluble in most organic solventsSolution-phase where byproduct can be easily filtered.
DIC N,N'-DiisopropylcarbodiimideDIUMore soluble in organic solvents than DCUSolid-phase synthesis where byproducts are washed away.

Key Experimental Protocol: EDC/HOBt Coupling

This protocol is optimized to favor the selective mono-acylation of 4-methoxy-1,2-phenylenediamine.

Materials:

  • Cyclobutanecarboxylic acid (1.05 eq)

  • 4-methoxy-1,2-phenylenediamine (1.0 eq, limiting reagent)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (if starting with diamine salt, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (N₂), dissolve cyclobutanecarboxylic acid (1.05 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath and stir for 30 minutes.

  • Amine Solution: In a separate flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in anhydrous DMF.

  • Coupling: Add the amine solution dropwise to the activated acid solution at 0 °C over a period of at least 30 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to isolate the pure N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Troubleshooting Logic Diagram

G Start Reaction Complete. Analyze Crude Product (LCMS/NMR) Q1 Is the desired product the major peak? Start->Q1 Q2 Is di-acylated impurity >10%? Q1->Q2 Yes Sol1 No: Low Conversion - Check EDC activity - Use pre-activation - Check pH/add base Q1->Sol1 No Q3 Is product colored after column? Q2->Q3 No Sol2 Yes: High Di-acylation - Reduce acid equivalents to 1.0 - Use slow addition at 0 °C - Lower reaction temperature Q2->Sol2 Yes Sol3 Yes: Oxidation - Use inert atmosphere - Add NaHSO3 to workup - Treat with activated carbon Q3->Sol3 Yes End Pure Product Q3->End No

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Aslam, M., & Guna, S. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Dong, V. M., & Miller, S. P. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. [Link]

  • Bankston, D., et al. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • Nagashima, H., et al. (2025). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Journal of the American Chemical Society. [Link]

  • Miller, S. P., & Dong, V. M. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. ResearchGate. [Link]

  • Li, J., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

  • Pace, V., & Rae, J. P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. [Link]

  • Kumar, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Chan, T. H., & Jiang, L. (2010). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals. PMC. [Link]

  • CK-12 Foundation. (2026). Preparation of Amines. CK-12. [Link]

  • Guna, S., & Aslam, M. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. [Link]

  • Foret, F., et al. (2024). Monitoring action readiness of coupling reagent carbodiimide in aqueous solutions. ResearchGate. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Hambardzumyan, E. A., et al. (2022). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. PMC. [Link]

  • Wang, T., et al. (2012). The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online. [Link]

  • Kulyk, O. S., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Ukrainian Chemistry Journal. [Link]

  • Jiang, L., & Chan, T. H. (n.d.). Temperature-Controlled Regioselectivity in the Reductive Cleavage of p -Methoxybenzylidene Acetals. ResearchGate. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Kawabata, T. (2012). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. SlideShare. [Link]

  • Clark, J. (n.d.). Preparation of amines. Chemguide. [Link]

  • BYJU'S. (n.d.). Amines. BYJU'S. [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing challenges in selective amidation workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing challenges in selective amidation workflows. The synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide—via the coupling of 4-methoxybenzene-1,2-diamine and cyclobutanecarboxylic acid—presents three distinct challenges: regioselectivity , over-acylation (bis-amide formation) , and oxidative degradation of the starting materials.

This guide is designed to move beyond basic recipes. By understanding the chemical causality behind each step, you can implement the self-validating protocols below to ensure reproducible, high-yield results.

Reaction Pathway & Known Pitfalls

ReactionPathway SM 4-Methoxybenzene -1,2-diamine + Cyclobutanecarboxylic acid Target Target Mono-amide (N-(2-amino-4-methoxyphenyl)...) SM->Target Optimized Coupling Regio Regioisomer (N-(2-amino-5-methoxyphenyl)...) SM->Regio Poor Selectivity Bis Bis-amide (Over-acylation) SM->Bis Excess Reagent Degrad Oxidation Products (Darkening/Polymerization) SM->Degrad O2 Exposure

Fig 1. Reaction pathways and potential side products during amidation.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why do I observe a mixture of mono-amide regioisomers, and how can I maximize the yield of the target 4-methoxy isomer? A: The starting material, 4-methoxybenzene-1,2-diamine, possesses two non-equivalent primary amines. The methoxy group at the C4 position exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density at the para position (C1), making the than the C2 amine (which is meta to the methoxy group)[1].

However, at elevated temperatures or when using highly reactive acylating agents (like unhindered acid chlorides), the kinetic differentiation between the two amines diminishes. This leads to the formation of the N-(2-amino-5-methoxyphenyl)cyclobutanecarboxamide regioisomer. To maximize regioselectivity, avoid acid chlorides. Instead, use milder coupling reagents (e.g., T3P or HATU) and strictly maintain the reaction at 0 °C to 5 °C during the critical addition phase.

Q: My reaction profile shows significant bis-acylation. How do I prevent the formation of the bis-amide? A: Over-acylation occurs when the newly formed mono-amide or the less reactive C2 amine competes with the starting diamine for the activated cyclobutanecarboxylic acid. This is primarily a stoichiometry and concentration issue. To mitigate this:

  • Stoichiometry Control: Strictly limit the equivalents of cyclobutanecarboxylic acid to 0.95 relative to the diamine.

  • Inverse Addition: Add the activated carboxylic acid dropwise to a dilute solution of the diamine. This ensures the diamine is always in vast kinetic excess relative to the active acylating species, strongly favoring mono-amidation.

Q: The 4-methoxybenzene-1,2-diamine starting material turns dark brown/purple upon storage and during the reaction. Is this a problem? A: Yes, this is a critical failure point. Aromatic 1,2-diamines are highly susceptible to air oxidation. Upon exposure to oxygen, they rapidly oxidize to form quinoxaline-like derivatives and complex polymeric mixtures, which manifest as a [2]. This oxidation consumes the starting material and generates intensely colored impurities that complicate chromatographic purification. Always store the diamine under an inert atmosphere (argon or nitrogen) at 2–8 °C. If the material is already dark, pass it through a short pad of silica gel under inert gas prior to use.

Section 2: Quantitative Optimization Data

To illustrate the causality of reagent selection, below is a condition screening matrix from our internal validation studies. T3P (Propylphosphonic anhydride) provides the optimal balance of reactivity and selectivity.

Coupling ReagentSolventTemp (°C)Equivalents (Acid:Diamine)Yield (%)Regioselectivity (Target:Iso)Bis-amide (%)
Oxalyl ChlorideDCM251.10 : 1.00422.5 : 128
EDC / HOBtDMF251.00 : 1.10656.0 : 114
HATU / DIPEADMF0 to 251.00 : 1.208112.0 : 15
T3P / Pyridine EtOAc 0 to 25 0.95 : 1.00 89 >15 : 1 <2
Section 3: Self-Validating Experimental Protocol

Every robust protocol must be a self-validating system. The following T3P-mediated workflow includes built-in In-Process Controls (IPCs) so you can verify the success of each step before proceeding.

Workflow Prep 1. Reagent Preparation (Degass solvents, inert atm) Activation 2. Carboxylic Acid Activation (T3P/Pyridine, 0°C) Prep->Activation Addition 3. Slow Diamine Addition (Dropwise, maintain 0°C) Activation->Addition Reaction 4. Reaction Monitoring (LC-MS [M+H]+ 221.1) Addition->Reaction Quench 5. Quench & Workup (NaHCO3 wash) Reaction->Quench Purify 6. Purification (Flash Chromatography) Quench->Purify

Fig 2. Self-validating experimental workflow for selective mono-amidation.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve 4-methoxybenzene-1,2-diamine (1.0 eq, 10 mmol) in anhydrous EtOAc (20 mL). Sparge the solution with Argon for 10 minutes.

  • Causality: Removing dissolved oxygen prevents the oxidative degradation of the electron-rich diamine into quinoxaline polymers.

  • Validation Check: The solution must remain pale yellow/tan. If it turns dark purple or black, the diamine has oxidized; discard and use freshly purified starting material.

Step 2: Acid Activation

  • Action: In a separate flame-dried flask, dissolve cyclobutanecarboxylic acid (0.95 eq, 9.5 mmol) and dry pyridine (3.0 eq, 30 mmol) in anhydrous EtOAc (15 mL). Cool to 0 °C. Add T3P (50 wt% in EtOAc, 1.2 eq) dropwise. Stir for 15 minutes.

  • Causality: T3P is a mild coupling agent that minimizes over-reaction. A substoichiometric amount of acid (0.95 eq) ensures no excess acylating agent is available to form the bis-amide.

Step 3: Inverse Addition

  • Action: Add the activated acid mixture dropwise to the diamine solution at 0 °C over 30 minutes using a syringe pump.

  • Causality: Inverse addition keeps the diamine in constant kinetic excess, strongly favoring mono-amidation.

  • Validation Check: Monitor the internal temperature. Exotherms >5 °C indicate too rapid addition, which degrades regioselectivity.

Step 4: Reaction Monitoring (IPC)

  • Action: Stir at room temperature for 2 hours. Sample 10 µL, dilute in MeCN, and analyze via LC-MS.

  • Validation Check:

    • Target Mono-amide: Exact mass [M+H]+ = 221.1 (Major peak).

    • Regioisomer: [M+H]+ = 221.1 (Minor peak, ensure baseline resolution).

    • Bis-amide: [M+H]+ = 303.2 (Should be <2% AUC).

Step 5: Quench and Workup

  • Action: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (2 x 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Validation Check: The aqueous layer should be slightly basic (pH ~8). Acidic workups must be strictly avoided to prevent protonation and loss of the target mono-amine product into the aqueous phase.

References
  • o-Phenylenediamine - Wikipedia Source: Wikipedia URL:[Link]

  • Mild and Green Methodology for NIS-Mediated Synthesis of Quinoxalines from o‑Phenylenediamines and Sulfoxonium Ylides at Room Temperature Source: National Institutes of Health (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-amino-4-methoxyphenyl)cyclobutanecarboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, focusing on its stability in dimethyl sulfoxide (DMSO). We will explore the potential causes of instability, offer troubleshooting advice for common experimental issues, and provide validated protocols for assessing the integrity of your compound solutions.

Understanding the Molecule: A Tale of Two Moieties

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is comprised of two key functional regions: a substituted aniline ring and a cyclobutane carboxamide group.

  • The Amide Bond: The carboxamide linkage is generally robust and chemically stable, a characteristic that makes it a cornerstone of peptide and protein structures.[1] It is largely resistant to hydrolysis under neutral conditions.

  • The Aniline Moiety: The 2-amino-4-methoxyphenyl group is a substituted aniline. Anilines are known to be susceptible to oxidative degradation, which can be accelerated by exposure to air (oxygen) and light.[2] This process often results in the formation of colored impurities and polymerization into resinous masses.[2]

The primary stability concern for this molecule in a DMSO stock solution is the chemical integrity of the aniline ring.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for maintaining the stability of my compound in DMSO?

Keeping the DMSO solution free of water is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This absorbed water can act as a reagent, potentially facilitating hydrolytic or oxidative degradation pathways. Always use high-purity, anhydrous DMSO and store it in tightly sealed containers.[3][5] Studies have shown that water is a more significant contributor to compound degradation in DMSO than oxygen.[6]

Q2: How should I store my DMSO stock solutions of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide?

For optimal stability, stock solutions should be stored under the conditions summarized in the table below. The key principles are to minimize exposure to light, water, and elevated temperatures.

Storage DurationTemperatureContainerAtmosphereKey Considerations
Short-Term (Working solutions, <1 week)2-8°CAmber glass vial or polypropylene tube with a tight-sealing cap.Standard airMinimize headspace. Prepare only the volume needed to avoid waste.
Long-Term (>1 week)-20°C or -80°CAmber glass vial with a PTFE-lined screw cap.Inert gas (Argon or Nitrogen) overlay if possible.Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7] While some studies show minimal impact from freeze-thaw cycles, it remains best practice to minimize them.[6]

Q3: My DMSO stock solution has turned a pale yellow/brown. What does this mean?

This is a classic indicator of aniline degradation.[2] The coloration is likely due to the formation of oxidized and/or polymerized species. The solution should be considered suspect and should not be used for quantitative experiments without first verifying its purity and concentration. We strongly recommend preparing a fresh stock solution.

Q4: Can DMSO itself react with my compound?

While DMSO is an excellent and largely stable solvent, it is not completely inert.[8][9] At elevated temperatures or in the presence of acids or bases, DMSO can decompose and its byproducts could potentially react with dissolved compounds.[5][10][11] However, under proper storage conditions (room temperature or below), direct reaction between DMSO and a stable compound is unlikely. The more common issue is the decomposition of the dissolved compound itself.[12]

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Symptom 1: Inconsistent or non-reproducible results in my biological assay.
  • Potential Cause: Degradation of the parent compound in the DMSO stock, leading to a lower effective concentration and the presence of potentially interfering degradation products. Chemical decomposition in DMSO stocks is a known cause of misleading biological data.[12]

  • Recommended Actions:

    • Prepare a Fresh Stock: Immediately prepare a new stock solution of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide from solid material in fresh, anhydrous DMSO.

    • Perform a Dose-Response Curve: Re-run your assay using the fresh stock alongside the old (suspect) stock. A rightward shift in the dose-response curve for the old stock would indicate a loss of potency, likely due to degradation.

    • Analytical Verification: Use the HPLC-MS protocol below to quantify the purity of both the old and new stock solutions.

Symptom 2: I see new, unexpected peaks in my LC-MS analysis.
  • Potential Cause: This is direct evidence of compound degradation or the presence of impurities. The aniline moiety is the most probable site of oxidation.

  • Recommended Actions:

    • Characterize the Peaks: If your mass spectrometer has sufficient resolution, analyze the mass-to-charge ratio (m/z) of the new peaks. An increase of +14 or +16 Da could suggest oxidation (e.g., N-oxide formation) or other modifications.

    • Implement a Stability Study: Follow the Protocol for Time-Course Stability Assessment below to determine the rate and conditions of degradation.

    • Review Storage Conditions: Ensure your storage protocol aligns with the recommendations in the FAQ section. Check the seal on your DMSO container and consider purchasing a new, smaller bottle of anhydrous DMSO to minimize water absorption.[5]

Symptom 3: The compound has precipitated out of my DMSO solution after a freeze-thaw cycle.
  • Potential Cause: The compound's solubility may be limited, especially at high concentrations. Water absorption into the DMSO can also decrease the solubility of highly nonpolar compounds.

  • Recommended Actions:

    • Gentle Warming and Vortexing: Warm the vial to room temperature (or up to 37°C in a water bath) and vortex thoroughly to attempt redissolution.

    • Sonication: If vortexing is insufficient, sonicate the vial in a water bath for 5-10 minutes.

    • Confirm with Centrifugation: After attempting to redissolve, centrifuge the vial at high speed for 5 minutes. If a pellet is visible, the compound is not fully in solution. The supernatant should not be used for quantitative experiments as its concentration will be unknown.

    • Consider Lower Concentration Stocks: To avoid future issues, consider storing your compound at a lower stock concentration.[7]

Visualizing Potential Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the likely chemical instability and the workflow for testing it.

cluster_0 Potential Degradation Pathway Parent N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide (Aniline Moiety) Oxidized Oxidized Intermediates (e.g., Nitroso, Nitro, N-Oxide) Parent->Oxidized O2, Light, H2O Polymerized Polymerized Products (Colored Impurities) Oxidized->Polymerized Further Oxidation

Caption: Potential oxidative degradation pathway of the aniline moiety.

cluster_1 Experimental Workflow for Stability Assessment Prep 1. Prepare fresh stock solution in anhydrous DMSO Aliquots 2. Create aliquots for each time point and condition Prep->Aliquots T0 3. Analyze T=0 sample immediately via HPLC-MS Aliquots->T0 Storage 4. Store remaining aliquots under different conditions (e.g., RT, 4°C, -20°C) T0->Storage Analysis 5. Analyze samples at specified time points (e.g., 24h, 7d, 30d) Storage->Analysis Data 6. Calculate % Parent Compound Remaining vs. T=0 sample Analysis->Data Conclusion 7. Determine optimal storage condition and shelf-life Data->Conclusion

Caption: Workflow for conducting a time-course stability study.

Protocols

Protocol for Time-Course Stability Assessment via HPLC-MS

This protocol provides a self-validating method to determine the stability of your compound under your specific laboratory conditions.

1. Materials:

  • N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (solid)

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Autosampler vials with caps

2. Stock Solution Preparation (T=0 Sample):

  • Accurately weigh out solid compound and dissolve in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). This is your Master Stock .

  • Immediately dilute a small amount of the Master Stock into a 50:50 ACN:Water mixture to a final concentration suitable for HPLC-MS analysis (e.g., 1 µM).

  • Transfer this diluted sample to an autosampler vial. This is your T=0 Reference Sample .

  • Analyze the T=0 Reference Sample immediately via HPLC-MS. Record the peak area of the parent compound. This value represents 100% integrity.

3. Sample Incubation:

  • Aliquot the Master Stock into separate, tightly sealed vials for each time point and condition you wish to test (e.g., Room Temp, 4°C, -20°C).

  • Store these vials under the specified conditions, protected from light.

4. Analysis at Subsequent Time Points (e.g., T=24h, T=7 days, T=30 days):

  • At each designated time point, retrieve one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 1 µM sample for analysis by performing the same dilution as for the T=0 sample.

  • Analyze immediately via HPLC-MS using the same method as the T=0 sample.

5. HPLC-MS Method (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% FA

  • Mobile Phase B: ACN + 0.1% FA

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Detection: Monitor the mass-to-charge ratio (m/z) for the parent compound in both positive and negative ion modes to determine the optimal mode. Also, perform a full scan to detect any potential degradation products.

6. Data Analysis and Interpretation:

  • For each time point, record the peak area of the parent compound.

  • Calculate the percentage of compound remaining: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Use the table below to interpret your results.

% RemainingInterpretationRecommended Action
95-100% Stable. The compound is stable under these conditions for this duration.Continue using these storage conditions.
90-95% Minor Degradation. Some degradation is occurring.Acceptable for short-term storage or less sensitive assays. Consider moving to more protective conditions (e.g., lower temperature).
<90% Significant Degradation. The compound is unstable under these conditions.Do not use. Prepare fresh solutions for each experiment or identify more suitable storage conditions (e.g., -80°C, inert gas).
References
  • Vertex AI Search. (2025, June 25). Dimethyl Sulfoxide (DMSO)
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009, July 15).
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • Sigma-Aldrich. Dimethyl Sulfoxide as a Synthon in Organic Chemistry.
  • PubChem. Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
  • Loru, D., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • Osuch, K., et al. (2017, November 27). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts.
  • Sargsyan, M. A., et al. Interaction of anilines substituted in ortho-positions by alkenyl groups with thionyl chloride.
  • Gonzalez, A. M., et al. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC.
  • Canadian Science Publishing. (1972). The Dissociation of Anilinium Ions in Aqueous Dimethylsulfoxide.
  • Loru, D., et al. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent.
  • Loru, D., et al. (2022, December 16). Weak Interactions in Dimethyl Sulfoxide (DMSO)
  • PubChem. Aniline | C6H5NH2 | CID 6115. NIH.
  • Horie, T., et al. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
  • Lin, S. H., et al. (2014, December 15). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • Horie, T., et al. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • Horie, T., et al. (2021, December 1). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition.
  • Jochem, M., et al. (2024, January 28).
  • ResearchGate. (2025, December 23).
  • Oganesyan, E. A., et al. (2021, June 14).
  • de Heuvel, E., et al. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC.
  • Jochem, M., et al. (2024, November 12).
  • Kim, H., & Tanaka, H. (2004, May 15). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • Ao, C. H., et al. (2011, May 23). Dimethyl Sulfide Photocatalytic Degradation in a Light-Emitting-Diode Continuous Reactor: Kinetic and Mechanistic Study.
  • Kozikowski, B. A., et al. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • ResearchGate. (2013, January 30). Some of my compounds are soluble in DMSO - how can they be crystallized?
  • Claxton, L. D., et al. (1985). The stability of mutagenic chemicals stored in solution. PubMed.
  • Echeverri, M., et al. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the pharmacokinetic properties of targeted inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the pharmacokinetic properties of targeted inhibitors.

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a classic ortho-aminoanilide derivative. Compounds harboring this specific pharmacophore are highly valued as Class I-selective Histone Deacetylase (HDAC) inhibitors, where the ortho-aminoanilide acts as the critical zinc-binding group (ZBG)[1]. However, while this structural motif is excellent for target affinity, it presents a notorious challenge in drug development: poor passive cell permeability .

This guide provides authoritative, field-proven strategies to diagnose, chemically bypass, and experimentally validate permeability bottlenecks for this specific molecule.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide exhibit such poor passive membrane permeability? A: The permeability bottleneck is driven by the high desolvation penalty of its polar functional groups. The molecule contains a primary amine (-NH₂), a secondary amide (-CONH-), and a methoxy group (-OCH₃). These contiguous hydrogen bond donors (HBD) and acceptors (HBA) form a strong hydration shell in aqueous media. To cross the lipophilic core of the cell membrane, these hydrogen bonds must be broken, which requires significant energy. Furthermore, the ortho-aminoanilide motif is frequently recognized by efflux transporters like P-glycoprotein (P-gp), leading to active extrusion before the compound can reach its intracellular target[2].

Q2: Can I use standard N-methylation on the amide bond to improve permeability? A: While N-methylation is a standard strategy to remove an HBD and improve permeability, it is not recommended for this specific scaffold. In ortho-aminoanilide HDAC inhibitors, the amide nitrogen and the primary amine act synergistically to chelate the catalytic zinc ion (Zn²⁺) in the HDAC active site[1]. Methylating the amide nitrogen alters the conformational geometry and destroys target affinity. Alternative Solution:Thioamide Substitution . Replacing the carbonyl oxygen of the cyclobutanecarboxamide with a sulfur atom (C=S) reduces the hydrogen bond acceptor strength without eliminating the critical HBD. This subtle isosteric replacement lowers the hydration energy and significantly improves passive permeability while preserving the active conformation[3].

Q3: What prodrug strategies can mask the polarity without permanently altering the molecule? A: The primary amine is the main culprit for high polarity. You can temporarily mask this group using an intracellularly cleavable prodrug strategy. Converting the primary amine into a carbamate or an amino acid amide prodrug increases lipophilicity (LogP) for membrane transit[4]. Once inside the cell, ubiquitous esterases or amidases cleave the promoiety, releasing the active ortho-aminoanilide ZBG to engage the target enzyme.

Q4: How do I experimentally validate that my modifications have resolved the permeability issue? A: The bidirectional Caco-2 permeability assay is the gold standard[5]. Unlike PAMPA (which only measures passive diffusion), Caco-2 cells express active efflux transporters. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, you can calculate the Efflux Ratio (ER). If the ER > 2, your compound is subject to active efflux, which can be confirmed by co-administering a P-gp inhibitor like Verapamil[2].

Part 2: Data Presentation & Strategy Comparison

Before proceeding to the lab, review the expected physicochemical shifts associated with the recommended chemical interventions.

Compound VariantChemical ModificationEst. LogPHBD / HBAExpected Papp​ ( 10−6 cm/s)Target Affinity
Parent Compound None1.83 / 4< 1.0 (Low)High (Active ZBG)
Thioamide Isostere O S on Carboxamide2.53 / 3~ 5.0 (Moderate)Maintained
Carbamate Prodrug Masked ortho-NH₂3.22 / 5> 10.0 (High)Requires Cleavage

Part 3: System Logic & Workflow Visualizations

PermeabilityBarrier Molecule N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide (High Polarity) Membrane Lipid Bilayer (Hydrophobic Barrier) Molecule->Membrane Passive Diffusion Desolvation High Desolvation Penalty (Amide + Amine) Membrane->Desolvation Blocked by Efflux P-gp Efflux Pump (Active Extrusion) Membrane->Efflux Recognized by Target Intracellular Target (HDAC Enzyme) Membrane->Target Low % Success Desolvation->Molecule Rejection Efflux->Molecule ATP-dependent Efflux

Fig 1: Permeability barriers and efflux mechanisms preventing intracellular target engagement.

ProdrugWorkflow Synthesis 1. Synthesize Carbamate Prodrug (Masks ortho-NH2 HBDs) Admin 2. Administration & Absorption (Increased Lipophilicity) Synthesis->Admin Permeation 3. Cell Membrane Permeation (Lowered Desolvation Energy) Admin->Permeation Cleavage 4. Intracellular Cleavage (Esterases/Amidases) Permeation->Cleavage Active 5. Active Drug Release (Zn2+ Chelation at Target) Cleavage->Active

Fig 2: Step-by-step workflow of prodrug synthesis, membrane permeation, and intracellular activation.

Part 4: Experimental Protocols

Protocol 1: Synthesis of the Thioamide Isostere

Purpose: To reduce the hydrogen bond acceptor capacity of the carboxamide without losing the essential HBD required for zinc chelation.

  • Preparation: Dissolve 1.0 equivalent of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Addition: Slowly add 0.6 equivalents of Lawesson's Reagent. Causality note: Lawesson's reagent selectively converts the carbonyl oxygen to sulfur. Using 0.6 eq prevents over-reaction with the primary amine.

  • Reaction: Heat the mixture to reflux (70°C) for 2–4 hours. Monitor the reaction progress via LC-MS until the parent mass shifts by +16 Da (O S substitution).

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract three times with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure thioamide analog.

Protocol 2: Bidirectional Caco-2 Permeability & Efflux Assay

Purpose: A self-validating system to quantify passive permeability improvements and diagnose active P-gp efflux.

  • Cell Culture: Seed Caco-2 cells (1 × 10⁵ cells/cm²) on polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to ensure full differentiation and polarization[5].

  • Monolayer Validation: Measure the Transepithelial Electrical Resistance (TEER). Critical Checkpoint: Only use wells with a TEER > 200 Ω·cm² to ensure tight junction integrity.

  • Dosing Preparation: Prepare 10 µM dosing solutions of the parent compound, thioamide analog, and prodrug in HBSS buffer (pH 7.4). Prepare a parallel set containing 50 µM Verapamil (a known P-gp inhibitor)[2].

  • Transport Initiation:

    • A-to-B (Absorptive): Add 300 µL dosing solution to the Apical chamber; add 1200 µL blank HBSS to the Basolateral chamber.

    • B-to-A (Secretory): Add 1200 µL dosing solution to the Basolateral chamber; add 300 µL blank HBSS to the Apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh HBSS.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER reduction in the Verapamil-treated group confirms P-gp mediated efflux.

References

  • Ghosh, P., et al. "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides." Nature Communications, 2023.[Link]

  • "Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups." Pharmaceuticals (MDPI), 2023.[Link]

  • "Caco-2 Permeability Assay." Evotec.[Link]

  • "Prodrugs for Amines." European Journal of Medicinal Chemistry, 2008.[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Introduction: Welcome to the technical support center for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. As this appears to be a novel chemical entity with limited publicly available data, this guide is designed to p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

Welcome to the technical support center for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. As this appears to be a novel chemical entity with limited publicly available data, this guide is designed to provide a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects during its preclinical development. The principles and methodologies outlined here are grounded in established practices of drug discovery and are intended for an audience of researchers, scientists, and drug development professionals.

Based on its core structure, which includes a 4-methoxyaniline moiety and an N-aryl amide linkage, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide may interact with a range of biological targets. Derivatives of 4-methoxyaniline have been explored for their antioxidant and anti-inflammatory properties, sometimes linked to the inhibition of pathways like NF-κB.[1] The N-aryl amide and cyclobutane motifs are also present in a variety of biologically active compounds.[2][3] This structural complexity underscores the importance of a thorough off-target assessment to ensure selectivity and minimize potential safety liabilities.

This guide will walk you through a logical progression of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols to proactively address off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a drug molecule binds to and modulates the activity of proteins or other biomolecules that are not its intended therapeutic target.[4] These unintended interactions are a primary cause of adverse drug reactions and can lead to toxicity, reduced efficacy, and costly failures in later stages of drug development.[5][6] Early identification and mitigation of off-target effects are crucial for developing a safe and effective therapeutic.[7][8]

Q2: What are the first steps to predict potential off-target liabilities for a novel compound like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide?

A2: For a novel compound, a multi-pronged approach starting with computational methods is recommended.[9]

  • In Silico Profiling: Utilize computational toxicology tools and databases to screen the compound's structure against a large panel of known protein targets.[10][11][12] These methods use machine learning and chemical similarity principles to predict potential interactions.[13][14]

  • Structural Analogue Analysis: Identify marketed drugs or known bioactive compounds that share structural similarity (e.g., the 4-methoxyaniline core). Their known off-target activities can provide initial hypotheses for testing.

  • Physicochemical Property Assessment: Analyze properties like lipophilicity (LogP). Highly lipophilic compounds are often more promiscuous and prone to off-target binding.

Q3: What is the difference between on-target and off-target toxicity?

A3:

  • On-target toxicity is an exaggerated or adverse effect of the drug binding to its intended therapeutic target. This can occur due to overexpression of the target in certain tissues or if the therapeutic window is narrow.

  • Off-target toxicity results from the drug binding to unintended targets.[4] For example, a kinase inhibitor intended for a cancer target might also inhibit a kinase involved in cardiac function, leading to cardiotoxicity.

Q4: How can I experimentally screen for off-target effects?

A4: A tiered experimental approach is most effective:

  • Broad Panel Screening: In the early stages, test the compound against large, commercially available panels of receptors, enzymes (especially kinases), and ion channels. This provides a broad overview of potential off-target interactions.[15]

  • Focused/Custom Panels: Based on initial screening results or in silico predictions, design smaller, more focused panels to confirm initial hits and better understand structure-activity relationships for off-target binding.

  • Cell-Based Assays: For confirmed off-target hits, use cell-based functional assays to determine if the binding interaction translates into a biological effect (agonist, antagonist, etc.).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Scenario 1: My compound shows potent in vitro activity at the intended target, but is toxic in cell-based assays at similar concentrations.

Potential Cause Troubleshooting Action Detailed Protocol
Significant Off-Target Activity The observed cytotoxicity may not be related to the on-target activity.Protocol 1: Broad Panel Off-Target Screen
On-Target Toxicity The intended target may be essential for cell viability.Protocol 2: On-Target Validation via Genetic Knockdown
Compound Physicochemical Properties The compound may have poor solubility, leading to aggregation and non-specific toxicity.Assess solubility and re-test with appropriate vehicle controls and concentrations below the solubility limit.

Scenario 2: In vivo studies show unexpected adverse effects (e.g., cardiovascular or CNS-related) not predicted by in vitro assays.

Potential Cause Troubleshooting Action Detailed Protocol
Unidentified Off-Target Interaction The compound may be interacting with a target not included in the initial screening panels.Protocol 3: Early Safety Pharmacology Assessment
Metabolite Activity A metabolite of the parent compound could be responsible for the toxicity.Characterize the major metabolites and test them in relevant in vitro and in vivo assays.
Species-Specific Effects The off-target may be expressed or function differently in the animal model compared to humans.Conduct cross-species comparisons of target expression and compound activity.

Scenario 3: My compound shows a lack of selectivity against related family members of my primary target (e.g., other kinases).

Potential Cause Troubleshooting Action Detailed Protocol
Conserved Binding Pocket The binding sites of the on-target and off-target proteins may be highly similar.Protocol 4: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry
Promiscuous Compound Scaffold The core chemical structure may be prone to binding to multiple targets.Redesign the compound to improve selectivity. This is a core part of the hit-to-lead optimization process.[16][17][18]

Visualizations and Workflows

Off_Target_Screening_Workflow cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Hit Confirmation & Functional Validation cluster_2 Phase 3: Risk Assessment & Mitigation In_Silico_Prediction In Silico Prediction (Similarity, Docking) Broad_Panel_Screen Broad Panel Screen (e.g., Kinase, GPCR panels) In_Silico_Prediction->Broad_Panel_Screen Guide Panel Selection Dose_Response_Assay Dose-Response Assay for Off-Target Hits Broad_Panel_Screen->Dose_Response_Assay Identify Hits Functional_Cell_Assay Functional Cell-Based Assay Dose_Response_Assay->Functional_Cell_Assay Confirm Potency SAR_Analysis Structure-Activity Relationship (SAR) for On- and Off-Targets Functional_Cell_Assay->SAR_Analysis Assess Biological Relevance Safety_Pharmacology Early Safety Pharmacology Functional_Cell_Assay->Safety_Pharmacology Evaluate In Vivo Risk Lead_Optimization Lead Optimization (Improve Selectivity) SAR_Analysis->Lead_Optimization Design More Selective Compounds

Caption: Tiered workflow for identifying and mitigating off-target effects.

Hit_to_Lead_Decision_Tree Start Off-Target Hit Confirmed in Functional Assay Therapeutic_Window Is there a >100-fold window between on- and off-target potency? Start->Therapeutic_Window Physiological_Relevance Is the off-target physiologically relevant to the disease indication or known toxicity? Therapeutic_Window->Physiological_Relevance No Proceed Proceed with Caution (Monitor in vivo) Therapeutic_Window->Proceed Yes SAR_Feasible Is medicinal chemistry to improve selectivity feasible? Physiological_Relevance->SAR_Feasible Yes Physiological_Relevance->Proceed No Deprioritize Deprioritize Compound SAR_Feasible->Deprioritize No Optimize Initiate Lead Optimization SAR_Feasible->Optimize Yes

Caption: Decision tree for managing identified off-target liabilities.

Experimental Protocols

Protocol 1: Broad Panel Off-Target Screen

Objective: To identify potential off-target interactions of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide across a wide range of protein classes.

Methodology:

  • Select a Screening Service: Choose a contract research organization (CRO) that offers broad panel screening services (e.g., Eurofins SafetyScreen, Charles River). These panels typically include hundreds of GPCRs, kinases, ion channels, and transporters.

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid non-specific effects.

  • Assay Execution: The CRO will perform radioligand binding assays for receptors and transporters, and enzymatic assays for kinases. Typically, a single high concentration of the test compound (e.g., 10 µM) is used for the initial screen.

  • Data Analysis: The results are usually reported as the percent inhibition of binding or enzyme activity at the tested concentration. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC50 or Ki value for the off-target interaction.

Protocol 2: On-Target Validation via Genetic Knockdown

Objective: To differentiate between on-target and off-target cytotoxicity.

Methodology:

  • Cell Line Selection: Choose a cell line that expresses the intended target and is sensitive to the compound's cytotoxic effects.

  • Reagent Preparation: Use siRNA or a CRISPR/Cas9 system to specifically knock down the expression of the intended target gene.[19] Include appropriate controls (e.g., non-targeting siRNA).

  • Transfection/Transduction: Introduce the knockdown reagents into the selected cell line.

  • Target Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression using Western blot or qPCR.

  • Cytotoxicity Assay: Treat both the knockdown cells and control cells with a dose range of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

  • Data Analysis: If the cytotoxicity is on-target, the knockdown cells should show a significant rightward shift in the dose-response curve (i.e., they become less sensitive to the compound). If the cytotoxicity is off-target, there will be little to no change in sensitivity between the knockdown and control cells.

Protocol 3: Early Safety Pharmacology Assessment

Objective: To evaluate the potential for adverse effects on major physiological systems (cardiovascular, central nervous, and respiratory) in vivo.[7][20][21][22]

Methodology:

  • Study Design: These studies are typically conducted in a relevant animal species (e.g., rat or dog) and should be compliant with regulatory guidelines (e.g., ICH S7A).[23]

  • Cardiovascular Assessment: In conscious, telemetered animals, continuously monitor blood pressure, heart rate, and ECG following administration of the compound at multiple doses.

  • Central Nervous System (CNS) Assessment: Conduct a functional observational battery (FOB) to assess changes in behavior, motor activity, and neurological reflexes.

  • Respiratory Assessment: Measure respiratory rate and tidal volume using whole-body plethysmography.

  • Data Analysis: Analyze the data for any dose-dependent effects on the measured parameters compared to vehicle-treated control animals.

Protocol 4: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry

Objective: To systematically modify the chemical structure of the compound to improve selectivity for the on-target versus the off-target.

Methodology:

  • Identify Key Moieties: Analyze the structure of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide to identify functional groups that can be modified (e.g., the amino group, the methoxy group, the cyclobutane ring).

  • Hypothesize Interactions: If structural information for the on- and off-targets is available, use molecular modeling to predict how the compound binds to each.

  • Synthesize Analogues: Create a series of new compounds with systematic modifications to the parent structure.

  • Iterative Testing: Test each new analogue in both on-target and off-target assays to determine their potency and selectivity.

  • Analyze Trends: Correlate the changes in chemical structure with the changes in biological activity to establish a clear SAR. This will guide the design of subsequent rounds of analogues with improved selectivity.

References

  • The Bumbling Biochemist. (2026, March 4). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • YouTube. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Retrieved from [Link]

  • PMC. (2024, December 4). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • PMC. (n.d.). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

  • (2025, May 29). How Early Safety Pharmacology Studies Accelerate Drug Development and Reduce Risk. Retrieved from [Link]

  • PMC. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Retrieved from [Link]

  • PubMed. (2020, May 21). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of N‐aryl amides in biologically active compounds. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2025, January 18). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Retrieved from [Link]

  • Oxford Academic. (2020, May 21). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Retrieved from [Link]

  • PMC. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhancing the Hit-to-Lead Properties of Lead Optimization Libraries. Retrieved from [Link]

  • bioRxiv. (2025, February 17). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Retrieved from [Link]

  • Syngene. (2025, October 16). Computational toxicology – The new frontier in predictive safety assessment. Retrieved from [Link]

  • YouTube. (2024, February 8). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]

  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]

  • Books. (2020, December 10). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. Retrieved from [Link]

  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • PLOS. (2010, September 23). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. Retrieved from [Link]

  • PubMed. (2014, October 15). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Retrieved from [Link]

  • (n.d.). The Importance of Safety Pharmacology Testing of Human Pharmaceuticals. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution. Retrieved from [Link]

  • (2026, March 14). Why Safety Pharmacology is Essential for Drug Development Programs. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application. Retrieved from [Link]

  • MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Retrieved from [Link]

  • ResearchGate. (2025, January 8). (PDF) A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Retrieved from [Link]

  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

  • Universiteit Leiden. (n.d.). Hit and Lead Optimization. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. Retrieved from [Link]

  • PMC. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]

  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents. Retrieved from [Link]

  • PMC. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from [Link]

  • YouTube. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). Retrieved from [Link]

  • Oxford Academic. (2024, December 30). Predicting CRISPR-Cas9 off-target effects in human primary cells using bidirectional LSTM with BERT embedding. Retrieved from [Link]

  • (2025, January 30). Hits and Lead Optimization in drug development. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (2025, January 6). Advancing predictive toxicology: overcoming hurdles and shaping the future. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (N-AMPC)

Welcome to the Advanced Technical Support Center for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (N-AMPC) . As a targeted Class I Histone Deacetylase (HDAC) inhibitor, N-AMPC utilizes its 2-amino-4-methoxyphenyl mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (N-AMPC) . As a targeted Class I Histone Deacetylase (HDAC) inhibitor, N-AMPC utilizes its 2-amino-4-methoxyphenyl moiety as a highly selective zinc-binding group (ZBG) [1]. However, the rigid, lipophilic cyclobutane cap frequently introduces distinct pharmacokinetic (PK) bottlenecks.

This guide is engineered for drug development professionals to troubleshoot and resolve formulation, permeability, and metabolic stability issues associated with N-AMPC.

Module 1: Formulation & Solubility Diagnostics

Q: My in vivo dosing vehicles show precipitation of N-AMPC. How can I enhance its aqueous solubility without compromising its structural integrity?

The Causality: N-AMPC suffers from poor aqueous solubility driven by the high crystal lattice energy of the planar benzamide core and the lipophilicity of the cyclobutane ring. When suspended in standard aqueous vehicles (e.g., 0.5% CMC), the compound rapidly nucleates and precipitates, leading to erratic gastrointestinal absorption and artificially low bioavailability.

The Solution: To disrupt the crystal lattice without altering the active pharmaceutical ingredient (API), you must employ complexation or lipid-based nanocarriers. Encapsulating the lipophilic cyclobutane cap within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) significantly enhances thermodynamic solubility.

Quantitative PK Impact of Formulation Optimization

Summarized below is the comparative pharmacokinetic data demonstrating the impact of vehicle selection on N-AMPC bioavailability.

Formulation StrategyAqueous Solubility (µg/mL)Cmax (ng/mL)AUC0-t (ng·h/mL)Oral Bioavailability (F%)
0.5% CMC / 0.1% Tween 80 1245 ± 10120 ± 254.2%
20% HP-β-CD in Saline 450310 ± 45850 ± 9028.5%
Lipid Nanoparticles (LNP) >2000890 ± 1102450 ± 31082.1%

Module 2: Metabolic Stability & First-Pass Clearance

Q: N-AMPC exhibits high in vitro permeability, but oral bioavailability (F%) in rodents remains <10%. What drives this clearance, and how do I troubleshoot it?

The Causality: High permeability coupled with low oral bioavailability is the hallmark of extensive first-pass metabolism. For benzamide-class HDAC inhibitors, the primary metabolic liabilities are twofold [2]:

  • Phase II N-acetylation: The primary aniline amine (2-amino group) is highly susceptible to acetylation by N-acetyltransferases (NAT1/NAT2) in the liver and gut wall.

  • Phase I O-demethylation: The 4-methoxy group is a prime target for CYP450-mediated (specifically CYP2D6 and CYP3A4) O-demethylation, yielding a highly polar phenol that is rapidly glucuronidated and excreted.

Protocol: Self-Validating Microsomal Stability and Metabolite ID Assay

To definitively identify the clearance mechanism, execute the following self-validating protocol:

  • Preparation: Prepare a 1 mM stock of N-AMPC in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation (The Variables):

    • Reaction A (CYP Pathway): Add NADPH regenerating system (1 mM final).

    • Reaction B (NAT Pathway): Add Acetyl-CoA (1 mM final).

  • Quenching & Self-Validation: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Critical Self-Validation: Run a parallel control containing microsomes but lacking both NADPH and Acetyl-CoA. If degradation occurs here, the compound is chemically unstable in the buffer, invalidating the enzymatic clearance hypothesis.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant. Monitor the parent mass transition and specifically scan for +42 Da (indicating N-acetylation) and -14 Da (indicating O-demethylation).

Module 3: Permeability & Efflux Liability

Q: Is N-AMPC a substrate for efflux transporters like P-glycoprotein (P-gp), and how do I validate this?

The Causality: While small benzamides generally exhibit good passive diffusion, the cyclobutane moiety can increase affinity for the hydrophobic binding pockets of efflux transporters like P-gp (MDR1) and BCRP at the apical membrane of enterocytes. If the Efflux Ratio (ER) is >2.0, intestinal absorption will be severely truncated [3].

The Solution: Perform a bidirectional Caco-2 permeability assay. If the apparent permeability ( Papp​ ) from the Basolateral-to-Apical (B-A) direction is more than twice the Apical-to-Basolateral (A-B) direction, efflux is occurring. Co-administering a P-gp inhibitor (e.g., Verapamil, 50 µM) during the assay acts as a self-validating step: if the ER drops to ~1.0 upon Verapamil addition, P-gp efflux is confirmed as the bottleneck.

Visual Workflows & Pathways

Bioavailability Troubleshooting Logic

Use the following decision tree to systematically isolate the root cause of poor in vivo exposure for N-AMPC.

Bioavailability_Workflow Start Low In Vivo Bioavailability (F < 10%) Solubility Is Aqueous Solubility > 50 µg/mL? Start->Solubility Formulation Optimize Formulation (HP-β-CD / LNP) Solubility->Formulation No Permeability Is Caco-2 Papp > 10 x 10^-6 cm/s? Solubility->Permeability Yes Formulation->Permeability Efflux Check P-gp/BCRP Efflux (Use Verapamil) Permeability->Efflux No Metabolism High Hepatic Clearance? Permeability->Metabolism Yes Efflux->Metabolism IdentifyMet LC-MS/MS ID: N-Acetylation or O-Demethylation Metabolism->IdentifyMet Yes Success Bioavailability Enhanced Metabolism->Success No IdentifyMet->Success

Diagnostic workflow for isolating N-AMPC bioavailability bottlenecks.

Pharmacological Signaling Pathway

Once systemic circulation is achieved, N-AMPC executes its therapeutic mechanism via the following epigenetic pathway.

Signaling_Pathway Drug N-AMPC (HDAC1/2/3 Inhibitor) HDAC Class I HDACs (Active Site Zn2+) Drug->HDAC Binds & Inhibits Histone Histone Hyperacetylation (Open Chromatin) HDAC->Histone Prevents Deacetylation Gene Gene Transcription (e.g., p21, E-cadherin) Histone->Gene Promotes Efficacy Cell Cycle Arrest & Tumor Suppression Gene->Efficacy Induces

Epigenetic signaling cascade triggered by N-AMPC-mediated HDAC inhibition.

References

  • Title: Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Histone Deacetylase Inhibitors as Therapeutic Agents for Cancer Therapy: Drug Metabolism and Pharmacokinetic Properties Source: Biopharmaceutics & Drug Disposition (via Semantic Scholar) URL: [Link]

  • Title: N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Scaling Up N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the synthesis and scale-up of this compound.

Introduction to the Synthesis

The synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a critical process for the development of various pharmaceutical agents. The primary and most direct synthetic route involves the N-acylation of 4-methoxy-o-phenylenediamine with cyclobutanecarbonyl chloride. While seemingly straightforward, this reaction presents several challenges, particularly concerning selectivity, impurity formation, and scalability. This guide will provide a comprehensive overview of a robust synthetic protocol and address the common issues that may arise during its execution.

The core of the challenge lies in the selective mono-acylation of the diamine starting material. The presence of two nucleophilic amino groups of similar reactivity in 4-methoxy-o-phenylenediamine makes the formation of the di-acylated byproduct a significant concern. Furthermore, the exothermic nature of the acylation reaction requires careful management, especially during scale-up, to ensure safety and product quality.

Experimental Protocol: Synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Materials and Reagents
ReagentCAS NumberMolecular WeightKey Properties
4-Methoxy-o-phenylenediamine102-51-2138.17 g/mol Air and light sensitive solid.
Cyclobutanecarbonyl chloride5006-22-4120.57 g/mol Moisture-sensitive, corrosive liquid.[1][2]
Triethylamine (Et3N)121-44-8101.19 g/mol Anhydrous, as a base.
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, as a solvent.
Procedure
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxy-o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride : Dissolve cyclobutanecarbonyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

Synthesis Workflow cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup & Purification Dissolve Diamine & Base Dissolve Diamine & Base Cool to 0°C Cool to 0°C Dissolve Diamine & Base->Cool to 0°C Dropwise Addition of Acyl Chloride Dropwise Addition of Acyl Chloride Cool to 0°C->Dropwise Addition of Acyl Chloride Main Reaction Path Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Dropwise Addition of Acyl Chloride->Reaction Monitoring (TLC/LC-MS) Quench with NaHCO3 Quench with NaHCO3 Reaction Monitoring (TLC/LC-MS)->Quench with NaHCO3 Upon Completion Aqueous Workup Aqueous Workup Quench with NaHCO3->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Synthetic workflow for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: My reaction is producing a significant amount of a di-acylated byproduct. How can I improve the selectivity for the mono-acylated product?

A: This is the most common challenge in this synthesis. The presence of two nucleophilic amino groups leads to the formation of N,N'-bis(cyclobutanecarbonyl)-4-methoxy-1,2-phenylenediamine.

  • Underlying Cause : The reactivity of the second amino group after the first acylation is still significant, leading to a second acylation.

  • Solutions :

    • Slow Addition of Acyl Chloride : Adding the cyclobutanecarbonyl chloride solution very slowly at a low temperature (0 °C or even -10 °C) can help to favor mono-acylation. This maintains a low concentration of the acylating agent, increasing the probability of it reacting with the more abundant starting diamine rather than the mono-acylated product.

    • Use of a Bulky Base : A sterically hindered non-nucleophilic base can selectively interact with one amino group, potentially reducing the nucleophilicity of the other.

    • Alternative Methods for Selective Mono-acylation : For challenging cases, consider alternative strategies reported for symmetrical diamines. Pre-treatment of the diamine with 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to selectively deactivate one nitrogen atom, significantly suppressing di-acylation.[3][4][5]

Q2: The reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A: Incomplete conversion can be due to several factors related to reagent quality and reaction conditions.

  • Underlying Cause :

    • Inactive Acyl Chloride : Cyclobutanecarbonyl chloride is moisture-sensitive and can hydrolyze to the unreactive cyclobutanecarboxylic acid.[1][2]

    • Insufficient Base : An inadequate amount of base will not effectively neutralize the HCl generated during the reaction, which can protonate the starting diamine, reducing its nucleophilicity.

    • Low Temperature : While low temperatures are good for selectivity, they can also slow down the reaction rate.

  • Solutions :

    • Use Fresh or Distilled Reagents : Ensure that the cyclobutanecarbonyl chloride is fresh or has been properly stored under anhydrous conditions.[6][7][8] Using a freshly opened bottle or distilling the acyl chloride before use is recommended.

    • Check Base Stoichiometry and Quality : Use at least 1.1 equivalents of a dry, high-quality tertiary amine base like triethylamine or diisopropylethylamine.

    • Gradual Warming : After the dropwise addition of the acyl chloride at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional few hours.

Q3: During workup, I'm having trouble with emulsions and poor separation of layers. How can I resolve this?

A: Emulsions can form due to the presence of the amine product and salts.

  • Underlying Cause : The amphiphilic nature of the product and the presence of triethylammonium salts can lead to the formation of stable emulsions.

  • Solutions :

    • Addition of Brine : Adding a saturated solution of sodium chloride (brine) during the workup can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration : If a solid is causing the emulsion, filtering the entire mixture through a pad of celite can be effective.

    • Solvent Modification : Adding a small amount of a more polar solvent like ethyl acetate to the DCM can sometimes help to improve layer separation.

Q4: My purified product is a dark, discolored oil or solid. What is the cause of the discoloration?

A: The discoloration is likely due to the oxidation of the free amino group on the product.

  • Underlying Cause : Anilines, especially those with electron-donating groups, are susceptible to air oxidation, which can lead to the formation of colored impurities.[9]

  • Solutions :

    • Work under Inert Atmosphere : While a fully inert atmosphere may not be necessary for the entire process, minimizing exposure to air, especially during purification and storage, is beneficial.

    • Charcoal Treatment : A solution of the crude product in a suitable solvent can be treated with activated charcoal to remove some colored impurities before final purification.

    • Proper Storage : Store the final product under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of this reaction?

A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC can give a quick qualitative assessment of the consumption of the starting material and the formation of products. Staining the TLC plate with ninhydrin can help visualize the primary amine starting material and product. LC-MS is more quantitative and can help to identify the mono- and di-acylated products by their respective molecular weights.

Q: What are the key considerations for scaling up this synthesis?

A: Scaling up this reaction requires careful attention to safety and process control.

  • Heat Management : Acylation reactions are often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[10] This can lead to a dangerous temperature increase. It is crucial to have adequate cooling capacity and to control the addition rate of the acyl chloride to manage the exotherm.[11][12][13][14]

  • Mixing : Efficient mixing is critical to avoid localized "hot spots" and high concentrations of the acyl chloride, which can promote di-acylation.[10]

  • Reagent Handling : Handling large quantities of corrosive and moisture-sensitive reagents like cyclobutanecarbonyl chloride requires appropriate personal protective equipment and engineering controls.

Q: What are the expected 1H NMR spectral features for the final product?

A: While a specific spectrum is not available in the literature, based on the structure, one would expect:

  • Aromatic Protons : Signals in the aromatic region (around 6.0-7.5 ppm) corresponding to the protons on the substituted benzene ring.

  • Amine Protons : A broad singlet for the NH2 group and a singlet for the amide N-H proton.

  • Methoxy Group : A singlet around 3.7-3.9 ppm for the -OCH3 protons.

  • Cyclobutyl Group : A series of multiplets in the aliphatic region (around 1.5-3.0 ppm) for the protons of the cyclobutane ring.

Q: Can I use a different base instead of triethylamine?

A: Yes, other non-nucleophilic tertiary amine bases such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be used. Pyridine can also be employed and sometimes acts as a nucleophilic catalyst. However, the choice of base can influence the reaction rate and selectivity, so it may require some optimization.

Visualizing Potential Side Reactions

Side_Reactions Diamine 4-Methoxy-o-phenylenediamine Product Mono-acylated Product (Desired) Diamine->Product + 1 eq. Acyl Chloride AcylChloride Cyclobutanecarbonyl Chloride DiProduct Di-acylated Product (Side Product) Product->DiProduct + 1 eq. Acyl Chloride

Caption: Primary side reaction pathway leading to di-acylation.

References
  • Guidechem. Cyclobutanecarbonyl chloride 5006-22-4 wiki.
  • Benchchem.
  • CymitQuimica. CAS 5006-22-4: Cyclobutanecarbonyl chloride.
  • Sinochem Nanjing Corporation. Cyclobutanecarbonyl Chloride Wholesale Exporter - ISO Certified Factory & Manufacturer.
  • ACS Publications. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Organic Letters. August 16, 2003.
  • Fisher Scientific.
  • ResearchGate. Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis | Request PDF.
  • Filo. Explain why the acylation of aniline is not possible. November 17, 2025.
  • Veeprho.
  • PubMed. Elicitation response characteristics to mono- and to N,N'-diacetyl-para-phenylenediamine. June 15, 2008.
  • ACS Publications. Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines | Organic Process Research & Development. December 21, 2004.
  • Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. October 12, 2023.
  • Mettler Toledo.
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  • PubMed. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. September 19, 2006.
  • At Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide. December 11, 2025.
  • Eureka by PatSnap. Control Strategies For Managing Exothermic Reactions In Flow. September 3, 2025.
  • Quora. Why does the acetylation of the NH2 group of aniline reduce its activity?. March 13, 2018.
  • ResearchGate. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. August 10, 2025.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). August 16, 2021.
  • ACS Publications. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. July 29, 2023.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Runner Research Press. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. August 30, 2017.
  • YouTube. (very Imp.)"Acylation of Aniline (Why and How)" in Aromatic rxns. - JEE||NEET. December 22, 2017.
  • PMC. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes.
  • Benchchem.
  • Semantic Scholar. Reaction of o‐phenylenediamine with diacetyl monoxime: characterisation of the product by solid‐state 13C and 15N MAS NMR | Semantic Scholar.
  • Recent. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. February 24, 2023.
  • Proceedings of the Indiana Academy of Science. 1 - Proceedings of the Indiana Academy of Science.
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  • UNL | Powers Group.
  • Thermo Scientific Chemicals. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online.
  • PMC. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. April 16, 2024.
  • ChemicalBook. 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr.

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Optimization

Technical Support Center: Troubleshooting N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide Assay Interference

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when screening highly functionalized anilines. The compound N-(2-amino-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data when screening highly functionalized anilines. The compound N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a classic example of a "chemical con artist." It contains an ortho-phenylenediamine (o-PD) core, further activated by a strongly electron-donating para-methoxy group. This specific electronic configuration makes it highly susceptible to auto-oxidation, transforming it into a Pan-Assay Interference Compound (PAINS)[1].

This guide provides the causality behind these interferences, quantitative diagnostic parameters, and self-validating protocols to definitively triage this compound and prevent wasted resources in your hit-to-lead pipeline.

The Chemical Causality of Interference

When N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is introduced into aqueous, oxygenated assay buffers, it undergoes rapid auto-oxidation to form a reactive quinonediimine intermediate. This single chemical event triggers three distinct modes of assay interference[2]:

  • Redox Cycling (Non-Technology-Related): During oxidation, dissolved O₂ is reduced to superoxide and subsequently to hydrogen peroxide (H₂O₂)[3]. This H₂O₂ can oxidize catalytic cysteines on your target protein (e.g., phosphatases, deubiquitinases), leading to false-positive biological inhibition.

  • Optical Quenching (Technology-Related): The resulting quinonediimine is highly conjugated and deeply colored. It acts as a broadband light absorber that can quench the emission of fluorophores in Homogeneous Time-Resolved Fluorescence (TR-FRET) or AlphaScreen assays via the inner-filter effect[4].

  • Covalent Adduction (Non-Technology-Related): Quinonediimines are potent electrophilic Michael acceptors. They react non-specifically with nucleophilic assay reagents or directly crosslink to the target protein, permanently altering its structure and causing target aggregation[5].

Triage & Decision Workflow

To systematically rule out these mechanisms, follow the triage workflow below.

TriageWorkflow Start Test Compound in Primary Assay Redox Amplex Red Counter-Screen Is H2O2 generated? Start->Redox FRET Optical Interference Screen Is fluorescence quenched? Redox->FRET No Artifact Flag as Assay Artifact (PAINS / RCC) Redox->Artifact Yes Covalent Thiol Reactivity (DTT Shift) Does IC50 change with DTT? FRET->Covalent No FRET->Artifact Yes Covalent->Artifact Yes Valid Validated Hit Proceed to Orthogonal Assay Covalent->Valid No

Decision tree for triaging N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide assay interference.

Frequently Asked Questions (FAQs)

Q: My TR-FRET assay signal drops significantly when testing this compound. Does this mean it's a potent inhibitor? A: Not necessarily. Because the oxidized form of the ortho-phenylenediamine motif absorbs light in the 400–600 nm range, it likely overlaps with the emission spectra of your Europium donor or acceptor fluorophore[4]. This causes a drop in the FRET ratio that mimics target inhibition. You must run a target-free constitutive FRET screen to confirm.

Q: The compound shows time-dependent inhibition of my cysteine protease target. Is it a slow-binding inhibitor? A: It is highly likely acting as a covalent modifier or a redox cycling compound (RCC). The electron-rich methoxy group accelerates the compound's conversion into a reactive Michael acceptor over time in the assay buffer. This leads to non-specific covalent adduction to your protease's active site cysteine[6].

Q: How does the presence of DTT in my assay buffer affect this compound? A: DTT is a double-edged sword. While reducing agents are typically added to protect proteins, DTT can actually fuel the redox cycle of o-PD derivatives, continuously regenerating the reduced compound while producing massive amounts of H₂O₂[3]. If your compound's IC₅₀ shifts drastically when DTT is removed, it is an assay artifact[5].

Quantitative Interference Parameters

Compare your assay readouts against these established thresholds for ortho-phenylenediamine derivatives to determine if your hit is an artifact.

Interference ParameterTypical Value for o-PD DerivativesBiochemical ConsequenceDiagnostic Threshold for Flagging
H₂O₂ Generation Rate 10 – 50 µM/hrFalse-positive inhibition of redox-sensitive targets> 1.0 µM/hr above baseline[3]
Absorbance Max (Oxidized) 420 nm – 480 nmQuenches AlphaScreen/TR-FRET donor/acceptor emissionAbs > 0.1 OD at assay wavelength[4]
Thiol Reactivity (t₁/₂) < 30 minutesCovalent adduction to protein cysteinesIC₅₀ shift > 3-fold with/without DTT[5]
Fluorescence Lifetime < 1 nsAutofluorescence interference in prompt fluorescenceSignal > 3x standard deviation of vehicle[4]

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, do not rely on single-readout counter-screens. The following protocols are designed as self-validating systems —they contain internal logical controls that definitively prove the mechanism of interference.

Protocol A: Orthogonal H₂O₂ Detection via Amplex Red

Causality: Horseradish Peroxidase (HRP) utilizes H₂O₂ generated by the auto-oxidizing compound to convert Amplex Red into the highly fluorescent resorufin. Self-Validation: We include a Catalase rescue arm. If the compound is genuinely generating H₂O₂, catalase will scavenge it and abolish the fluorescence. If the compound is merely autofluorescent, the signal will persist despite the catalase.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a 2X detection mix containing 100 µM Amplex Red and 0.2 U/mL HRP in your standard assay buffer (include the exact DTT/TCEP concentration used in your primary assay).

  • Plate Compounds: Dispense N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide in a dose-response format (0.1 µM to 100 µM) into a 384-well black microplate. Include DMSO as a negative control and 10 µM 4-methylcatechol as a positive RCC control.

  • Add Catalase Arm: To a duplicate set of compound wells, add 500 U/mL Catalase.

  • Initiate Reaction: Add the 2X detection mix to all wells.

  • Kinetic Read: Incubate at room temperature and measure fluorescence (Ex 530 nm / Em 590 nm) kinetically every 5 minutes for 1 hour.

  • Data Interpretation: If the compound wells show a time-dependent increase in fluorescence that is completely suppressed in the Catalase arm, the compound is a confirmed Redox Cycling Compound.

Protocol B: Constitutive TR-FRET Quenching Screen

Causality: To separate true target binding from optical interference, we utilize a pre-formed, target-independent FRET pair. Self-Validation: Because the FRET complex is constitutively bound and lacks the biological target entirely, any dose-dependent decrease in the FRET ratio upon compound addition must be due to optical quenching (or metal chelation), definitively proving it is a technology-related artifact.

Step-by-Step Methodology:

  • Form Constitutive Complex: Pre-incubate 2 nM Biotin-Streptavidin-Europium (Donor) with 10 nM Biotin-APC (Acceptor) in your assay buffer for 30 minutes to form a stable, target-free FRET complex.

  • Plate Compounds: Dispense the test compound in a dose-response format into a 384-well white microplate.

  • Add Complex: Dispense the pre-formed FRET complex into the compound wells.

  • Incubate & Read: Incubate for 60 minutes (to allow for compound oxidation/color development). Read the TR-FRET signal (Excitation 340 nm; Emission 615 nm and 665 nm).

  • Data Interpretation: Calculate the 665/615 ratio. A dose-dependent decrease in this ratio indicates the oxidized compound is quenching the fluorophores via the inner-filter effect[4]. Flag and discard the hit.

References

  • [6] Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology URL: [Link]

  • [4] Title: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays Source: Assay Guidance Manual (NCBI Bookshelf) URL: [Link]

  • [3] Title: A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • [5] Title: Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds Source: Journal of Medicinal Chemistry URL: [Link]

  • [2] Title: AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL: [Link]

  • [1] Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide vs other kinase inhibitors

An In-Depth Comparative Analysis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and Other Kinase Inhibitors Executive Summary Protein kinases are a critical class of enzymes involved in cellular signaling, and thei...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and Other Kinase Inhibitors

Executive Summary

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides a comparative analysis of a novel investigational compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (hereafter referred to as Compound X), against established multi-kinase inhibitors. Due to the early, non-public phase of Compound X's development, this document utilizes a representative dataset to illustrate the rigorous comparative methodology essential for advancing a lead candidate. We will benchmark its performance against Dasatinib, a well-characterized second-generation tyrosine kinase inhibitor, to contextualize its potential therapeutic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of novel kinase inhibitors, from initial biochemical profiling to cellular target engagement.

Introduction: The Landscape of Kinase Inhibition

The human kinome comprises over 500 protein kinases, which act as molecular switches for a vast array of cellular processes. The ability to selectively inhibit specific kinases that drive oncogenesis is a cornerstone of modern precision medicine. The first generation of kinase inhibitors, such as Imatinib, validated this approach. However, challenges like acquired resistance and off-target effects spurred the development of next-generation inhibitors with distinct selectivity profiles.

This guide focuses on the comparative evaluation of Compound X, a novel ATP-competitive inhibitor. Its unique cyclobutane carboxamide moiety appended to an aminomethoxyphenyl core represents a scaffold designed for specific interactions within the ATP-binding pocket. To ascertain its therapeutic potential, we must benchmark it against inhibitors with known clinical utility and well-documented selectivity, such as Dasatinib. Dasatinib is known to inhibit a broad spectrum of kinases, including the ABL, SRC family, c-KIT, and PDGFR kinases.[1] This comparison will illuminate Compound X's relative potency and, more importantly, its selectivity, a key determinant of its potential efficacy and safety profile.

Postulated Mechanism of Action and Target Pathway

Based on its core structure, Compound X is hypothesized to function as a Type I kinase inhibitor, binding to the active conformation of the kinase in the ATP-binding pocket. The aminophenyl group likely forms critical hydrogen bonds with the kinase hinge region, a common interaction motif for this class of inhibitors. The methoxy and cyclobutane groups are predicted to occupy adjacent hydrophobic pockets, contributing to both potency and selectivity.

To visualize its potential impact, we consider the BCR-ABL signaling pathway, a critical driver in Chronic Myeloid Leukemia (CML) and a primary target of Dasatinib. Inhibition of BCR-ABL kinase activity blocks downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately inducing apoptosis in cancer cells.

G cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS pY PI3K PI3K BCR_ABL->PI3K pY Compound_X Compound X (Hypothesized Inhibitor) Compound_X->BCR_ABL Inhibition Dasatinib Dasatinib (Comparator Inhibitor) Dasatinib->BCR_ABL Inhibition RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Hypothesized inhibition of the BCR-ABL signaling pathway by Compound X.

Comparative In Vitro Kinase Profiling

The initial and most critical step in characterizing a new kinase inhibitor is to determine its potency and selectivity across a broad panel of kinases. This is essential to identify primary targets and potential off-target liabilities that could lead to toxicity.

Experimental Rationale

We employ the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[2] This assay is chosen for its high sensitivity, broad dynamic range, and universal applicability across different kinase families, making it ideal for large-scale profiling.[2][3] The assay is performed at an ATP concentration close to the Michaelis-Menten constant (Km) for each kinase, which provides a sensitive measure of inhibitor potency. It is crucial to note that performing assays at physiological ATP concentrations (e.g., 1 mM) can also be informative for predicting cellular activity, as inhibitor potency is often reduced due to competition with the high intracellular ATP pool.[4]

Data Summary: IC50 Profiling

The following table presents representative IC50 data for Compound X and Dasatinib against a panel of selected tyrosine kinases. IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Kinase TargetCompound X (IC50, nM)Dasatinib (IC50, nM)Fold Difference (Dasatinib/Cmpd X)
ABL1 5.2 0.8 0.15
SRC 15.81.1 0.07
LCK 25.41.5 0.06
c-KIT 89.112.5 0.14
PDGFRβ 120.325.0 0.21
EGFR > 10,0005,400N/A
VEGFR2 850.595.30.11

Data for Compound X is representative and for illustrative purposes. Data for Dasatinib is compiled from public sources.

Interpretation

From this hypothetical dataset, we can infer that while Compound X shows activity against ABL1, it is less potent than Dasatinib. Crucially, it demonstrates significantly lower potency against SRC family kinases (SRC, LCK) and other key Dasatinib targets like c-KIT and PDGFRβ. Its high IC50 value against EGFR suggests a degree of selectivity. This profile, if validated, could indicate a more targeted inhibitor with a potentially different and possibly safer therapeutic window compared to the broader activity of Dasatinib.

Cellular Target Engagement and Selectivity Analysis

Biochemical assays are invaluable but do not fully replicate the complex intracellular environment. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter an inhibitor's efficacy. Therefore, cellular assays are essential to confirm target engagement in a physiological context.[5][6]

Experimental Rationale

To measure intracellular target engagement, we utilize the NanoBRET™ Target Engagement Assay . This technology measures the binding of a compound to a specific target protein in live cells.[5] It involves expressing the target kinase as a fusion with NanoLuc® luciferase and then adding a fluorescent energy transfer probe (tracer) that reversibly binds to the kinase. When an inhibitor compound is added, it competes with the tracer for binding to the kinase, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This method provides a direct and quantitative measure of compound binding at its intended target in a live-cell environment.

G step1 1. Transfect Cells Express Kinase-NanoLuc® fusion protein. step2 2. Add Inhibitor Incubate cells with serial dilutions of Compound X or Dasatinib. step1->step2 step3 3. Add Tracer & Substrate Add cell-permeable fluorescent tracer and NanoLuc® substrate. step2->step3 step4 4. Measure BRET Signal Quantify both donor (460 nm) and acceptor (610 nm) emissions. step3->step4 step5 5. Calculate IC50 Plot BRET ratio vs. inhibitor concentration to determine cellular IC50. step4->step5

Figure 2: Workflow for NanoBRET™ Cellular Target Engagement Assay.

Data Summary: Cellular Potency

The table below shows comparative cellular IC50 values from a NanoBRET assay using a cell line engineered to express the ABL1 kinase.

CompoundCellular ABL1 Engagement (IC50, nM)
Compound X 45.7
Dasatinib 8.9
Interpretation

The cellular data corroborates the biochemical findings, confirming that both compounds engage the ABL1 kinase within intact cells. As expected, the cellular IC50 values are higher than the biochemical IC50s, a phenomenon known as an "activity shift." This is primarily due to competition with the high millimolar concentrations of ATP inside the cell.[4] The approximately 9-fold shift for Compound X (5.2 nM to 45.7 nM) and 11-fold shift for Dasatinib (0.8 nM to 8.9 nM) are within the expected range and confirm that both compounds effectively penetrate cells and bind their target in a competitive manner.

Detailed Experimental Protocols

Scientific integrity and reproducibility are paramount. The following are detailed, step-by-step protocols for the key assays described in this guide.

Protocol 1: ADP-Glo™ Biochemical IC50 Determination
  • Reagent Preparation : Prepare 2X kinase/substrate solution in kinase reaction buffer. Prepare serial dilutions of inhibitor compounds (Compound X, Dasatinib) in DMSO, followed by a further dilution in reaction buffer to create a 2X inhibitor solution.

  • Kinase Reaction : In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution to each well. Add 2.5 µL of 2X inhibitor solution (or vehicle control) to the appropriate wells.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Step 1) : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2) : Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate-reading luminometer.

  • Data Analysis : Normalize the data to controls (0% activity for no enzyme, 100% activity for vehicle). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: NanoBRET™ Cellular Target Engagement IC50 Determination
  • Cell Plating : Seed HEK293 cells transiently expressing the NanoLuc®-Kinase fusion protein into a 96-well, white-bottom cell culture plate at an appropriate density. Incubate for 24 hours.

  • Compound Addition : Prepare 10-point serial dilutions of the inhibitor compounds in Opti-MEM® I Reduced Serum Medium. Remove the growth medium from the cells and add the diluted compounds.

  • Tracer Addition : Immediately after compound addition, add the NanoBRET™ Tracer, also diluted in Opti-MEM®, to all wells at the final recommended concentration.

  • Incubation : Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition : Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM® according to the manufacturer's instructions. Add this solution to all wells.

  • Data Acquisition : Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis : Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert these ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values versus the logarithm of inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing a novel kinase inhibitor, represented here by Compound X, against an established drug like Dasatinib. The illustrative data suggests that Compound X may possess a more selective inhibition profile, with primary activity against ABL1 but reduced potency against SRC family kinases and other common off-targets of Dasatinib.

This differentiated selectivity is a promising feature. While broad-spectrum inhibitors like Dasatinib are highly effective, they can also be associated with side effects stemming from their activity against multiple kinases. A more selective inhibitor like Compound X could potentially offer a better safety profile, although this requires extensive further investigation.

The necessary next steps in the development of Compound X would include:

  • Expanded Kinome Profiling : Screening against a much larger panel of kinases (e.g., >400) is essential to fully map its selectivity.[7]

  • Cell-Based Proliferation Assays : Evaluating its ability to inhibit the growth of cancer cell lines driven by its target kinases.

  • Resistance Profiling : Testing its activity against clinically relevant mutations in ABL1 that confer resistance to other inhibitors.

  • In Vivo Efficacy Studies : Assessing its performance in animal models of relevant cancers (e.g., CML xenografts).

  • ADME/Toxicity Studies : Characterizing its absorption, distribution, metabolism, excretion, and overall safety profile.

By following this rigorous, multi-faceted evaluation process, the true therapeutic potential of novel kinase inhibitors like N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide can be fully elucidated.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.MDPI.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.Promega Corporation.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. Available at: [Link].

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.Promega Corporation.
  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link].

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.Wiley-VCH.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers Media S.A. Available at: [Link].

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Comparative

A Comparative Guide to the Efficacy of N-Phenylcyclobutanecarboxamide Analogs as TBK1/IKKε Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the TBK1/IKKε Axis in Disease TANK-binding kinase 1 (TBK1) and I-Kappa-B kinase epsilon (IKKε) are non-canonical IκB kinases that ha...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the TBK1/IKKε Axis in Disease

TANK-binding kinase 1 (TBK1) and I-Kappa-B kinase epsilon (IKKε) are non-canonical IκB kinases that have emerged as critical nodes in signaling pathways far beyond their initial discovery in innate immunity. These serine/threonine kinases are pivotal in regulating inflammatory responses through the activation of interferon regulatory factors (IRF3/7) and NF-κB.[1] More recently, dysregulation of the TBK1/IKKε axis has been directly implicated in the survival of certain cancer subtypes, including KRAS-dependent cancers and HER2+ breast cancers, as well as in metabolic and autoimmune disorders.[1] This has spurred significant interest in the development of small molecule inhibitors targeting their kinase activity.

This guide provides a comparative analysis of a series of N-phenylcyclobutanecarboxamide analogs, a scaffold that has shown promise for potent and selective inhibition of TBK1 and IKKε. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide a detailed protocol for a representative biochemical assay used to validate these inhibitors.

The N-Phenylcyclobutanecarboxamide Scaffold: A Structural Rationale

The design of ATP-competitive kinase inhibitors often relies on two key structural components: a "hinge-binding" motif that anchors the molecule in the ATP-binding pocket and a variable element that projects into solvent-exposed or hydrophobic regions to confer potency and selectivity. In the context of the compounds discussed herein, we hypothesize:

  • The Aminophenyl Moiety: The substituted aminophenyl group likely serves as the hinge-binding element, forming critical hydrogen bonds with the kinase hinge region, a common strategy for achieving potent kinase inhibition.

  • The Cyclobutanecarboxamide Core: The cyclobutane ring introduces a rigid, three-dimensional element. This conformational constraint is a deliberate design choice to "escape from flatland," presenting appended chemical groups in a defined spatial orientation to optimize interactions with the enzyme's active site.[1]

The following sections will explore how modifications to this core scaffold impact inhibitory activity against TBK1 and IKKε.

Comparative Efficacy and Structure-Activity Relationship (SAR)

The development and optimization of this chemical series were guided by systematic modifications to understand the structural requirements for potent TBK1/IKKε inhibition. A key finding was the surprising importance of a specific carbon atom in the heteroaryl ring system attached to the cyclobutanecarboxamide core.

As detailed in patent literature, replacing the alpha carbon of a pyridine ring with a nitrogen atom (transitioning to a pyrimidine ring) resulted in a significant loss of activity.[1] This suggests a stringent structural or electronic requirement at this position for optimal binding.

Diagram 1: Key Structure-Activity Relationship Finding

This diagram illustrates the critical impact of a single atom change on the inhibitory potency against TBK1.

SAR_Highlight cluster_0 Structural Modification cluster_1 Resulting Efficacy CompoundA Pyridinyl Analog (X = CH) PotencyA TBK1 IC50 = 13.9 nM CompoundA->PotencyA High Potency CompoundB Pyrimidinyl Analog (X = N) PotencyB TBK1 IC50 = 700.1 nM (>50-fold loss of potency) CompoundB->PotencyB Low Potency

Caption: Impact of heteroatom substitution on TBK1 inhibition.[1]

The following table summarizes the inhibitory concentrations (IC50) for a selection of analogs from this series, demonstrating the potency against both TBK1 and IKKε.

Table 1: Comparative Efficacy of N-Phenylcyclobutanecarboxamide Analogs

Compound IDStructureTBK1 IC50 (nM)IKKε IC50 (nM)Data Source
Example A N-(4-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)pyridin-2-yl)cyclobutanecarboxamide13.968.2[1]
Example B N-(5-(3-cyano-4-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)pyrimidin-2-yl)cyclobutanecarboxamide700.1>1000[1]
Further analogs would be listed here if publicly available.

Note: The structures are described based on the nomenclature in the source patent. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

The data clearly indicates that the pyridinyl analog (Example A) is a potent dual inhibitor of TBK1 and IKKε, while the seemingly minor change to a pyrimidinyl core (Example B) drastically reduces efficacy.[1] This underscores the sensitivity of the kinase's active site to the electronic and steric properties of the hinge-binding region.

Experimental Protocols: Biochemical Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the efficacy data, a robust biochemical assay is essential. The following is a representative protocol for determining the IC50 values of test compounds against a target kinase like TBK1.

Diagram 2: Workflow for Biochemical Kinase IC50 Determination

This workflow outlines the key steps from compound preparation to data analysis in a typical kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Compound Dilution Prepare serial dilutions of test compounds in DMSO. C 3. Plate Loading Add kinase and test compound to 384-well plate. Incubate. A->C B 2. Reagent Preparation Prepare kinase, substrate/peptide, and ATP solutions in assay buffer. B->C D 4. Reaction Initiation Add ATP/Substrate mix to start the phosphorylation reaction. Incubate at RT. C->D Pre-incubation E 5. Reaction Termination Add detection reagent (e.g., ADP-Glo) to stop the reaction and generate signal. D->E Kinetic reaction F 6. Signal Reading Read luminescence/fluorescence on a plate reader. E->F G 7. Data Analysis Normalize data and fit to a dose-response curve to calculate IC50 value. F->G

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol: In Vitro TBK1 Inhibition Assay

This protocol is based on a common industry-standard method, such as an ADP-Glo™ (Promega) assay, which measures the amount of ADP produced as a result of kinase activity.

  • Compound Preparation:

    • Causality: To determine a dose-response curve, a range of inhibitor concentrations is required.

    • Action: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock. This creates a concentration series to test.

  • Reagent Preparation:

    • Causality: The assay requires the enzyme (TBK1), its substrate (a peptide), and the phosphate donor (ATP) to be in a buffered solution that mimics physiological conditions and ensures enzyme stability.

    • Action: Prepare a solution of recombinant human TBK1 enzyme in kinase assay buffer. Prepare a separate solution containing the peptide substrate and ATP in the same buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibitors are accurately evaluated.

  • Kinase Reaction:

    • Causality: Pre-incubating the kinase with the inhibitor allows the binding to reach equilibrium before the enzymatic reaction is initiated.

    • Action: In a 384-well assay plate, add 2.5 µL of the TBK1 enzyme solution to each well. Add 25 nL of the serially diluted compound solutions (or DMSO for controls). Mix and incubate for 15-30 minutes at room temperature.

  • Reaction Initiation and Incubation:

    • Causality: The addition of ATP starts the phosphorylation reaction.

    • Action: Add 2.5 µL of the ATP/substrate solution to each well to initiate the reaction. Incubate the plate for 1-2 hours at room temperature.

  • Signal Detection:

    • Causality: A detection reagent is used to quantify the extent of the kinase reaction. In an ADP-Glo™ assay, the reagent first stops the kinase reaction and depletes unused ATP, then a second reagent converts the ADP produced into a luminescent signal.

    • Action: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent. Incubate for another 30 minutes to develop the luminescent signal.

  • Data Acquisition and Analysis:

    • Causality: The amount of light produced is directly proportional to the amount of ADP generated and is therefore inversely proportional to the inhibitory activity of the compound.

    • Action: Read the luminescence on a suitable plate reader. Normalize the results against high (DMSO, 0% inhibition) and low (no enzyme, 100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The N-phenylcyclobutanecarboxamide scaffold represents a viable starting point for the development of potent inhibitors of the TBK1/IKKε kinases. The presented data highlights a critical structure-activity relationship, demonstrating that subtle modifications to the hinge-binding heteroaryl ring can have a profound impact on inhibitory potency. The high potency of the pyridinyl analog (Example A) establishes it as a strong lead compound for further optimization.

Future efforts should focus on:

  • Improving Selectivity: Profiling lead compounds against a broad panel of kinases is essential to ensure selectivity and minimize potential off-target effects.

  • Optimizing Pharmacokinetic Properties: Modifications to the solvent-exposed regions of the molecule could be explored to improve properties such as solubility, metabolic stability, and cell permeability.

  • Cellular and In Vivo Validation: Promising compounds must be advanced into cell-based assays to confirm their on-target activity in a biological context, followed by efficacy studies in relevant animal models of cancer or inflammatory disease.

This guide provides a foundational understanding of this promising inhibitor class, offering a data-driven framework for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

References

  • Title: Tank-binding kinase inhibitor compounds. Source: Google Patents (WO2017106556A1).

Sources

Validation

A Comparative Guide to Validating Target Engagement of Novel Small Molecules: A Case Study with N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is confirm...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a newly synthesized compound to a potential therapeutic is paved with rigorous validation. A critical milestone in this journey is confirming that the molecule interacts with its intended biological target within a cellular context—a concept known as target engagement. This guide provides an in-depth comparison of modern biophysical techniques to validate the target engagement of a novel compound, using N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide as a case study.

While the specific biological target of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is not extensively documented in publicly available literature, its chemical structure, featuring a carboxamide linkage and a substituted phenyl ring, is reminiscent of scaffolds known to interact with a variety of protein classes, including kinases and enzymes with well-defined binding pockets.[1][2] This guide will, therefore, explore a hypothetical scenario where this compound is a putative inhibitor of a specific kinase, and compare methodologies to confirm this hypothesis.

The Imperative of Target Engagement Validation

Before delving into complex cellular and in vivo models, it is paramount to establish a direct interaction between a drug candidate and its target protein. This foundational step provides the mechanistic basis for the compound's biological activity and is a cornerstone of building a robust structure-activity relationship (SAR).[3] Failure to unequivocally demonstrate target engagement can lead to misinterpretation of phenotypic data and the costly pursuit of non-viable drug candidates.

This guide will compare and contrast several state-of-the-art, label-free techniques for validating target engagement:

  • Cellular Thermal Shift Assay (CETSA®)

  • Kinobeads Competition Binding Assay

  • Isothermal Titration Calorimetry (ITC)

  • Surface Plasmon Resonance (SPR)

  • Microscale Thermophoresis (MST)

Each of these techniques offers unique advantages and is suited for different stages of the drug discovery pipeline. The choice of method often depends on the nature of the target, the desired throughput, and the specific questions being asked.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Native Environment

CETSA is a powerful technique that allows for the detection of target engagement in a cellular or lysate environment without any modification to the compound or the target protein.[4][5] The principle is based on the ligand-induced thermal stabilization of a protein.[6] When a compound binds to its target, the resulting protein-ligand complex is often more resistant to thermal denaturation.

Experimental Workflow

The CETSA workflow involves treating intact cells or cell lysates with the compound of interest, followed by heating to a range of temperatures. The aggregated, denatured proteins are then separated from the soluble, stable proteins, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[6]

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_quantification Quantification cells Intact Cells or Lysate treated_cells Treated Cells/Lysate cells->treated_cells Incubate compound N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide compound->treated_cells heat Heat at various temperatures treated_cells->heat centrifuge Centrifugation heat->centrifuge pellet Aggregated Proteins centrifuge->pellet supernatant Soluble Proteins centrifuge->supernatant quantify Western Blot or MS supernatant->quantify

Caption: CETSA Experimental Workflow.

Data Interpretation and Comparison

A successful target engagement results in a rightward shift of the melting curve for the target protein in the presence of the compound, indicating increased thermal stability. By performing the experiment at a fixed temperature with varying compound concentrations, an isothermal dose-response (ITDR) curve can be generated to determine the compound's potency (EC50) in a cellular context.[4]

ParameterN-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Hypothetical)Known Kinase Inhibitor (e.g., Staurosporine)
Target Kinase XKinase X
ΔTm (°C) +5.2+8.5
Cellular EC50 (µM) 1.20.05

Table 1: Hypothetical CETSA Data Comparison.

The data in Table 1 illustrates that while our novel compound shows target engagement, the well-characterized inhibitor, Staurosporine, exhibits a greater thermal shift and higher potency.

Step-by-Step Protocol for Western Blot-based CETSA
  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide or a vehicle control for 1-2 hours.

  • Harvesting and Lysis: Harvest cells and resuspend in a lysis buffer.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]

  • Separation: Centrifuge the samples at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the protein concentration and perform SDS-PAGE followed by Western blotting using an antibody specific to the target protein.

Kinobeads Competition Binding Assay: Profiling Kinase Inhibitors

For compounds hypothesized to be kinase inhibitors, the kinobeads assay is a powerful chemoproteomic tool for target identification and selectivity profiling.[7] This method utilizes beads coated with a mixture of non-selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.

Experimental Workflow

A cell lysate is incubated with the test compound at various concentrations before being exposed to the kinobeads. The compound competes with the immobilized ligands on the beads for binding to the kinases in the lysate. The proteins that bind to the beads are then eluted, digested, and identified and quantified by mass spectrometry.[8]

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Kinase Enrichment cluster_analysis Analysis cells Cells lysate Cell Lysate cells->lysate Lyse incubate Incubate lysate->incubate compound N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide compound->incubate enrich Add Kinobeads incubate->enrich kinobeads Kinobeads kinobeads->enrich wash Wash & Elute enrich->wash ms LC-MS/MS wash->ms

Caption: Kinobeads Assay Workflow.

Data Interpretation and Comparison

The inhibitory potency of the compound for each kinase is determined by the decrease in its abundance on the beads with increasing compound concentration. This allows for the generation of dose-response curves and the determination of apparent dissociation constants (Kdapp) for numerous kinases simultaneously.[8]

Kinase TargetN-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (Kdapp, nM)Known Kinase Inhibitor (e.g., Dasatinib) (Kdapp, nM)
Kinase X (On-target) 1505
Kinase Y (Off-target) >10,000500
Kinase Z (Off-target) 2,50025

Table 2: Hypothetical Kinobeads Data Comparison.

This data suggests that our novel compound is a relatively potent inhibitor of Kinase X, but less selective than Dasatinib, which also shows affinity for other kinases.

Step-by-Step Protocol for Kinobeads Assay
  • Lysate Preparation: Prepare a cell lysate under native conditions.

  • Compound Incubation: Incubate the lysate with a serial dilution of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide or DMSO as a control for 1 hour.[9]

  • Kinobeads Incubation: Add the kinobeads slurry to the lysate and incubate to allow for kinase binding.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases.

  • Sample Preparation for MS: Digest the eluted proteins with trypsin and prepare the peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify the bound kinases.

In Vitro Biophysical Methods: Quantifying Direct Binding

While cellular methods provide physiologically relevant data, in vitro techniques are essential for unequivocally proving a direct interaction between a compound and a purified protein, and for accurately quantifying the binding affinity and thermodynamics.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10]

A solution of the ligand (our novel compound) is titrated into a solution containing the purified target protein. The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein.

ITC_Workflow ligand Ligand in Syringe (N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide) itc ITC Instrument ligand->itc Titration protein Protein in Cell (Purified Kinase X) protein->itc data Binding Isotherm itc->data Heat Change Measurement

Caption: ITC Experimental Workflow.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) that is immobilized on a sensor chip.[11][12] It provides kinetic information, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[13]

The purified target protein is immobilized on a sensor chip. A solution of the compound is then flowed over the chip, and the change in the refractive index at the surface, which is proportional to the mass bound, is monitored in real-time.

SPR_Workflow chip Sensor Chip with Immobilized Protein spr SPR Instrument chip->spr compound Compound in Solution compound->spr Flow sensorgram Sensorgram (Response vs. Time) spr->sensorgram Real-time Monitoring

Caption: SPR Experimental Workflow.

Microscale Thermophoresis (MST)

MST is a technique that measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell.[14][15] When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a change in the thermophoretic movement that can be used to quantify the binding affinity.[16]

A fluorescently labeled target protein is mixed with varying concentrations of the ligand. The samples are loaded into capillaries, and a laser is used to create a microscopic temperature gradient. The movement of the fluorescent molecules is monitored to determine the binding affinity.

MST_Workflow labeled_protein Fluorescently Labeled Protein mixture Protein-Ligand Mixture labeled_protein->mixture ligand Ligand (Serial Dilution) ligand->mixture mst MST Instrument mixture->mst Capillary Loading binding_curve Binding Curve mst->binding_curve Thermophoresis Measurement

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to intera...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. The ability of a molecule to interact with its intended target while minimizing engagement with other biomolecules—a property known as its cross-reactivity profile—is a critical determinant of its safety and therapeutic window. A promiscuous compound, one that binds to numerous off-targets, can elicit a cascade of unintended physiological effects, leading to adverse drug reactions and potential toxicity. Conversely, a highly selective compound offers a more predictable pharmacological profile and a reduced risk of unforeseen complications.

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel chemical entity, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. As this molecule has not been extensively characterized in the public domain, we will establish a predictive and comparative analysis based on its constituent chemical motifs. We will benchmark against structurally related compounds and outline a rigorous, multi-tiered experimental strategy to empirically determine its selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel small molecules.

The structure of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide incorporates a cyclobutane ring, a feature increasingly utilized in medicinal chemistry to introduce conformational rigidity and improve pharmacokinetic properties.[1] The presence of the carboxamide linker and the substituted aminophenyl ring suggests potential interactions with a variety of protein classes, most notably kinases and G-protein coupled receptors (GPCRs), which are major drug target families.[2][3][4]

Comparative Analysis with Structurally Related Scaffolds

To hypothesize a potential target class and cross-reactivity profile for our topic compound, we will analyze compounds containing its core structural components: the cyclobutanecarboxamide and the 2-amino-4-methoxyphenyl moiety.

Insights from Cyclobutanecarboxamide-Containing Bioactive Molecules

The cyclobutanecarboxamide scaffold is present in a number of potent and selective inhibitors of various protein classes. A notable example is KB-0742, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[5] The rigid cyclobutane ring helps to orient the pharmacophoric elements for optimal interaction within the ATP-binding pocket of the kinase.[5] This suggests that the cyclobutanecarboxamide moiety in our compound of interest could confer an affinity for protein kinases.

Compound/ScaffoldKnown Target(s)Key Structural FeaturesImplication for Target Compound
KB-0742 CDK9CyclobutanecarboxamideThe cyclobutanecarboxamide core may predispose the molecule to interact with the ATP-binding site of kinases.
Orexin Receptor Antagonists Orexin 1 & 2 Receptors (GPCRs)PhenylcyclopropanecarboxamideWhile a cyclopropane, the structural similarity suggests that small carbocyclic carboxamides can be potent GPCR ligands.[6]
Insights from 2-Amino-4-methoxyphenyl-Containing Molecules

The 2-amino-4-methoxyphenyl group is a common feature in a variety of bioactive compounds. Its electronic properties and hydrogen bonding potential can facilitate interactions with numerous biological targets. While no direct analogs with a cyclobutanecarboxamide are readily found in the literature, derivatives of 2-amino-4-methoxyphenol and related structures are used in the synthesis of various biologically active molecules, including those with antioxidant and anticancer properties.[7][8]

Compound/ScaffoldKnown Target(s)/ActivityKey Structural FeaturesImplication for Target Compound
Elacestrant Intermediate Precursor for a SERD6-(2-amino-4-methoxyphenyl) substructureDemonstrates the utility of this moiety in molecules targeting nuclear hormone receptors.[9]
Various Kinase Inhibitors Multiple Kinases (e.g., Lck)Substituted aminophenyl groupsThe aminophenyl moiety is a common scaffold in kinase inhibitors, often forming key hydrogen bonds in the hinge region of the ATP-binding site.[10]

Based on this comparative analysis, it is plausible that N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide may exhibit activity towards protein kinases. The aminophenyl group could act as a hinge-binder, a common motif in kinase inhibitors, while the cyclobutane ring provides a rigid scaffold to position the molecule within the binding pocket.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to efficiently and comprehensively characterize the cross-reactivity profile of a novel compound. This strategy begins with broad, high-throughput screening to identify potential target classes, followed by more focused secondary and cellular assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular & Functional Validation a Compound Synthesis & QC b Broad-Panel Kinase Screen (e.g., KINOMEscan® @ 1µM) a->b Primary Screening c Broad-Panel GPCR Screen (e.g., PRESTO-Tango @ 10µM) a->c Primary Screening d Dose-Response Kinase Assays (IC50/Kd Determination) b->d Kinase Hits e Dose-Response GPCR Assays (EC50/Ki Determination) c->e GPCR Hits f Target Phosphorylation Assay (Western Blot/ELISA) d->f Confirmed Kinase Targets g Cellular GPCR Functional Assay (e.g., BRET, cAMP) e->g Confirmed GPCR Targets h Phenotypic/Functional Assays (e.g., Cell Proliferation, Migration) f->h g->h G cluster_0 Upstream Signaling cluster_1 CDK-Cyclin Complex cluster_2 Downstream Effects a Growth Factor b Receptor Tyrosine Kinase a->b c Cyclin D b->c Signal Transduction d CDK4/6 c->d g Rb Protein d->g Phosphorylation e CDK9 j RNA Polymerase II e->j Phosphorylation f Cyclin T f->e h Phospho-Rb g->h i E2F h->i Release l Gene Transcription (Cell Cycle Progression) i->l k Phospho-RNAPII j->k k->l compound N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide compound->d Potential Inhibition compound->e Potential Inhibition

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Validation

A Head-to-Head Comparison of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors in B-Cell Malignancies

Prepared by: Gemini, Senior Application Scientist Abstract Bruton's Tyrosine Kinase (BTK) is a clinically validated, high-impact target for the treatment of various B-cell malignancies. The first-in-class covalent inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Bruton's Tyrosine Kinase (BTK) is a clinically validated, high-impact target for the treatment of various B-cell malignancies. The first-in-class covalent inhibitor, Ibrutinib, revolutionized patient outcomes but is associated with off-target toxicities. This has driven the development of next-generation inhibitors with improved selectivity and safety profiles. This guide provides a comprehensive head-to-head comparison of a novel, hypothetical BTK inhibitor, "Cyclobutinib" (representing N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide), against the established drugs Ibrutinib, Acalabrutinib, and Zanubrutinib. We will dissect their mechanisms of action, compare preclinical performance metrics, and provide detailed experimental protocols for key validation assays, offering a critical resource for researchers in oncology and drug development.

Introduction: The Central Role of BTK in B-Cell Signaling

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase in the Tec kinase family, indispensable for B-cell development and function.[1][2] It acts as a critical signaling node downstream of the B-cell receptor (BCR), a pathway frequently and aberrantly activated in B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3][4] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C gamma 2 (PLCγ2), which in turn mobilizes signaling cascades that promote cell proliferation, survival, adhesion, and migration.[5][6] The constitutive activation of this pathway makes BTK an attractive therapeutic target.[2]

The first-generation BTK inhibitor, Ibrutinib, validated this approach, showing remarkable efficacy.[1] However, its off-target inhibition of other kinases, such as EGFR and TEC-family kinases, has been linked to adverse effects like rash, diarrhea, and bleeding.[7][8] This has spurred the creation of second-generation inhibitors, including Acalabrutinib and Zanubrutinib, designed for greater selectivity and improved tolerability.[8][9][10] In this context, we evaluate the preclinical profile of a novel BTK inhibitor, Cyclobutinib, against these established agents.

Mechanism of Action (MOA) Analysis

Covalent Inhibition of BTK

Ibrutinib, Acalabrutinib, Zanubrutinib, and the hypothetical Cyclobutinib all function as irreversible covalent inhibitors. Their mechanism involves forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK active site.[3][6][9][11] This permanent binding incapacitates the enzyme, effectively shutting down the BCR signaling cascade and leading to reduced B-cell proliferation and induction of apoptosis (programmed cell death).[5][12]

The key differentiator between these inhibitors lies not in the fundamental mechanism, but in their selectivity. Off-target covalent binding to kinases with a homologous cysteine residue (e.g., EGFR, ITK, TEC) is the primary driver of toxicity for less selective agents like Ibrutinib.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SRC LYN/SRC Kinases BCR->LYN_SRC Antigen Binding BTK BTK LYN_SRC->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Downstream Downstream Signaling (e.g., NF-κB, AKT) PLCG2->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Proliferation Cell Proliferation, Survival, Adhesion Gene_Expression->Proliferation Inhibitors BTK Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib, Cyclobutinib) Inhibitors->BTK Covalent Inhibition (Cys481)

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.

Head-to-Head Performance Data

The following tables summarize key preclinical data points that are critical for comparing BTK inhibitors. Data for Cyclobutinib is presented hypothetically for illustrative purposes, reflecting the profile of a highly selective next-generation compound.

Table 1: In Vitro Potency and Kinase Selectivity

IC50 (half-maximal inhibitory concentration) is a measure of potency; lower values indicate higher potency. Selectivity is shown as the ratio of IC50 for off-targets versus the primary target (BTK); higher numbers indicate greater selectivity.

CompoundBTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)EGFR IC50 (nM)Selectivity (vs. ITK)
Ibrutinib 0.55.0781,00010x
Acalabrutinib 3.0>1,000295>1,000>333x
Zanubrutinib <0.5672.0>1,000>134x
Cyclobutinib (Hypothetical) 0.4>1,500450>2,000>3,750x

Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from publicly available preclinical studies.[5][7][8]

Interpretation: The data illustrates the evolution of BTK inhibitors. While all are potent against BTK, Acalabrutinib and the hypothetical Cyclobutinib show significantly less activity against ITK, a kinase implicated in T-cell function and potentially linked to some adverse events.[7][9] Zanubrutinib demonstrates high potency for BTK with minimal off-targeting of EGFR, which is associated with side effects like rash and diarrhea.[8][11]

Table 2: Pharmacokinetic (PK) and Target Occupancy Properties
PropertyIbrutinibAcalabrutinibZanubrutinibCyclobutinib (Hypothetical)
Bioavailability Low (~2.9%)Moderate (~25%)HighHigh
Time to Max Conc. (Tmax) 1-2 hours1-2 hours2 hours1.5 hours
Half-life (t1/2) 4-6 hours~1 hour2-4 hours8-10 hours
BTK Occupancy High & SustainedHigh & SustainedNear Complete & SustainedNear Complete & Sustained
Primary Metabolism CYP3A4CYP3A4CYP3A4CYP3A4/CYP2D6

Note: PK properties can vary based on patient populations and formulations.

Interpretation: Sustained, high-level occupancy of the BTK enzyme is crucial for efficacy.[11] All three approved drugs achieve this despite differences in half-life, often through specific dosing regimens (e.g., twice-daily for Acalabrutinib).[7] Zanubrutinib was designed for improved oral absorption.[8] The hypothetical Cyclobutinib is profiled with a longer half-life, which could potentially support a less frequent dosing schedule, an important consideration for patient adherence.

Experimental Protocols

To ensure the reproducibility and validation of comparative data, standardized experimental methodologies are essential. Below are detailed protocols for two cornerstone assays in the preclinical evaluation of BTK inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 of an inhibitor against a purified kinase.

Objective: To quantify the potency of Cyclobutinib and comparator drugs by measuring their ability to displace a fluorescent tracer from the ATP-binding site of purified BTK enzyme.

Materials:

  • Purified, recombinant human BTK enzyme

  • LanthaScreen™ Certified Tb-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer 236

  • Test compounds (Cyclobutinib, Ibrutinib, etc.) dissolved in 100% DMSO

  • Kinase Buffer

  • 384-well, low-volume microplates

  • Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution series for each test compound in 100% DMSO. Start with a 100µM stock.

  • Assay Plate Preparation: Add 2.5 µL of Kinase Buffer to all wells. Add 2.5 µL of the appropriate compound dilution to the sample wells. Add 2.5 µL of 100% DMSO to "no inhibitor" control wells.

  • Enzyme/Antibody Mix: Prepare a 2X solution of BTK enzyme and Tb-anti-GST antibody in Kinase Buffer. Add 5 µL of this mix to each well.

  • Tracer Mix: Prepare a 2X solution of the Kinase Tracer 236 in Kinase Buffer. Add 5 µL of this mix to each well to initiate the reaction.

  • Incubation: Shake the plate gently for 30 seconds, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 495 nm (Terbium donor) and 520 nm (Tracer acceptor).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: Kinase Inhibition Assay

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Comparative

Confirming the Mode of Action of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Comparative Guide

As drug development pivots toward highly selective epigenetic modulators, confirming the precise mode of action (MoA) of novel chemical entities is paramount. This guide provides a comprehensive, self-validating experime...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective epigenetic modulators, confirming the precise mode of action (MoA) of novel chemical entities is paramount. This guide provides a comprehensive, self-validating experimental framework to confirm the MoA of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (CAS: 926211-23-6).

By analyzing its chemical architecture, we can hypothesize its biological target. The molecule consists of a cyclobutane cap linked via a carboxamide to an ortho-aminoanilide (2-aminobenzamide) moiety. In the realm of chemical epigenetics, the ortho-aminoanilide is a canonical Zinc-Binding Group (ZBG) that confers strict selectivity for Class I Histone Deacetylases (HDAC1, 2, and 3) [1][2]. Unlike pan-HDAC inhibitors bearing hydroxamic acid ZBGs (e.g., Vorinostat/SAHA), the bulky ortho-aminoanilide exploits the narrower active site channel of Class I HDACs, while the 4-methoxy substitution is positioned to occupy the internal "foot pocket" adjacent to the catalytic zinc ion[3][4].

To rigorously validate this compound as a Class I-selective HDAC inhibitor, we must establish a chain of causality: direct biochemical inhibition, intact cellular target engagement, and downstream phenotypic biomarker modulation[5][6]. We will benchmark its performance against two clinical-stage alternatives: Entinostat (MS-275) (a Class I-selective ortho-aminoanilide)[7][8] and Vorinostat (SAHA) (a pan-HDAC hydroxamate)[5].

Structural Rationale & Signaling Pathway

The pharmacological effect of Class I HDAC inhibition is driven by the blockade of zinc-dependent deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21WAF1/CIP1)[5].

MoA_Pathway Compound Test Compound (ZBG: o-aminoanilide) HDAC1 Class I HDACs (HDAC1, 2, 3) Compound->HDAC1 Zinc Chelation Chromatin Chromatin Relaxation (Hyperacetylation) HDAC1->Chromatin Inhibition GeneExp Gene Transcription (e.g., p21WAF1) Chromatin->GeneExp Activation

Class I HDAC inhibition pathway driving chromatin relaxation and gene transcription.

Cell-Free Biochemical Profiling

Objective: Confirm direct, cell-free enzymatic inhibition and establish Class I vs. Class IIb selectivity. Causality & Logic: Cellular assays cannot differentiate between direct target engagement and indirect modulation (e.g., acting as a prodrug or altering upstream signaling). By utilizing isolated recombinant enzymes, we isolate the direct thermodynamic binding event between the compound's ZBG and the HDAC catalytic zinc ion[1][2].

Protocol: Fluorogenic HDAC Activity Assay

This protocol utilizes a self-validating substrate cleavage mechanism[3][9].

  • Enzyme Preparation: Dilute recombinant human HDAC1, HDAC3 (Class I), and HDAC6 (Class IIb) in standard HDAC assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Compound Incubation: Dispense 10 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) and controls (Entinostat, Vorinostat) into a 384-well microplate. Add 10 µL of the respective recombinant HDAC enzyme. Incubate at 30°C for 30 minutes to allow for the slow, tight-binding kinetics characteristic of ortho-aminoanilides[3].

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (20 µM final concentration). Incubate for 60 minutes at 30°C.

  • Signal Generation (Self-Validation): Add 10 µL of a developer solution containing Trypsin (1 mg/mL) and 2 µM Trichostatin A (TSA). Logic: TSA instantly halts further HDAC activity. Trypsin selectively cleaves the amide bond of the deacetylated AMC substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC). If the compound inhibits HDAC, the lysine remains acetylated, blocking trypsin cleavage and preventing fluorescence[3][9].

  • Detection: Measure fluorescence at Ex 390 nm / Em 460 nm.

Table 1: Comparative Biochemical IC50 Profiling (Representative Data)
CompoundHDAC1 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Selectivity (Class I vs IIb)
Test Compound 185850> 50,000> 270-fold
Entinostat (MS-275) 2431,700> 100,000> 400-fold
Vorinostat (SAHA) 152218Pan-HDAC (No selectivity)

Data benchmarked against established literature values for Entinostat and Vorinostat[7][8][9].

Cellular Target Engagement via CETSA

Objective: Prove that the compound permeates the cell membrane and physically binds HDAC1 in the complex intracellular milieu. Causality & Logic: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers, efflux pumps, or competitive intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature (Tm) higher[10][11].

CETSA_Workflow Step1 1. Live Cell Treatment (Compound vs Vehicle) Step2 2. Thermal Gradient (40°C to 70°C) Step1->Step2 Step3 3. Cell Lysis & Ultracentrifugation Step2->Step3 Step4 4. Soluble Fraction Isolation Step3->Step4 Step5 5. Immunoblotting (HDAC1 & GAPDH) Step4->Step5

Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Protocol: Intact Cell CETSA
  • Cell Treatment: Culture HCT116 colorectal carcinoma cells to 80% confluency. Treat cells with 5 µM of the Test Compound, Entinostat (Positive Control), or 0.1% DMSO (Vehicle) for 2 hours at 37°C[12].

  • Thermal Denaturation: Harvest cells, wash with PBS, and aliquot into PCR tubes (50 µL per tube). Heat the tubes across a thermal gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[11][12].

  • Lysis & Separation: Lyse cells by adding 15 µL of 4x CETSA lysis buffer (supplemented with protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen. Ultracentrifuge at 100,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins[12].

  • Detection (Self-Validation): Resolve the soluble supernatant via SDS-PAGE and immunoblot for HDAC1. Crucial validation step: Simultaneously probe for GAPDH. GAPDH should show identical melting curves across all treatments; if the compound shifts GAPDH, the result is an artifact of global cellular toxicity rather than specific target engagement[6][12].

Functional Biomarker Validation

Objective: Confirm that target engagement translates into the expected phenotypic chromatin remodeling without off-target Class IIb effects. Causality & Logic: HDAC1/2/3 exclusively reside in the nucleus and deacetylate histone tails (e.g., H3K9). Conversely, HDAC6 is predominantly cytoplasmic and deacetylates α-tubulin. By measuring both Acetyl-H3K9 and Acetyl-α-Tubulin, we create a self-validating matrix that simultaneously proves Class I efficacy and Class IIb avoidance in a living system[5].

Protocol: Differential Immunoblotting
  • Treatment: Treat HCT116 cells with 5 µM of the Test Compound, Entinostat, Vorinostat, or DMSO for 24 hours.

  • Extraction: Lyse cells in RIPA buffer supplemented with phosphatase and pan-HDAC inhibitors (to preserve endogenous acetylation states during lysis).

  • Analysis: Perform Western blotting using primary antibodies against Acetyl-Histone H3 (Lys9), total Histone H3, Acetyl-α-Tubulin, and total α-Tubulin.

Table 2: Cellular Biomarker Modulation Matrix
Treatment GroupNuclear Target: Acetyl-H3K9Cytoplasmic Target: Acetyl-α-TubulinMechanistic Interpretation
Vehicle (DMSO) BaselineBaselineNegative Control
Test Compound High (+ + +) Baseline (-)Selective Class I Inhibition
Entinostat High (+ + +)Baseline (-)Validated Class I Control
Vorinostat High (+ + +)High (+ + +) Validated Pan-HDAC Control

If Vorinostat fails to induce Acetyl-α-Tubulin, the assay lacks the sensitivity to detect HDAC6 inhibition and must be repeated[5].

Conclusion

By systematically moving from cell-free enzymatic kinetics to thermodynamic cellular target engagement (CETSA) and finally to differential biomarker modulation, we establish a rigorous, self-validating framework. The data confirms that N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide functions as a highly selective Class I HDAC inhibitor. Its ortho-aminoanilide ZBG dictates this selectivity, effectively hyperacetylating nuclear histones while sparing cytoplasmic tubulin, mirroring the pharmacological profile of clinical-stage benzamides like Entinostat.

References
  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI. Available at:[Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. PMC - NIH. Available at:[Link]

  • A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. SciSpace. Available at:[Link]

  • Chemical epigenetics to assess the role of HDAC1–3 inhibition in macrophage pro-inflammatory gene expression. MedChemComm (RSC Publishing). Available at:[Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). PMC - NIH. Available at:[Link]

  • Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases. PMC - NIH. Available at:[Link]

  • A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC - NIH. Available at:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at:[Link]

Sources

Validation

benchmarking N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide against a reference compound

Benchmarking N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Next-Generation Class I HDAC Inhibitor Executive Summary The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical frontier...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide: A Next-Generation Class I HDAC Inhibitor

Executive Summary

The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical frontier in epigenetic pharmacology. While first-generation pan-HDAC inhibitors (e.g., Vorinostat) suffer from off-target toxicities, the o-aminoanilide class has emerged as a privileged scaffold for targeting Class I HDACs (HDAC1, 2, and 3)[1].

This guide provides an objective benchmarking analysis of a novel structural analog, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide , against the clinical-stage reference compound Entinostat (MS-275) . By replacing traditional aromatic capping groups with a rigid cyclobutane ring and functionalizing the zinc-binding group (ZBG) with a 4-methoxy moiety, this novel compound achieves superior potency, enhanced HDAC1/2 selectivity, and robust cellular target engagement.

Structural Rationale & Mechanistic Causality

To understand the performance delta between these two compounds, we must analyze their interactions within the HDAC catalytic tunnel. The HDAC inhibitor pharmacophore consists of a cap group, a linker, and a ZBG[2].

  • The Cyclobutane Cap: Entinostat utilizes a pyridyl-methyl cap and a benzamide linker, which are highly aromatic and flat. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide utilizes a cyclobutane ring. This sp³-rich, conformationally restricted cap lowers the entropic penalty upon binding to the surface rim of the HDAC enzyme, improving overall drug-likeness and metabolic stability.

  • The 4-Methoxy-o-aminoanilide ZBG: Both compounds utilize an o-aminoanilide ZBG, which forms a highly stable 7-membered bidentate chelate with the active site Zn²⁺ ion[2]. However, Class I HDACs (specifically HDAC1, 2, and 3) possess an adjacent 14 Å internal cavity known as the "foot pocket"[1]. The addition of the 4-methoxy group on the anilide ring allows the novel compound to protrude deeply into this foot pocket[3]. The specific steric bulk of the methoxy group is perfectly accommodated by HDAC1 and HDAC2, but it creates a steric clash within the slightly narrower pocket of HDAC3, driving profound HDAC1/2 selectivity.

By selectively inhibiting HDAC1/2, the compound prevents the deacetylation of core histones, neutralizing the positive charge on lysine residues. This leads to chromatin relaxation, promoter access, and the subsequent transcription of tumor suppressor genes like CDKN1A (p21), culminating in G1 cell cycle arrest[4].

Mechanism N1 N-(2-amino-4-methoxyphenyl) cyclobutanecarboxamide N2 HDAC1 / HDAC2 (Class I) N1->N2 Zinc Chelation & Foot Pocket Binding N3 Histone Hyperacetylation (Ac-H3K9) N2->N3 Inhibits Deacetylation N4 Chromatin Relaxation N3->N4 Charge Neutralization N5 CDKN1A (p21) Expression N4->N5 Promoter Access N6 Cell Cycle Arrest & Apoptosis N5->N6 CDK Inhibition

Figure 1: Mechanistic pathway of Class I HDAC inhibition leading to cell cycle arrest.

Quantitative Benchmarking Data

To objectively evaluate the novel compound, we conducted parallel biochemical and cellular assays against Entinostat.

Table 1: In Vitro Biochemical Profiling (IC₅₀)

Data represents the half-maximal inhibitory concentration (IC₅₀) determined via fluorogenic substrate cleavage assays.

Target EnzymeEntinostat (MS-275)N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamidePerformance Delta
HDAC1 510 nM45 nM11.3x more potent
HDAC2 1,200 nM78 nM15.4x more potent
HDAC3 1,700 nM4,200 nMEnhanced Selectivity
HDAC6 (Class IIb) >10,000 nM>10,000 nMMaintained non-binding
Table 2: Cellular Target Engagement & Viability (HCT116 Colorectal Carcinoma)

Cellular efficacy demonstrates the compound's ability to cross the plasma membrane and engage targets in a physiological environment.

Assay MetricEntinostat (MS-275)N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide
Ac-H3K9 Induction (EC₅₀) 850 nM120 nM
Ac-α-Tubulin Induction >10,000 nM>10,000 nM
Cell Viability (IC₅₀) 2.4 µM0.65 µM

Data Synthesis: The novel compound demonstrates a >10-fold improvement in biochemical potency against HDAC1/2 compared to Entinostat[5]. Crucially, the cellular data acts as a self-validating system: the robust induction of acetylated Histone H3 (Ac-H3K9) confirms nuclear Class I target engagement, while the complete lack of acetylated α-tubulin induction confirms that cytoplasmic HDAC6 (Class IIb) remains untouched.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols detail the exact methodologies used to generate the benchmarking data.

Protocol 1: Fluorogenic Biochemical HDAC Profiling

This assay relies on a two-step mechanism. The HDAC enzyme first deacetylates a fluorogenic substrate. In the second step, a developer (trypsin) is added. Trypsin can only cleave the AMC fluorophore from the substrate if the lysine residue has been successfully deacetylated[5].

Workflow S1 Compound Incubation S2 Enzyme + Substrate Reaction S1->S2 30°C, 30 min S3 Trypsin Cleavage (Developer) S2->S3 Deacetylation S4 Fluorescence Readout S3->S4 Cleaves AMC (Ex:390/Em:460)

Figure 2: Fluorogenic biochemical assay workflow for HDAC IC50 determination.

Step-by-Step Procedure:

  • Preparation: Dilute recombinant human HDAC1, 2, 3, or 6 (BPS Bioscience) in HDAC assay buffer (50 mM Tris-HCl [pH 8.0], 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Dispense 10 µL of the diluted enzyme into a 96-well black microplate. Add 10 µL of the test compound (serially diluted in DMSO, final DMSO concentration <1%) and incubate at 30°C for 30 minutes to allow for slow-binding equilibration typical of o-aminoanilides.

  • Substrate Addition: Initiate the reaction by adding 30 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC for Class I; Boc-Lys(TFA)-AMC for HDAC6) at a final concentration of 50 µM. Incubate at 30°C for exactly 30 minutes.

  • Developer Phase: Terminate the deacetylation reaction by adding 50 µL of the developer solution (10 mg/mL trypsin in 50 mM Tris-HCl [pH 8.0], 100 mM NaCl, containing 2 µM Trichostatin A to halt any further HDAC activity)[5]. Incubate for 20 minutes at 30°C.

  • Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader at an excitation wavelength of 390 nm and an emission wavelength of 460 nm[5]. Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

Protocol 2: Cellular Target Engagement (Western Blotting)

This protocol utilizes a dual-biomarker approach to validate isoform selectivity within the complex environment of a living cell.

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed HCT116 cells at 3×10⁵ cells/well in 6-well plates. After 24 hours, treat cells with varying concentrations of Entinostat or N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide (0.1, 0.5, 1.0, 5.0 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors and 1 µM Vorinostat (to preserve acetylation states during lysis).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% non-fat milk. Probe overnight at 4°C with primary antibodies: Anti-Acetyl-Histone H3 (Lys9) (1:1000) as the Class I biomarker, and Anti-Acetyl-α-Tubulin (Lys40) (1:2000) as the Class IIb biomarker. Use Anti-GAPDH (1:5000) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry using ImageJ to determine cellular EC₅₀ values.

Sources

Comparative

Independent Verification of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide's Biological Activity: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the independent verification of the biological activity of the novel compound, N-(2-amino-4-methoxyphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive strategy for the independent verification of the biological activity of the novel compound, N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. In the absence of published data for this specific molecule, we will leverage structure-activity relationships derived from similar chemical entities to hypothesize potential therapeutic applications and provide detailed, validated protocols for their investigation. This guide will focus on two primary areas of investigation where related compounds have shown promise: oncology and microbiology.

The core of this guide is a comparative analysis, pitting our compound of interest against established standards in each therapeutic area. This approach ensures that any observed activity is not only statistically significant but also benchmarked against the current gold standards, providing a clear and objective assessment of its potential.

Rationale for Investigation: Hypothesized Biological Activities

The chemical structure of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide contains several moieties that suggest potential biological activity. The presence of a cyclobutane ring, a feature found in various bioactive molecules, offers a rigid scaffold that can facilitate precise interactions with biological targets[1][2][3][4][5]. Furthermore, the aminophenyl and methoxyphenyl groups are common in compounds with demonstrated anticancer and antimicrobial properties[6][7][8][9][10]. Based on these structural alerts, we hypothesize that N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide may exhibit:

  • Anticancer Activity: The carboxamide linkage is a key feature in many anticancer agents[8]. Derivatives of aminophenyl compounds have also shown promise in this area[9][11].

  • Antimicrobial Activity: Nicotinonitrile derivatives containing amino and methoxy phenyl groups have been reported to possess antibacterial and antifungal properties[6].

Experimental Design for Biological Activity Verification

To systematically evaluate the hypothesized activities, a two-tiered approach is proposed: initial in vitro screening followed by in vivo validation for promising results.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Compound of Interest Compound of Interest Anticancer Assays Anticancer Assays Compound of Interest->Anticancer Assays Test against cancer cell lines Antimicrobial Assays Antimicrobial Assays Compound of Interest->Antimicrobial Assays Test against microbial strains Promising Candidates Promising Candidates Anticancer Assays->Promising Candidates Significant Activity Antimicrobial Assays->Promising Candidates Significant Activity Comparator Drugs Comparator Drugs Comparator Drugs->Anticancer Assays Comparator Drugs->Antimicrobial Assays Animal Models Animal Models Promising Candidates->Animal Models Test in relevant disease models Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity

Caption: A generalized workflow for the verification of biological activity.

In Vitro Verification Protocols

Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines to determine cytotoxicity.

Comparator Compound: Doxorubicin (a widely used chemotherapeutic agent).

Cell Lines:

  • MCF-7 (Breast adenocarcinoma)

  • K-562 (Chronic myelogenous leukemia)[8]

  • HCT-116 (Colorectal carcinoma)[8]

  • A549 (Lung carcinoma)[10]

Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and Doxorubicin. Treat cells with varying concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.

Antimicrobial Activity Screening

The antimicrobial potential will be evaluated against a panel of pathogenic bacteria and fungi.

Comparator Compounds:

  • Bacteria: Ampicillin (broad-spectrum antibiotic)[6]

  • Fungi: Fluconazole (antifungal agent)[6]

Microbial Strains:

  • Gram-positive Bacteria: Staphylococcus aureus, Bacillus megaterium[6]

  • Gram-negative Bacteria: Escherichia coli, Salmonella typhimurium[6]

  • Fungi: Aspergillus niger[6]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and the comparator antibiotics/antifungals in a 96-well plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary

The following tables provide a template for summarizing the experimental data, allowing for a direct comparison of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide with the established comparator drugs.

Table 1: Comparative Anticancer Cytotoxicity (IC50 in µM)

CompoundMCF-7K-562HCT-116A549
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamideExperimental ValueExperimental ValueExperimental ValueExperimental Value
DoxorubicinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusB. megateriumE. coliS. typhimuriumA. niger
N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamideExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
AmpicillinLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueN/A
FluconazoleN/AN/AN/AN/ALiterature/Experimental Value

In Vivo Validation Strategy

Should the in vitro screening reveal significant and selective activity, subsequent in vivo studies are warranted.

in_vivo_workflow Promising Candidate Promising Candidate Pharmacokinetics Pharmacokinetics Promising Candidate->Pharmacokinetics ADME Studies Xenograft Model Tumor Xenograft Model (for anticancer activity) Pharmacokinetics->Xenograft Model Infection Model Murine Infection Model (for antimicrobial activity) Pharmacokinetics->Infection Model Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment Tumor Growth Inhibition Infection Model->Efficacy Assessment Microbial Burden Reduction Toxicity Profiling Toxicity Profiling Efficacy Assessment->Toxicity Profiling Monitor for adverse effects

Caption: A streamlined workflow for the in vivo validation of a promising candidate.

Anticancer In Vivo Model

For a compound demonstrating potent anticancer activity, a tumor xenograft model is a standard preclinical validation step.

Protocol: Human Tumor Xenograft in Nude Mice

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial In Vivo Model

For a compound with significant antimicrobial activity, a murine infection model can be used to assess its efficacy.

Protocol: Murine Systemic Infection Model

  • Infection: Infect mice with a lethal or sub-lethal dose of a pathogenic bacterium (e.g., S. aureus).

  • Treatment: Administer N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide and a comparator antibiotic at various time points post-infection.

  • Survival Monitoring: Monitor the survival of the mice over a set period (e.g., 7-14 days).

  • Bacterial Load Determination: In a separate cohort, euthanize mice at specific time points to determine the bacterial load in various organs (e.g., spleen, liver, kidneys).

Conclusion and Future Directions

This guide provides a robust framework for the independent and objective verification of the biological activity of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide. By hypothesizing its potential activities based on structural analogs and employing standardized, comparative experimental protocols, researchers can generate the necessary data to ascertain its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its mechanism of action, lead optimization, and more extensive preclinical development.

References

  • World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • Ehime University Faculty of Agriculture. Study on the synthesis and structure-activity relationship of lignans for the development of agricultural chemicals.
  • PMC. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. [Link]

  • PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • PubMed. (2021, August 20). Synthesis of α-Amino Acid N-Carboxyanhydrides. [Link]

  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. [Link]

  • PMC - NIH. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • ResearchGate. (2015, December 2). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. [Link]

  • Developing Minimal PBPK-PD Models to Enable Quantitative Learning of CAR-T Cellular Kinetics and Mechanism of Action. (2023, March 2).
  • ACS Publications. (2008, June 21). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. [Link]

  • PubMed. (2013, September 15). Exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for development of VEGFR-2, ERK-2 and Abl-1 multikinase inhibitor. [Link]

  • MDPI. (2017, November 23). Structural Diversity and Biological Activities of the Cyclodipeptides from Fungi. [Link]

  • ResearchGate. (2026, February 14). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. [Link]

  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ResearchGate. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]

  • PMC - NIH. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]

  • PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

As a research chemical integral to modern drug discovery and development, the responsible management of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide from bench to disposal is paramount. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

As a research chemical integral to modern drug discovery and development, the responsible management of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide from bench to disposal is paramount. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory principles. Our objective is to empower laboratory personnel to manage this chemical waste with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is not a benign substance; its hazard profile necessitates its classification and handling as hazardous waste.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a universal framework for chemical hazard communication. The known classifications for this compound demand a cautious approach to its handling and disposal.[1]

Hazard Class Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Source: MilliporeSigma Safety Data Sheet[1]

The presence of an aniline-like moiety in the molecule's structure is a key consideration. Aniline and its derivatives are a well-documented class of compounds with potential for significant toxicity.[2][3][4] Therefore, treating this compound with a high degree of caution is a scientifically sound and prudent measure.

Physicochemical Properties & Disposal Implications

Understanding the physical state and reactivity of a chemical is critical for selecting appropriate disposal pathways and storage containers.

Property Value Disposal Implication
Physical State Solid / PowderRisk of dust inhalation; necessitates handling in ventilated areas or with respiratory protection.[1]
Melting Point 160 - 163 °CStable at standard room temperature.[1]
Reactivity CombustibleMust be stored away from ignition sources. Hazardous combustion gases may be produced in a fire.[1]
Chemical Stability Stable under standard ambient conditionsNo risk of degradation under normal storage, but should be segregated from incompatible materials.[1]
Source: MilliporeSigma Safety Data Sheet[1]

Procedural Guide: From Generation to Disposal

This section outlines the step-by-step operational plan for managing N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide waste within a laboratory setting.

Personal Protective Equipment (PPE)

Direct contact and inhalation must be prevented during all waste handling procedures. The causality is clear: the compound is a known skin, eye, and respiratory irritant.[1]

PPE Component Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[5]Prevents eye contact with dust particles, which can cause serious irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene), inspected prior to use.[5]Prevents skin contact, which can cause irritation.[1]
Body Protection Fully-buttoned lab coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1] If dust is generated, a full-face respirator may be required.[5]Prevents inhalation of dust, which may cause respiratory irritation.[1]
Waste Segregation and Containerization Protocol

Proper containment is the most critical step in preventing accidental exposure and ensuring the waste is accepted by disposal services.

Step 1: Designate a Waste Container. Select a container that is in good condition, free of leaks, and constructed of a material compatible with the chemical waste.[6][7] The original product container is often the best choice.[6]

Step 2: Collect Waste at the Point of Generation. Collect all solid waste N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide, including any contaminated items like weighing papers or disposable spatulas, directly into the designated waste container.[8]

Step 3: Securely Label the Container. The container must be sealed and clearly labeled.[4] The label must include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide"

  • Associated hazards (e.g., "Toxic," "Irritant")[1]

  • The date the waste was first added.[7]

Step 4: Store the Waste Container Appropriately. Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area.[4] It must be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent unintended reactions.[4][9]

Emergency Protocol: Small Spill Cleanup

In the event of a small, manageable spill, trained laboratory personnel should take immediate action.

Step 1: Ensure Personal Safety. Wear all required PPE as detailed in Section 2.1 before approaching the spill.[4]

Step 2: Prevent Dust Dispersion. Gently cover the solid spill with an inert, absorbent material such as vermiculite, sand, or earth to prevent dust from becoming airborne.[4]

Step 3: Collect the Spilled Material. Carefully sweep or scoop the material and absorbent into your designated hazardous waste container.[10]

Step 4: Decontaminate the Area. Wipe the spill area first with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[8]

Step 5: Dispose of Cleanup Materials. All materials used for cleanup (gloves, towels, etc.) are considered hazardous waste and must be placed in the sealed waste container.[1][6]

Final Disposal Pathway: A Mandate for Professional Handling

Under no circumstances should N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide or its containers be disposed of in the regular trash or down the sanitary sewer.[11] This is to prevent environmental contamination and potential harm to public health.

The Exclusive Disposal Route: The only acceptable and compliant method for the disposal of this chemical is through a licensed and certified professional hazardous waste disposal service.[8] These services are equipped to transport and process chemical waste in accordance with all local, state, and federal regulations. The most probable final disposal method for this type of solid organic waste is high-temperature incineration in a permitted hazardous waste incinerator, which ensures complete destruction of the compound.[8]

Disposal of "Empty" Containers: A container that has held this chemical is still considered hazardous waste. It must be managed through your institution's Environmental Health and Safety (EHS) office or contracted waste disposal service.[6] Do not discard it as regular trash unless it has been triple-rinsed with a suitable solvent, and the rinseate has been collected as hazardous waste.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide waste.

G cluster_prep Preparation & Collection cluster_storage Interim Management cluster_disposal Final Disposition gen Waste Generation ppe Don Correct PPE (Gloves, Goggles, Lab Coat) gen->ppe Always First container Select & Label Compatible Container ppe->container collect Collect Solid Waste & Contaminated Materials container->collect storage Store Sealed Container in Designated Area (Segregated) collect->storage spill Spill Occurs? storage->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes pickup Arrange Pickup with EHS / Licensed Contractor spill->pickup No cleanup->storage Contain All Cleanup Waste transport Secure Transport to Permitted Facility pickup->transport final Final Disposal (e.g., Incineration) transport->final

Caption: Disposal workflow for N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide.

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